Guanidine thiocyanate
Description
Structure
2D Structure
Properties
IUPAC Name |
guanidine;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)S.C(=N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060478 | |
| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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| Record name | Guanidine thiocyanate | |
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CAS No. |
593-84-0 | |
| Record name | Guanidine thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Guanidine thiocyanate | |
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| Record name | Guanidine thiocyanate | |
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| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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| Record name | Guanidinium thiocyanate | |
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| Record name | GUANIDINE THIOCYANATE | |
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Foundational & Exploratory
What is the mechanism of action of guanidine thiocyanate
An In-depth Technical Guide to the Mechanism of Action of Guanidine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (GITC) is a powerful chaotropic agent and protein denaturant widely employed in molecular biology. Its primary application lies in the lysis of cells and the protection of nucleic acids from degradation during extraction procedures. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.
Core Mechanism of Action
This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Both ions are highly effective chaotropic agents, meaning they disrupt the structure of water and weaken hydrophobic interactions that are critical for maintaining the native conformation of macromolecules.[1][2][3][4] The mechanism of action can be dissected into two principal effects: protein denaturation and cell lysis.
Protein Denaturation
The denaturation of proteins by this compound is the cornerstone of its utility in nucleic acid extraction. It effectively inactivates potent degradative enzymes such as ribonucleases (RNases) and deoxyribonucleases (DNases), which are ubiquitous and can rapidly degrade RNA and DNA upon cell lysis.[5][6]
The denaturation process is driven by several factors:
-
Disruption of the Hydrogen Bond Network: As a chaotrope, GITC interferes with the hydrogen bonding network between water molecules.[2][3] This disruption reduces the hydrophobic effect, which is a major driving force for protein folding.
-
Direct Interaction with Proteins: The guanidinium and thiocyanate ions interact directly and promiscuously with the protein backbone and side chains.[6] They engage in van der Waals contacts and hydrogen bonding, effectively solvating the hydrophobic core and polar groups that are exposed as the protein unfolds.[7] This direct binding stabilizes the unfolded state over the native conformation.
-
High Denaturing Potency: Both the guanidinium cation and the thiocyanate anion are strong chaotropes, making GITC a more potent denaturant than salts like guanidine hydrochloride, where only the cation is chaotropic.[4][8][9] this compound is estimated to be 2.5 to 3.5 times more effective than guanidine hydrochloride as a denaturant.[10]
This powerful denaturing capability ensures that even highly stable enzymes like RNases are rapidly and irreversibly inactivated, preserving the integrity of RNA during purification.[5]
Cell Lysis
High concentrations of this compound are highly effective at lysing cells and viral particles.[3][6][11] This is achieved by solubilizing and destabilizing the lipid components of cellular and nuclear membranes, leading to the release of intracellular contents, including nucleic acids. The simultaneous denaturation of cellular proteins, including structural proteins and nucleoprotein complexes, ensures that DNA and RNA are efficiently released into the lysis buffer.[11]
Quantitative Analysis of Efficacy
The effectiveness of this compound can be quantified by its impact on protein structure and its ability to inactivate pathogens. A common concentration used in lysis buffers is 4 M.[1][12]
Table 1: Comparative Denaturing Strength
| Denaturant | Relative Efficacy | Typical Concentration for RNA Lysis | Notes |
| This compound | High (2.5 - 3.5x vs GdnHCl)[10] | 4.0 - 4.5 M[1][11] | Both cation and anion are chaotropic, making it a highly potent denaturant.[9] |
| Guanidine Hydrochloride | Moderate (1.5 - 2.5x vs Urea) | 6.0 M | Only the guanidinium cation is chaotropic.[9] |
| Urea | Low | 7.0 - 8.0 M | Weaker denaturant, often requires heat. |
Table 2: Concentration-Dependent Effects
| Agent & Target | Concentration Range | Observed Effect | Reference |
| GITC on sfGFP | 0.7 - 1.7 M | Disruption of the protein's β-barrel structure, leading to unfolding. | [7] |
| GITC on Lysozyme | 1.0 - 2.0 M | Induces protein aggregation. | [13] |
| GITC on Poliovirus (WPV1) | 4 M | >4 log₁₀ reduction in viral titer after 30 min incubation. | [14] |
| GITC + 20% Ethanol on Poliovirus (WPV1) | 4 M GITC | Viral titer reduced to below the limit of detection. | [14] |
Experimental Protocols
This compound is a key reagent in several standard protocols for nucleic acid isolation.
CAUTION: this compound is hazardous. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, eye protection).[5]
Protocol 1: Preparation of 4 M GITC Lysis Buffer
This protocol is adapted for the preparation of one liter of lysis buffer suitable for viral RNA extraction.[1][2][3]
Materials:
-
Guanidinium Thiocyanate (GITC): 472.75 g
-
0.1 M Tris-HCl, pH 7.6: ~550 ml
-
0.5 M EDTA, pH 8.0: 50 ml
-
Triton X-100: 30 ml
-
DEPC-treated water or 0.04% (w/v) Bromophenol blue solution
Procedure:
-
In a fume hood, add 472.75 g of GITC to a sterile container.
-
Add 400 ml of 0.1 M Tris-HCl (pH 7.6).
-
Dissolve the GITC by heating in a 65°C water bath with intermittent, secure shaking. The volume will increase to approximately 600 ml upon dissolution.
-
Add 0.1 M Tris-HCl (pH 7.6) to bring the total volume to 750 ml.
-
Add 50 ml of 0.5 M EDTA and mix thoroughly.
-
Add 30 ml of Triton-X-100 and mix.
-
Adjust the final volume to 1 liter using DEPC-treated water or a bromophenol blue solution.
-
Store the buffer at room temperature for up to 3 months.
Protocol 2: Single-Step RNA Isolation (Acid Guanidinium-Phenol-Chloroform Method)
This method, based on the work of Chomczynski and Sacchi, is a rapid procedure for isolating high-quality total RNA.[12][15]
Materials:
-
Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine (Sarkosyl), 0.1 M 2-mercaptoethanol (add fresh).[15]
-
2 M Sodium Acetate, pH 4.0
-
Water-saturated Phenol
-
Chloroform:Isoamyl Alcohol (49:1)
-
100% Isopropanol
-
75% Ethanol (in DEPC-treated water)
Procedure:
-
Homogenization: Homogenize tissue (~100 mg) or cells (10⁷) in 1 ml of Denaturing Solution D. For cells, pass the lysate through a pipette several times.
-
Phase Separation: Sequentially add the following to the homogenate, mixing by inversion after each addition:
-
0.1 ml of 2 M sodium acetate (pH 4.0)
-
1 ml of water-saturated phenol
-
0.2 ml of chloroform:isoamyl alcohol mixture
-
-
Vortex the mixture vigorously for 10-15 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. This separates the mixture into a lower organic phase, an interphase, and an upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 1 ml (1 volume) of 100% isopropanol and mix.
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. A small white pellet of RNA should be visible.
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspension: Briefly air-dry the pellet and resuspend in an appropriate volume of DEPC-treated water.
Protocol 3: RNA Isolation via Cesium Chloride (CsCl) Gradient
This classic method yields extremely pure RNA by pelleting it through a high-density CsCl cushion, which separates it from DNA and proteins.[11][16][17]
Materials:
-
GTC Lysis Buffer (e.g., 4.5 M GITC, 50 mM EDTA, 25 mM Sodium Citrate, 2% Sarkosyl, 0.1 M 2-mercaptoethanol).[11]
-
5.7 M CsCl solution in a buffer (e.g., 50 mM EDTA, pH 7.3).[11]
-
Ultracentrifuge with a swinging bucket or fixed-angle rotor.
-
Phenol:Chloroform (1:1)
-
Ethanol and Sodium Acetate for precipitation.
Procedure:
-
Homogenization: Homogenize the sample in GTC Lysis Buffer as described in Protocol 2. Shear the resulting viscous DNA by passing the lysate through an 18-gauge needle.[17]
-
Centrifugation: Centrifuge the homogenate at 8,000 x g for 10 minutes at 4°C to remove insoluble debris.[11]
-
Gradient Preparation: Add 1.5 - 10 mL of 5.7 M CsCl solution to the bottom of an ultracentrifuge tube (volume depends on tube size).[11][16]
-
Loading: Carefully layer the cell lysate supernatant onto the CsCl cushion. The cushion should occupy approximately one-third of the tube volume.[11][17]
-
Ultracentrifugation: Centrifuge at high speed (e.g., 125,000 - 266,000 x g) for 5 to 22 hours at 20°C.[11][17] During the spin, the high-density RNA will form a gelatinous pellet at the bottom of the tube, while DNA will band at the interface and proteins will remain in the upper layers.[17]
-
Pellet Collection: Carefully remove the supernatant, aspirating from the top. Discard the DNA band at the interface. Pour off the remaining CsCl and locate the transparent RNA pellet at the bottom.
-
Resuspension and Purification: Resuspend the RNA pellet in DEPC-treated water.[17] Perform a phenol:chloroform extraction to remove any remaining contaminants, followed by ethanol precipitation to concentrate the final RNA product.[11]
Conclusion
This compound is an indispensable reagent in molecular biology due to its potent and multifaceted mechanism of action. By acting as a powerful chaotrope, it simultaneously lyses cells, denatures proteins, and inactivates nucleases, providing a robust method for the isolation of high-quality, intact nucleic acids. Understanding its chemical properties and the quantitative aspects of its efficacy allows researchers to optimize extraction protocols for a wide range of biological samples and applications, from fundamental research to viral diagnostics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. differencebetween.com [differencebetween.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pnas.org [pnas.org]
- 7. Distinct effects of this compound on the structure of superfolder GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. guanidinehydrochloride vs. guanidineisothiocyanate - Protein and Proteomics [protocol-online.org]
- 10. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. assets.fishersci.com [assets.fishersci.com]
Unraveling the Power of Chaos: A Technical Guide to Protein Denaturation by Guanidine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Guanidine thiocyanate (GTC) stands as a powerful and widely utilized chaotropic agent in the realm of life sciences. Its potent ability to disrupt the intricate structures of proteins makes it an indispensable tool in a myriad of applications, from nucleic acid purification to protein folding studies. This in-depth technical guide provides a comprehensive overview of the protein denaturation properties of this compound, offering insights into its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
The Mechanism of Action: A Chaotropic Cascade
This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Both ions are considered chaotropic, meaning they disrupt the highly ordered hydrogen-bonding network of water.[1] This disruption is the cornerstone of GTC's denaturing ability. The weakened hydrophobic effect, a primary force driving protein folding and stability, leads to the unfolding of the protein's tertiary and secondary structures.[2]
The denaturation process is a direct interaction between the guanidinium and thiocyanate ions and the protein.[3] The guanidinium cation can interact with the protein backbone and both polar and nonpolar side chains, while the thiocyanate anion shows a propensity to interact with aromatic residues.[3] This promiscuity of interactions allows GTC to effectively solvate the protein's interior, leading to the loss of its native conformation.[3]
Here is a simplified model of the denaturation process:
Quantitative Analysis of Denaturation
The denaturing strength of this compound is often quantified by the midpoint concentration (Cm), the concentration of the denaturant at which 50% of the protein is unfolded. The Cm value is protein-specific and depends on the intrinsic stability of the protein.
Table 1: Midpoint of Denaturation (Cm) for Various Proteins with Different Denaturants
| Protein | This compound (Cm, M) | Guanidine Hydrochloride (Cm, M) | Urea (Cm, M) | Reference(s) |
| Lysozyme | 1.1 | 2.8 | 7.4 | [4] |
| Superfolder GFP | ~1.2 (unfolding transition 0.7-1.7) | ~3.0 | - | [5][6] |
| Ribonuclease A | - | ~3.0 | ~6.0 | [7][8] |
| Myoglobin | - | ~1.5 | - | [9] |
| α-Chymotrypsin | - | ~2.0 | ~3.0 | [10] |
| Human Serum Albumin | - | ~1.8 (intermediate state) | - | [11] |
Note: Data for GTC is less abundant in the literature for some proteins compared to Guanidine Hydrochloride and Urea.
The thermodynamic stability of a protein can be described by the Gibbs free energy of unfolding (ΔG°). This value can be determined by analyzing the denaturation curve.
Table 2: Comparison of Denaturing Effectiveness
| Denaturant | Relative Effectiveness | Key Characteristics |
| This compound | Strongest | Both cation and anion are chaotropic.[3] |
| Guanidine Hydrochloride | Strong | Only the guanidinium cation is strongly chaotropic. |
| Urea | Weaker | A neutral molecule that disrupts hydrogen bonds. |
Experimental Protocols
General Protocol for Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to generate a denaturation curve for a protein using this compound and monitoring the change in secondary structure by CD spectroscopy.
Materials:
-
Purified protein of interest
-
This compound (molecular biology grade)
-
Buffer solution appropriate for the protein
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Prepare a stock solution of this compound: Prepare a high-concentration stock solution of GTC (e.g., 6 M) in the desired buffer. Ensure the pH is adjusted after the addition of GTC.
-
Prepare a series of GTC solutions: Create a series of solutions with increasing concentrations of GTC by diluting the stock solution with the buffer. The concentration range should span from 0 M to a concentration sufficient to fully denature the protein (e.g., 0 to 4 M).
-
Prepare protein samples: For each GTC concentration, prepare a protein sample by mixing the protein stock with the respective GTC solution to a final desired protein concentration (e.g., 0.1-0.2 mg/mL).
-
Equilibration: Incubate the samples for a sufficient time at a constant temperature to allow the denaturation process to reach equilibrium. This time can vary from minutes to hours depending on the protein.
-
CD Measurement:
-
Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample.
-
Use the buffer containing the corresponding GTC concentration as a blank.
-
Monitor the change in the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the GTC concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm value.
-
The Gibbs free energy of unfolding (ΔG°) can be calculated from the denaturation curve using the following equation: ΔG = -RT * ln(Kunf) where R is the gas constant, T is the temperature in Kelvin, and Kunf is the equilibrium constant for unfolding.
-
Detailed Protocol for RNA Extraction using this compound-Phenol-Chloroform Method
This protocol is a classic example of utilizing the potent denaturing properties of GTC to inactivate RNases and lyse cells for high-quality RNA isolation.
Materials:
-
This compound Lysis Buffer (e.g., 4 M GTC, 0.5% N-lauroylsarcosine, 25 mM sodium citrate, pH 7.0, 0.1 M 2-mercaptoethanol)
-
Acid phenol:chloroform:isoamyl alcohol (25:24:1, pH 4-5)
-
Isopropanol
-
70% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization: Homogenize the cell or tissue sample in the GTC lysis buffer. The GTC will rapidly denature proteins, including potent RNases, and lyse the cells.
-
Phase Separation: Add acid phenol:chloroform:isoamyl alcohol to the homogenate, vortex vigorously, and centrifuge. This will separate the mixture into three phases: a lower organic phase containing proteins and lipids, an interphase containing DNA, and an upper aqueous phase containing RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add isopropanol to precipitate the RNA.
-
Washing: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 70% ethanol to remove residual salts.
-
Resuspension: Air-dry the RNA pellet briefly and resuspend it in RNase-free water.
Conclusion
This compound is a formidable tool in the arsenal of researchers and scientists working with proteins and nucleic acids. Its powerful chaotropic nature provides a reliable method for protein denaturation, crucial for a wide range of applications. Understanding its mechanism of action, having access to quantitative data, and employing well-defined experimental protocols are key to harnessing the full potential of this versatile reagent in drug development and fundamental research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Distinct Effects of this compound on the Structure of Superfolder GFP | PLOS One [journals.plos.org]
- 6. Distinct effects of this compound on the structure of superfolder GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidine-unfolded state of ribonuclease A contains both fast- and slow-refolding species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does Myoglobin Unfold in the Body? â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 10. Expression of functionality of alpha-chymotrypsin. Effects of guanidine hydrochloride and urea in the onset of denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanidine hydrochloride denaturation of human serum albumin originates by local unfolding of some stable loops in domain III - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chaotropic Powerhouse: A Technical Guide to Guanidine Thiocyanate in Nuclease Inactivation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the integrity of nucleic acids is paramount. The ever-present threat of degradation by ribonucleases (RNases) and deoxyribonucleases (DNases) necessitates the use of potent inhibitors. Among these, guanidine thiocyanate (GTC) stands out as a powerful and widely used chaotropic agent, indispensable for the preservation of RNA and DNA during experimental procedures. This technical guide delves into the core of GTC's function, providing an in-depth understanding of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application.
The Mechanism of Action: A Controlled Chaos
This compound's efficacy in inactivating nucleases stems from its potent chaotropic properties. As a salt, it dissociates in aqueous solutions into guanidinium (CH₆N₃⁺) and thiocyanate (SCN⁻) ions. These ions disrupt the highly ordered hydrogen bond network of water.[1][2] This disruption weakens the hydrophobic effect, a primary force driving the three-dimensional folding of proteins.[1][2]
The native, catalytically active structures of RNases and DNases are maintained by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The guanidinium cation, in particular, can form hydrogen bonds with amino acid residues, while both ions interfere with the hydration layer surrounding the protein. This leads to the unfolding and denaturation of the nuclease, rendering it inactive.[2][3] Essentially, GTC creates a chaotic molecular environment where the intricate, functional structure of the enzyme cannot be maintained.
dot
Caption: Mechanism of nuclease inactivation by this compound.
Quantitative Analysis of Nuclease Inactivation
The concentration of this compound is a critical factor in its effectiveness as a nuclease inhibitor. While GTC is a component of many commercial lysis buffers, understanding its direct impact on nuclease activity is crucial for optimizing protocols.
| Nuclease Source | Guanidinium Salt | Concentration | Efficacy | Reference |
| Endogenous Serum RNases | Guanidinium Chloride | 4 mol/L | Complete Inactivation | [4] |
| Poliovirus (protein capsid) | This compound | 4 mol/L | >4 log10 reduction in viral titer | [5] |
Note: Guanidinium chloride is a related chaotropic salt with a similar mechanism of action.
Experimental Protocols
The following protocols provide a framework for demonstrating and utilizing the nuclease-inactivating properties of this compound.
Protocol 1: Preparation of a 4M this compound Lysis Buffer
This protocol outlines the preparation of a standard lysis buffer used in RNA extraction procedures.
Materials:
-
This compound
-
0.75 M Sodium citrate, pH 7.0
-
10% (w/v) N-lauroylsarcosine (Sarkosyl)
-
2-Mercaptoethanol (2-ME) or Dithiothreitol (DTT)
-
DEPC-treated water
Procedure:
-
To prepare a stock solution, dissolve 250 g of this compound in 293 mL of DEPC-treated water, 17.6 mL of 0.75 M sodium citrate (pH 7.0), and 26.4 mL of 10% Sarkosyl.
-
Heat the solution to 65°C with stirring to dissolve the this compound.
-
Cool the solution to room temperature. This stock solution can be stored for months.
-
To prepare the final lysis solution, add 0.36 mL of 2-mercaptoethanol or a final concentration of 100 mM DTT to 50 mL of the stock solution immediately before use.
Protocol 2: Assay for RNase Inactivation by this compound
This protocol adapts a standard RNase activity assay to demonstrate the inhibitory effect of GTC.
Materials:
-
RNase A
-
Yeast RNA
-
Ethanol
-
Perchloric acid
-
4M this compound Lysis Buffer (from Protocol 1)
-
Control buffer (without GTC)
-
Spectrophotometer
Procedure:
-
Prepare two sets of reaction tubes. In one set, add a specific amount of RNase A to the 4M this compound Lysis Buffer. In the control set, add the same amount of RNase A to the control buffer.
-
Incubate both sets at room temperature for 10 minutes.
-
Add a solution of yeast RNA to all tubes to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a mixture of ethanol and perchloric acid to precipitate the undigested RNA.
-
Centrifuge the tubes to pellet the precipitate.
-
Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of digested RNA.
-
Compare the absorbance values between the GTC-treated and control samples to determine the extent of RNase inactivation.
dot
Caption: Workflow for assessing RNase inactivation by GTC.
Protocol 3: Assay for DNase Inactivation by this compound
This protocol utilizes a similar principle to the RNase assay to demonstrate the inactivation of DNases.
Materials:
-
DNase I
-
Plasmid DNA
-
Agarose gel electrophoresis system
-
4M this compound Lysis Buffer (from Protocol 1)
-
Control buffer (without GTC)
-
DNA loading dye
Procedure:
-
Prepare two sets of reaction tubes. In one set, add a specific amount of DNase I to the 4M this compound Lysis Buffer. In the control set, add the same amount of DNase I to the control buffer. A third tube with only plasmid DNA and no DNase should be prepared as a negative control.
-
Incubate the DNase-containing tubes at room temperature for 10 minutes.
-
Add a specific amount of plasmid DNA to all three tubes.
-
Incubate at 37°C for 15 minutes.
-
Stop the reactions by adding DNA loading dye containing a chelating agent like EDTA.
-
Analyze the samples by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Degradation of the plasmid DNA in the control sample and the integrity of the plasmid in the GTC-treated and negative control samples will indicate the inactivation of DNase I.
dot
Caption: Workflow for assessing DNase inactivation by GTC.
Conclusion
This compound is an essential tool in the molecular biologist's arsenal for safeguarding the integrity of nucleic acids. Its potent chaotropic properties provide a robust method for the rapid and effective inactivation of RNases and DNases. By understanding the underlying mechanism of action and employing optimized protocols, researchers can confidently isolate high-quality RNA and DNA, paving the way for reliable downstream applications in genomics, transcriptomics, and the development of nucleic acid-based therapeutics.
References
- 1. assaygenie.com [assaygenie.com]
- 2. agscientific.com [agscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
Guanidine Thiocyanate: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and essential laboratory applications of guanidine thiocyanate. A potent chaotropic agent, this compound is a critical reagent in molecular biology, particularly for the isolation of nucleic acids and the denaturation of proteins. This document offers detailed methodologies for its key applications, quantitative data for easy reference, and visualizations of core scientific processes.
Chemical Properties and Structure
This compound, with the chemical formula CH₅N₃·HSCN, is the salt formed from the strong base guanidine and thiocyanic acid. Its utility in the laboratory stems from its powerful chaotropic properties, which disrupt the hydrogen-bonding network of water and interfere with intramolecular interactions, leading to the denaturation of macromolecules like proteins and nucleic acids.[1][2]
Molecular Structure
The guanidinium cation ([CH₆N₃]⁺) is planar and highly resonant, which contributes to its stability. The thiocyanate anion (SCN⁻) is a linear pseudohalide. The combination of the large, delocalized guanidinium cation and the chaotropic thiocyanate anion results in a salt that is highly effective at disrupting biological structures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₂H₆N₄S | [3] |
| Molecular Weight | 118.16 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 118-122 °C | [5] |
| Solubility in Water | 1420 g/L at 20°C | [6] |
| Solubility in Ethanol | 5% (w/v) | [7] |
| Solubility in DMSO | Appreciable | [8] |
| pH (6M solution) | 4.5 - 6.0 | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
UV-Vis Spectroscopy:
| Wavelength (nm) | Absorbance (A) of 6M solution | References |
| 230 | ≤ 20 | [10] |
| 260 | ≤ 25 | [10] |
| 280 | ≤ 0.3 | [10] |
| 300 | 0.032 | [4] |
| 320 | ≤ 0.01 | [10] |
FT-IR Spectroscopy (Major Peaks):
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3200 | =N-H stretching vibration | [11] |
| ~2930 | C-H asymmetric stretching | [11] |
| ~2855 | C-H symmetrical stretching | [11] |
| 2140-2175 | S-C≡N stretching (thiocyanate) | [12] |
| ~1635 | N-H bending vibration | [11] |
| ~1460 | -CH₂- bending vibration | [11] |
Mechanism of Action: A Chaotropic Agent
This compound functions as a potent chaotropic agent, meaning it disrupts the structure of water and reduces the stability of native macromolecules.[1] This property is central to its applications in the laboratory. The guanidinium cation and the thiocyanate anion are both considered chaotropes.[1] They interfere with hydrogen bonding and hydrophobic interactions that are essential for maintaining the secondary and tertiary structures of proteins and the double-helical structure of DNA.[1][13] This leads to the unfolding, or denaturation, of these molecules.
A key advantage of this compound is its ability to inactivate nucleases (RNases and DNases), which are enzymes that degrade RNA and DNA, respectively. By denaturing these enzymes, this compound protects the integrity of nucleic acids during extraction procedures.
Experimental Protocols
RNA Extraction using Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC)
This method is widely used for the isolation of high-quality total RNA from various biological samples.
Materials:
-
Lysis Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (add fresh).
-
2 M Sodium acetate (pH 4.0)
-
Phenol (water-saturated)
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
DEPC-treated water
Procedure:
-
Homogenization: Homogenize tissue samples (100 mg) or cultured cells (10⁷) in 1 mL of Lysis Solution.
-
Phase Separation:
-
Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol, and 0.2 mL of chloroform:isoamyl alcohol to the homogenate.
-
Vortex vigorously for 10-15 seconds after each addition.
-
Incubate on ice for 15 minutes.
-
-
Centrifugation: Centrifuge the samples at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add an equal volume of isopropanol and mix.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
-
RNA Pellet Collection: Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the RNA pellet with 1 mL of 75% ethanol.
-
Resuspension: Briefly air-dry the pellet and resuspend in an appropriate volume of DEPC-treated water.
Protein Denaturation for SDS-PAGE
While guanidine hydrochloride is more commonly used for protein denaturation in the context of refolding studies, this compound can also be employed to denature proteins for analysis by SDS-PAGE, especially when starting with samples where nuclease inactivation is also critical.
Materials:
-
GTC Denaturation Buffer: 6 M this compound, 100 mM Tris-HCl (pH 6.8), 20% glycerol, 4% SDS, 10% 2-mercaptoethanol (or 100 mM DTT), 0.02% bromophenol blue.
-
Protein sample
-
Heating block or water bath
Procedure:
-
Sample Preparation: Mix your protein sample with an equal volume of 2x GTC Denaturation Buffer. For example, mix 20 µL of protein sample with 20 µL of 2x GTC Denaturation Buffer.
-
Denaturation: Heat the mixture at 95-100°C for 5-10 minutes.
-
Centrifugation: Centrifuge the denatured sample at a high speed (e.g., 12,000 x g) for 1 minute to pellet any insoluble material.
-
Loading: Carefully load the supernatant onto the SDS-PAGE gel.
Note: Due to the high salt concentration, it is crucial to ensure that the sample does not precipitate upon cooling before loading. If precipitation occurs, briefly warm the sample before loading. The high concentration of this compound may affect the migration of the protein bands; therefore, it is essential to run appropriate molecular weight markers.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[4] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[4] Importantly, contact with acids liberates very toxic hydrogen cyanide gas.[4] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is an indispensable tool in the modern molecular biology laboratory. Its potent chaotropic and denaturing properties make it highly effective for the isolation of high-quality nucleic acids and the denaturation of proteins. By understanding its chemical properties and following established protocols, researchers can harness the power of this compound to advance their scientific discoveries.
References
- 1. The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CH5N3.CHNS | CID 65046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, 99%, for biochemistry 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 硫氰酸胍 for biochemistry | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thermo Scientific Chemicals this compound, Molecular Biology Grade 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. magen-tec.com [magen-tec.com]
- 10. researchgate.net [researchgate.net]
- 11. instanano.com [instanano.com]
- 12. A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Guanidine Thiocyanate: A Comprehensive Safety and Handling Guide for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Guanidine thiocyanate is a powerful chaotropic agent and protein denaturant indispensable in many molecular biology laboratories, particularly for the extraction of nucleic acids. Its effectiveness in lysing cells and inactivating nucleases makes it a critical component of numerous experimental protocols. However, its potent chemical properties also necessitate a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.
This technical guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, designed specifically for researchers, scientists, and drug development professionals. It covers the toxicological properties, personal protective equipment, emergency procedures, and detailed experimental methodologies, presenting quantitative data in a clear and accessible format.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding its potential dangers.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]
-
Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][3]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[1][2]
Hazard Statements (H-phrases):
-
H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
-
H412: Harmful to aquatic life with long lasting effects.[1][2]
-
EUH032: Contact with acids liberates very toxic gas (hydrogen cyanide).[4][5]
Toxicological and Exposure Data
Understanding the quantitative toxicological data is crucial for conducting a thorough risk assessment. The following tables summarize the available data on acute toxicity and derived no-effect levels.
Table 1: Acute Toxicity Data
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 593 mg/kg | [1] |
| Intraperitoneal LD50 | Mouse | 300 mg/kg | [1] |
| Dermal LD50 | - | Data not available | [1] |
| Inhalation LC50 | - | Data not available | [1] |
Table 2: Ecotoxicity Data
| Species | Endpoint | Value | Exposure Time | Reference |
| Daphnia | EC50 | 42.4 mg/L | 48 hours | [1] |
Table 3: Occupational Exposure Limits
| Parameter | Route of Exposure | Value | Population | Effects | Reference |
| DNEL | Inhalation | 1.092 mg/m³ | Worker | Systemic, chronic |
Note: The majority of Safety Data Sheets indicate that no official Occupational Exposure Limits (OELs) have been established for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when working with powders or creating solutions, to minimize inhalation of dust or aerosols.[1][6] Local exhaust ventilation should be used to keep airborne concentrations below any permissible exposure limits.[1]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]
Personal Protective Equipment
The following diagram provides a decision tree for selecting the appropriate PPE when working with this compound.
Caption: Personal Protective Equipment (PPE) selection for handling this compound.
-
Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[1] Always inspect gloves for integrity before use. A lab coat or other protective clothing should be worn to minimize skin contact.[1] In cases of potential significant exposure, impervious protective clothing should be used.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7] For dusts, a type N95 (US) or type P1 (EN143) dust mask may be appropriate.[1]
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Wash hands thoroughly after handling.[1]
-
Use in a well-ventilated area, preferably a chemical fume hood.[7]
Storage
-
Keep containers tightly closed in a dry and well-ventilated place.[1][6]
-
Store in a cool, dark place as the material is light-sensitive and hygroscopic.[1][6]
-
Crucially, do not store near acids or strong oxidizing agents. [1][6] Contact with acids will liberate highly toxic hydrogen cyanide gas.[4][5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spills and Leaks
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust, vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1][6]
-
Methods for Cleaning Up:
-
For solid spills, avoid creating dust. Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][6] Do not flush with water.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable, labeled container for disposal.
-
Decontaminate the spill site with a 10% caustic solution and ventilate the area after cleanup is complete.[7]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: Thermal decomposition can produce toxic gases, including hydrogen cyanide, carbon oxides, nitrogen oxides, and sulfur oxides.[1][3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Waste Disposal
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1] It is considered hazardous waste. Do not dispose of it in the sanitary sewer system.[8]
Experimental Protocols Involving this compound
This compound is a cornerstone of many nucleic acid extraction protocols due to its potent protein-denaturing and RNase-inhibiting properties. Below is a detailed methodology for a common RNA extraction procedure.
Single-Step RNA Isolation by Acid Guanidinium Thiocyanate-Phenol-Chloroform Extraction
This method is widely used for the isolation of total RNA from various biological samples.[2][8]
Materials:
-
Denaturing solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (added just before use).[2]
-
2 M sodium acetate (pH 4.0)
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization:
-
Phase Separation:
-
RNA Precipitation:
-
Washing and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.[3]
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
The following diagram illustrates the workflow for this RNA extraction protocol.
Caption: Workflow for single-step RNA isolation using this compound.
Hazard Identification and Risk Assessment Workflow
A systematic approach to hazard identification and risk assessment should be conducted before working with this compound.
Caption: Hazard identification and risk assessment workflow for this compound.
Conclusion
This compound is a powerful and essential tool in modern molecular biology. However, its significant hazards demand a high level of respect and caution. By understanding its toxicological properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can safely harness the benefits of this compound. This guide serves as a critical resource to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can be conducted without compromising the health and safety of the dedicated professionals who perform it.
References
- 1. Purification of cloned and genomic DNA by this compound/isobutyl alcohol fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. theory.labster.com [theory.labster.com]
An In-depth Technical Guide to the Solubility and Stability of Guanidine Thiocyanate Solutions in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of guanidine thiocyanate (GTC) solutions, a critical reagent in many molecular biology and drug development applications. Understanding these properties is essential for preparing, storing, and utilizing GTC solutions effectively and safely.
Core Properties of this compound
This compound is a powerful chaotropic agent and protein denaturant. Its ability to disrupt hydrogen bonding networks and denature proteins, including potent enzymes like RNases, makes it an indispensable component of lysis buffers for nucleic acid extraction.[1][2]
Chemical Structure and Dissociation
This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). In aqueous solutions, it dissociates into these respective ions, both of which contribute to its chaotropic effects.
Solubility of this compound
This compound is highly soluble in water and polar organic solvents.[3] This high solubility allows for the preparation of concentrated stock solutions, typically up to 6 M, which are commonly used in laboratory protocols.[4][5]
Solubility in Aqueous Solutions
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 20 | 1420[4][6] | ~12.0 |
Solubility in Organic Solvents
This compound exhibits good solubility in polar protic and polar aprotic solvents. It has limited to no solubility in non-polar organic solvents.[3]
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[8][9] |
| Methanol | Good solubility[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[10][11] |
| Acetonitrile | Some solubility[3] |
| Hexane | Very low solubility[3] |
| Toluene | Very low solubility[3] |
Stability of this compound Solutions
Aqueous solutions of this compound are susceptible to degradation, influenced by factors such as pH, temperature, and light exposure.[12] Understanding these factors is crucial for maintaining the efficacy of GTC solutions, particularly for sensitive applications like RNA extraction.
Effect of pH
This compound solutions are most stable at a neutral to slightly alkaline pH. In weakly acidic conditions (pH 4.5-7.0), the solution is prone to degradation, which can be visually observed as a yellowing of the solution.[12] This discoloration is attributed to the formation of elemental sulfur.[12] Lysis buffers containing GTC are often buffered to a pH of around 7.0-7.5 to enhance stability.[13]
Effect of Temperature
Elevated temperatures accelerate the degradation of this compound solutions. For long-term storage, it is advisable to keep stock solutions at room temperature or refrigerated. While some protocols suggest that solutions can be stored for up to 3 months at room temperature, for critical applications, colder storage is recommended to minimize degradation.[14]
Effect of Light
This compound solutions are light-sensitive.[8] Exposure to light, particularly UV light, can promote degradation. Therefore, it is recommended to store GTC solutions in amber or opaque bottles to protect them from light.
Incompatibilities
This compound is incompatible with strong acids and strong oxidizing agents. Contact with acids can liberate highly toxic hydrogen cyanide gas.[6] It is also incompatible with bleach.
Experimental Protocols
Protocol for Preparation of a 4M this compound Stock Solution
This protocol describes the preparation of a standard 4M GTC stock solution commonly used in RNA extraction protocols.[14]
Materials:
-
This compound
-
DEPC-treated water
-
Sodium citrate
-
N-lauroylsarcosine (Sarkosyl)
-
Stir plate and stir bar
-
Heated water bath or hot plate
-
Graduated cylinders
-
Beaker
-
Light-proof storage bottle
Procedure:
-
In a fume hood, carefully weigh 250 g of this compound and add it to a beaker.
-
Add 293 mL of DEPC-treated water.
-
Place the beaker on a stir plate in a heated water bath or on a hot plate set to 60-65°C. Stir until the this compound is completely dissolved.[14]
-
Remove the beaker from the heat and add 17.6 mL of 0.75 M sodium citrate (pH 7.0).
-
Add 26.4 mL of 10% (w/v) N-lauroylsarcosine (Sarkosyl).
-
Stir until the solution is homogeneous.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a labeled, light-proof storage bottle.
-
The stock solution can be stored for up to 3 months at room temperature.[14] For use in RNA extraction, 2-mercaptoethanol is typically added to the working solution just before use to a final concentration of 0.1 M.
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent using the shake-flask method.
Materials:
-
This compound
-
Solvent of interest
-
Sealed vials
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent.
-
Place the vial in a shaking incubator set to the desired temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A simple HPLC-UV method can be employed for the analysis of guanidine.[15]
-
Calculate the original concentration in the saturated solution to determine the solubility at that temperature.
Protocol for Stability Testing of an Aqueous this compound Solution
This protocol provides a framework for assessing the stability of a GTC solution under various stress conditions.
Materials:
-
A freshly prepared batch of this compound solution.
-
pH meter.
-
UV-Vis spectrophotometer.
-
HPLC system with a UV detector.
-
Temperature and humidity-controlled stability chambers or incubators.
-
Light-proof and clear storage vials.
Procedure:
-
Initial Analysis (T=0):
-
Visually inspect the solution for color and clarity.
-
Measure the pH of the solution.
-
Determine the initial concentration (assay) of this compound using a validated HPLC method.[16]
-
Record the UV-Vis spectrum of the solution to serve as a baseline.
-
-
Sample Storage:
-
Aliquot the solution into multiple clear and amber vials.
-
Store the vials under different conditions:
-
Long-term: 25°C/60% RH (in both clear and amber vials to assess photostability) and 4°C (in amber vials).
-
Accelerated: 40°C/75% RH (in amber vials).
-
-
-
Periodic Testing:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for an initial study), remove vials from each storage condition.
-
For each sample, perform the following analyses:
-
Visual inspection for color change (yellowing) and precipitation.
-
pH measurement.
-
Assay of this compound concentration by HPLC to determine the percentage of degradation.
-
UV-Vis spectral analysis to monitor for changes, such as an increase in absorbance in the visible region, which would indicate discoloration.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation rate under each condition.
-
For accelerated stability data, the Arrhenius equation can be used to predict the shelf-life at the recommended storage temperature.
-
Establish acceptance criteria for changes in appearance, pH, and assay (e.g., not more than 5% loss of initial concentration).
-
Safety, Handling, and Disposal
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work with solid GTC or concentrated solutions should be performed in a chemical fume hood.
Key Safety Precautions:
-
Avoid contact with skin and eyes.[3]
-
Do not inhale dust or aerosols.
-
Keep away from acids and strong oxidizing agents.[6]
-
Store in a dry, well-ventilated place, protected from light.[3]
Disposal:
-
Dispose of this compound waste as hazardous chemical waste according to local, state, and federal regulations.[17]
-
Do not dispose of down the drain.
By following the guidance provided in this document, researchers, scientists, and drug development professionals can ensure the effective and safe use of this compound solutions in their laboratory work.
References
- 1. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 2. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. This compound solution (6 M in 0.1 M Tris; pH 7.5) for molecular biology [itwreagents.com]
- 5. This compound Solution CAS#: 593-84-0 [m.chemicalbook.com]
- 6. 硫氰酸胍 for biochemistry | Sigma-Aldrich [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
- 8. Thermo Scientific Chemicals this compound, Molecular Biology Grade 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. This compound - CAS-Number 593-84-0 - Order from Chemodex [chemodex.com]
- 11. selleckchem.com [selleckchem.com]
- 12. WO2001023348A1 - Stabilized this compound and the use thereof - Google Patents [patents.google.com]
- 13. biorxiv.org [biorxiv.org]
- 14. bu.edu [bu.edu]
- 15. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Guanidine Thiocyanate: A Technical Guide to its Discovery, History, and Core Applications in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine thiocyanate (GTC) is a powerful chaotropic agent and protein denaturant that has become an indispensable tool in molecular biology. Its ability to effectively inactivate nucleases while disrupting cellular structures has made it a cornerstone of nucleic acid isolation techniques. This technical guide provides an in-depth exploration of the discovery and history of this compound, its mechanism of action, and its pivotal role in biochemical research, complete with detailed experimental protocols and quantitative data.
Discovery and Historical Context
The journey of this compound in biochemical research is rooted in the quest for a reliable method to isolate intact ribonucleic acid (RNA) from biological samples. A significant challenge was the pervasive presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. Early methods often failed to yield high-quality RNA, especially from tissues rich in these enzymes, such as the pancreas.
The breakthrough came in 1979 when Chirgwin, Przybyla, MacDonald, and Rutter introduced a method using a 4M solution of guanidinium thiocyanate.[1][2][3] They demonstrated that this potent denaturant could effectively inactivate the resilient RNases, allowing for the isolation of biologically active RNA.[1][3] The choice of guanidinium thiocyanate was deliberate; both the guanidinium cation and the thiocyanate anion are strong chaotropic agents, working synergistically to disrupt the hydrogen bond network in water and destabilize proteins.[3][4] This method, which often involved a lengthy ultracentrifugation step through a cesium chloride (CsCl) cushion to pellet the RNA, was a major advancement in the field.[1][2][5][6]
A further revolutionary step occurred in 1987 when Piotr Chomczynski and Nicoletta Sacchi developed the "single-step" method for RNA isolation.[7][8] This technique, formally known as the acid guanidinium thiocyanate-phenol-chloroform (AGPC) extraction, eliminated the need for time-consuming ultracentrifugation.[4][7] By performing a single extraction with an acidic mixture of guanidinium thiocyanate, phenol, and chloroform, they could efficiently partition RNA into the aqueous phase, while DNA and proteins were relegated to the interphase and organic phase, respectively.[7][9] This rapid and highly effective method made the analysis of gene expression accessible to a much broader range of laboratories and remains widely used today in various commercial kits like TRIzol and TRI Reagent.[9][10]
Mechanism of Action: A Potent Chaotrope
This compound's effectiveness stems from its properties as a chaotropic agent.[11][12][13] Chaotropes disrupt the structure of water, interfering with the hydrogen-bonding network.[12][13] This disruption has a profound effect on the stability of macromolecules like proteins and nucleic acids.
-
Protein Denaturation: this compound is one of the most effective protein denaturants.[4] The guanidinium cation and thiocyanate anion interact directly with the protein, breaking intramolecular hydrogen bonds and disrupting hydrophobic interactions that are crucial for maintaining the protein's three-dimensional structure.[13][14] This unfolds and inactivates proteins, most critically, the highly stable RNase and DNase enzymes that would otherwise degrade the target nucleic acids.[4][11][15]
-
Cell Lysis: By disrupting protein and lipid structures, this compound effectively lyses cells and viral particles, releasing the nucleic acids into the solution.[15][16]
-
Nucleic Acid Protection: By denaturing nucleases, this compound ensures the integrity of the isolated RNA and DNA.[11][15][17]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆N₄S | [18] |
| Molar Mass | 118.16 g/mol | [17][18][19] |
| Appearance | White crystalline powder/solid | [17][20] |
| Melting Point | 118 - 122 °C | [19][20] |
| Water Solubility | Freely soluble (1420 g/L at 20°C) | [19][21] |
| pH (6M Solution) | 4.5 - 6.0 | [17] |
| Density | 1.103 g/mL at 20°C | [19] |
Table 2: Common Working Concentrations and Conditions
| Application | Reagent Concentration | Key Conditions | Reference(s) |
| RNA Isolation (Chirgwin method) | 4 M this compound | Homogenization in GTC, ultracentrifugation over CsCl cushion. | [1][5] |
| RNA Isolation (AGPC method) | 4 M this compound | Acidic pH (approx. 4.0), extraction with phenol-chloroform. | [7][9] |
| Protein Denaturation Studies | 0.5 M - 6 M | Concentration-dependent unfolding, monitored by spectroscopy. | [14][22] |
| Virus Inactivation | 4 M this compound | Lysis and denaturation of viral proteins and nucleases. | [11][15] |
Experimental Protocols
Protocol 1: Guanidinium Thiocyanate-Cesium Chloride (GTC-CsCl) RNA Isolation
This protocol is adapted from the original method described by Chirgwin et al. (1979) and is effective for tissues with very high nuclease content.
Materials:
-
GTC Lysis Buffer: 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh).[1][5]
-
CsCl Cushion: 5.7 M CsCl in 100 mM EDTA (pH 7.5).
-
Tissue sample, liquid nitrogen, ultracentrifuge, appropriate rotor (swinging bucket).
Procedure:
-
Freeze tissue sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.[5]
-
Immediately add the frozen powder to GTC Lysis Buffer (e.g., 10 mL per 1 g of tissue) and homogenize thoroughly using a high-speed homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Layer the supernatant carefully onto the CsCl cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 175,000 x g) for 12-20 hours at 20°C.[5] This will pellet the RNA through the dense CsCl cushion.
-
Carefully aspirate the supernatant, ensuring not to disturb the clear RNA pellet at the bottom.
-
Resuspend the RNA pellet in a suitable buffer (e.g., RNase-free water or TE buffer).
-
Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the purified RNA.
-
Wash the pellet with 75% ethanol, air dry briefly, and resuspend in RNase-free water.
Protocol 2: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction
This protocol is based on the single-step method of Chomczynski and Sacchi (1987, 2006).
Materials:
-
Solution D (Denaturing Solution): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (add fresh).[7]
-
2 M sodium acetate (pH 4.0).[7]
-
Water-saturated phenol.[7]
-
Chloroform:isoamyl alcohol (49:1).[7]
-
Isopropanol.
-
75% ethanol.
Procedure:
-
Homogenize cells or tissue in Solution D (e.g., 1 mL per 10⁷ cells or 100 mg tissue).[7]
-
Sequentially add the following to 1 mL of lysate, mixing by inversion after each addition:
-
Shake the mixture vigorously for 10-15 seconds and incubate on ice for 15 minutes.[7]
-
Centrifuge the sample at 10,000 x g for 20 minutes at 4°C.[7] This will separate the mixture into three phases: a lower organic phase (phenol-chloroform), an interphase (containing DNA and protein), and an upper aqueous phase (containing RNA).[9]
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.
-
Add an equal volume of isopropanol to the aqueous phase to precipitate the RNA. Mix and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Briefly air-dry the pellet and dissolve in an appropriate volume of RNase-free water.
Conclusion
From its introduction as a powerful tool to combat ribonucleases to its central role in the rapid, single-step purification of RNA, this compound has fundamentally shaped the landscape of molecular biology. The methods developed by Chirgwin, Chomczynski, and Sacchi have enabled countless discoveries in gene expression, virology, and diagnostics. Its robust and reliable performance ensures that this compound will remain a critical reagent in biochemical research for the foreseeable future, continuing to empower scientists in their exploration of the molecular underpinnings of life.
References
- 1. Isolation of biologically active ribonucleic acid from sources enriched in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA Extraction by the this compound Procedure | Springer Nature Experiments [experiments.springernature.com]
- 3. gwern.net [gwern.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. selleckchem.com [selleckchem.com]
- 12. biochemistry - How does guanidium denature DNA? - Biology Stack Exchange [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. toku-e.com [toku-e.com]
- 18. This compound | CH5N3.CHNS | CID 65046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chembk.com [chembk.com]
- 20. fishersci.com [fishersci.com]
- 21. This compound(593-84-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. researchgate.net [researchgate.net]
The Dual-Edged Sword: A Technical Guide to Guanidine Thiocyanate's Impact on Protein and Nucleic Acid Structures
For Immediate Release
[City, State] – [Date] – Guanidine thiocyanate (GTC), a powerful chaotropic agent, plays a pivotal role in molecular biology, clinical diagnostics, and drug development. Its profound effects on the structural integrity of proteins and nucleic acids make it an indispensable tool for researchers and scientists. This technical guide provides an in-depth exploration of the mechanisms of action of GTC, its quantitative effects, and detailed experimental protocols for its application.
The Chaotropic Nature of this compound
This compound is a salt composed of the guanidinium cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Its potent effects on biological macromolecules stem from its classification as a chaotropic agent.[1][2] Chaotropes disrupt the highly ordered hydrogen-bonding network of water.[3][4] This disruption weakens the hydrophobic effect, a primary force driving the folding of proteins and the stability of nucleic acid duplexes.[5]
Mechanism of Action on Proteins
This compound is a strong protein denaturant.[1][5] Its mechanism of action involves a direct interaction with the protein and an indirect effect through the disruption of water structure. The guanidinium cation can form hydrogen bonds with amino acid residues, competing with and disrupting the native intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures. The thiocyanate anion also contributes to the chaotropic effect.[3]
The denaturation process exposes the hydrophobic core of the protein to the solvent, leading to its unfolding and loss of biological activity. This property is particularly crucial for the inactivation of enzymes, most notably ribonucleases (RNases), during nucleic acid extraction.[5][6]
Effect on Nucleic Acid Structures
The primary role of this compound in the context of nucleic acids is protective. By effectively denaturing and inactivating nucleases (both RNases and DNases), it preserves the integrity of RNA and DNA during extraction procedures.[5][7]
While high concentrations of GTC can disrupt the hydrogen bonds between base pairs in DNA and RNA, its main application is not to denature the nucleic acids themselves but to create an environment free of degradative enzymes. In the widely used single-step RNA isolation method, the acidic conditions of the guanidinium thiocyanate-phenol-chloroform mixture ensure that RNA remains in the aqueous phase while DNA and proteins are partitioned into the interphase and organic phase, respectively.[8][9]
Quantitative Data on Denaturing Effects
The denaturing capacity of this compound is concentration-dependent. While specific molarities for the complete denaturation of all proteins are not universally defined, concentrations around 4 M are commonly used in lysis buffers to ensure the rapid and effective inactivation of even robust enzymes like RNases.[10][11][12]
| Denaturant | Typical Concentration for Protein Denaturation | Relative Denaturing Effectiveness | Key Applications |
| This compound | 4 M - 6 M | 2.5 to 3.5 times more effective than Guanidine Hydrochloride[13] | RNA/DNA extraction, virus inactivation, protein unfolding studies |
| Guanidine Hydrochloride | 6 M - 8 M | 1.5 to 2.5 times more effective than Urea[13] | Protein folding/unfolding studies, solubilization of inclusion bodies |
| Urea | 8 M - 9.5 M | Baseline | Protein denaturation, solubilization of proteins, increasing solubility of hydrophobic molecules |
Experimental Protocols
Preparation of 4 M this compound Lysis Buffer
This protocol describes the preparation of a standard lysis buffer used in RNA extraction.
Materials:
-
This compound (MW: 118.16 g/mol )
-
Sodium citrate
-
N-lauroylsarcosine (Sarkosyl)
-
2-mercaptoethanol (or dithiothreitol - DTT)
-
DEPC-treated water
-
Stir plate and magnetic stir bar
-
Sterile bottles
Procedure:
-
To prepare a stock solution, dissolve 250 g of this compound in 293 mL of DEPC-treated water. This can be aided by gentle heating at 65 °C.[8]
-
Add 17.6 mL of 0.75 M sodium citrate, pH 7.0, and 26.4 mL of 10% (w/vol) Sarkosyl.[8]
-
Stir until all components are completely dissolved.
-
The stock solution can be stored at room temperature for up to 3 months.[8]
-
To prepare the working lysis solution (Solution D), add 0.36 mL of 98% 2-mercaptoethanol to 50 mL of the stock solution immediately before use.[8]
Single-Step RNA Isolation from Cultured Cells
This protocol, adapted from the method by Chomczynski and Sacchi, is a widely used technique for the isolation of total RNA.[8][9][14]
Materials:
-
4 M this compound Lysis Buffer (Solution D, see Protocol 3.1)
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
DEPC-treated water or formamide
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenization:
-
For cells grown in a monolayer, remove the culture medium and add 1 mL of Solution D per 10⁷ cells directly to the culture dish. Pass the cell lysate through a pipette several times to ensure complete lysis.[10]
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and add 1 mL of Solution D per 10⁷ cells. Vortex to lyse.[10]
-
-
Phase Separation:
-
To the homogenate, sequentially add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of water-saturated phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1).[10][15]
-
Vortex vigorously for 10-15 seconds after the addition of each reagent.
-
Incubate the mixture on ice for 15 minutes.[15]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.[15]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase, which contains the RNA, to a fresh tube.
-
Add an equal volume of isopropanol to the aqueous phase to precipitate the RNA.
-
Incubate at -20°C for at least 1 hour.[15]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.
-
-
Washing and Solubilization:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of DEPC-treated water or formamide.
-
Visualizing Mechanisms and Workflows
Mechanism of this compound Action
The following diagram illustrates the dual mechanism of GTC in disrupting protein structure and protecting nucleic acids.
Caption: Mechanism of this compound Action on Proteins.
Experimental Workflow for Single-Step RNA Isolation
The following diagram outlines the key steps in the single-step RNA isolation protocol.
Caption: Workflow for Single-Step RNA Isolation using GTC.
Conclusion
This compound remains a cornerstone reagent in molecular biology due to its potent and reliable ability to denature proteins and, consequently, protect nucleic acids from degradation. Understanding its chaotropic mechanism and the specifics of its application through well-defined protocols is essential for researchers, scientists, and drug development professionals seeking to obtain high-quality nucleic acids for downstream applications. The quantitative differences in denaturing strength between GTC and other common denaturants highlight its efficacy, particularly in challenging samples with high nuclease content. The provided protocols and visual workflows serve as a practical guide for the effective utilization of this powerful chemical tool.
References
- 1. This compound for molecular biology [itwreagents.com]
- 2. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu [bu.edu]
- 9. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
Methodological & Application
Application Notes and Protocols for Guanidine Thiocyanate-Based RNA Extraction from Mammalian Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of high-quality total RNA from mammalian tissues using a guanidine thiocyanate (GTC)-based method. This method is widely used due to its robust ability to denature proteins and inactivate RNases, ensuring the isolation of intact RNA suitable for a variety of downstream applications, including RT-qPCR, Northern blotting, microarray analysis, and next-generation sequencing.
Introduction
The isolation of high-quality, intact RNA is a critical first step for many molecular biology techniques. The this compound method, particularly the single-step acid guanidinium thiocyanate-phenol-chloroform (AGPC) extraction, is a reliable and effective technique for this purpose. This compound is a powerful chaotropic agent that disrupts cellular structures and rapidly denatures proteins, including the ubiquitous and resilient RNase enzymes that can quickly degrade RNA. The subsequent partitioning with an acidic phenol-chloroform mixture effectively separates RNA from DNA and proteins, which are relegated to the interphase and organic phase, respectively, leaving the RNA in the aqueous phase.
Data Presentation: RNA Yield and Purity
The yield and purity of extracted RNA can vary depending on the tissue type, its metabolic activity, the amount of starting material, and the precise extraction protocol followed. The following table summarizes typical RNA yields and purity metrics obtained from various mammalian tissues using the GTC method. Purity is assessed by the A260/A280 and A260/A230 absorbance ratios, where a ratio of ~2.0 for both is generally considered indicative of pure RNA.
| Tissue Type | Species | Starting Amount | Average RNA Yield (µg/mg tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Placenta | Human | 1 g | 1000 - 1100 | ~1.8 - 2.0 | ~1.8 - 2.2 | |
| Cerebral Cortex | Mouse | 1 mg | 1.96 ± 0.05 | 2.03 ± 0.01 | 2.17 ± 0.03 | |
| Lung | Mouse/Human | Not Specified | Higher than silica-gel column method | ~1.8 | Not Specified | |
| Liver | Rat | Not Specified | High Yield | Not Specified | Not Specified | |
| Spleen | Mouse | Not Specified | High Yield | ~1.8 - 2.0 | ~1.8 - 2.2 | |
| Kidney | Rat | Not Specified | Moderate to High Yield | ~1.8 - 2.0 | ~1.8 - 2.2 |
Mechanism of Action
This compound is a potent protein denaturant that effectively inactivates RNases, which are notoriously stable enzymes. As a chaotropic salt, it disrupts the hydrogen bond network in water, which in turn destabilizes the tertiary and secondary structures of proteins, leading to their unfolding and loss of function. This rapid inactivation of RNases is crucial for preserving the integrity of the RNA during the extraction process. The acidic conditions of the extraction buffer are critical for the differential partitioning of RNA and DNA; at a low pH, DNA is driven into the organic phase, while RNA remains in the aqueous phase.
Caption: Mechanism of this compound in RNA Extraction.
Experimental Protocols
This protocol is adapted from the single-step RNA isolation method.
Materials and Reagents
-
Denaturing Solution (Solution D):
-
4 M this compound
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (add fresh before use)
-
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol, 100%
-
Ethanol, 75% (prepared with DEPC-treated water)
-
DEPC-treated water
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Microcentrifuge
-
RNase-free pipette tips and microcentrifuge tubes
Safety Precautions: this compound is harmful if swallowed or inhaled and can cause skin and eye irritation. Phenol is toxic and corrosive. Chloroform is a suspected carcinogen. 2-mercaptoethanol is toxic and has a strong odor. All steps involving these reagents should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
Protocol
-
Tissue Homogenization:
-
Excise the mammalian tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent RNA degradation.
-
Weigh out approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold Denaturing Solution (with freshly added 2-mercaptoethanol) per 50-100 mg of tissue.
-
Homogenize the tissue on ice using a pre-chilled homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
To the homogenate, sequentially add:
-
0.1 mL of 2 M sodium acetate, pH 4.0
-
1 mL of water-saturated phenol
-
0.2 mL of chloroform:isoamyl alcohol (49:1)
-
-
Vortex the mixture vigorously for 10-15 seconds after each addition.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase (phenol-chloroform), a milky interphase (containing DNA and proteins), and an upper clear aqueous phase (containing RNA).
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube. Be extremely careful not to disturb the interphase.
-
Add an equal volume of ice-cold 100% isopropanol to the aqueous phase.
-
Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
-
RNA Pellet Collection and Washing:
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. The RNA pellet may appear as a small, white, gel-like deposit at the bottom of the tube.
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding 1 mL of ice-cold 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol wash. Repeat this wash step once more to remove residual salts.
-
-
RNA Solubilization and Storage:
-
Briefly air-dry the RNA pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid in solubilization.
-
Store the RNA at -80°C for long-term storage.
-
Caption: this compound RNA Extraction Workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield | Incomplete homogenization or lysis. | Ensure tissue is thoroughly homogenized in the denaturing solution. Increase homogenization time if necessary. |
| Insufficient starting material. | Increase the amount of tissue used. | |
| RNA pellet lost during washing. | Be careful when decanting the supernatant after centrifugation steps. Use a pipette to remove the final wash. | |
| RNA over-dried. | Do not let the RNA pellet dry completely, as this will make it difficult to dissolve. | |
| Genomic DNA Contamination | Interphase contamination during aqueous phase collection. | Carefully pipette the aqueous phase, leaving a small amount behind to avoid disturbing the interphase. |
| Incomplete partitioning of DNA into the interphase/organic phase. | Ensure the pH of the sodium acetate solution is acidic (pH 4.0). | |
| Perform a DNase I treatment on the purified RNA sample. | ||
| Low A260/280 Ratio (<1.8) | Phenol contamination. | Re-precipitate the RNA by adding 0.1 volumes of 3M sodium acetate (pH 5.2) and 2.5 volumes of 100% ethanol. Incubate at -20°C and repeat the washing steps. |
| Protein contamination. | Ensure complete homogenization and lysis. Consider a proteinase K digestion step before phenol-chloroform extraction for protein-rich tissues. | |
| Low A260/230 Ratio (<1.8) | This compound salt contamination. | Ensure the RNA pellet is washed twice with 75% ethanol. Allow the pellet to briefly air dry to remove residual ethanol before resuspension. |
| Carbohydrate carryover (e.g., from liver tissue). | For tissues with high glycogen content, an additional high-salt precipitation step (e.g., with LiCl) may be necessary. | |
| RNA Degradation (smeared on gel) | RNase contamination. | Use RNase-free reagents, plasticware, and pipette tips. Wear gloves at all times. Work quickly and keep samples on ice. |
| Tissue not frozen quickly enough. | Snap-freeze tissue in liquid nitrogen immediately after dissection. | |
| RNases not fully inactivated. | Ensure the tissue is immediately homogenized in the GTC-containing lysis buffer. |
Application Notes and Protocols for Viral RNA Isolation Using Guanidine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and methodologies for isolating viral RNA from various biological samples using guanidine thiocyanate-based protocols. The protocols detailed herein are designed to yield high-quality RNA suitable for a range of downstream molecular applications, including RT-PCR, RT-qPCR, and next-generation sequencing.
Introduction
This compound is a powerful chaotropic agent widely employed in molecular biology for the efficient extraction of nucleic acids.[1][2][3] Its primary function is to denature proteins, including potent ribonucleases (RNases), which are ubiquitous and can rapidly degrade RNA, compromising experimental results.[1][2][3][4][5][6] By creating a denaturing environment, this compound ensures the integrity of the viral RNA during the isolation process.[1] This method is robust and can be adapted for various sample types, including cell cultures, tissues, and bodily fluids.[7][8][9]
The protocol outlined below is a common variation that combines the lytic and denaturing properties of this compound with a phenol-chloroform extraction to separate RNA from DNA and proteins.[2][6][10] An alternative method involving ultracentrifugation through a cesium chloride (CsCl) cushion is also mentioned for applications requiring extremely pure RNA.[4][5][8][11]
Experimental Protocols
Protocol 1: this compound-Phenol-Chloroform Extraction
This protocol is adapted from the single-step RNA isolation method developed by Chomczynski and Sacchi.[10] It is a rapid and effective method for isolating total RNA, including viral RNA, from a variety of sources.
Materials:
-
Lysis Solution (Solution D): [10]
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (add fresh before use)
-
-
2 M Sodium acetate, pH 4.0[10]
-
Phenol (water-saturated)
-
Chloroform-isoamyl alcohol (24:1)
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water or 0.5% SDS solution[10]
Procedure:
-
Homogenization:
-
For cell monolayers, add 1 mL of Lysis Solution per 10⁷ cells directly to the culture dish and scrape the cells.[8]
-
For tissues, homogenize 50-100 mg of tissue in 1 mL of Lysis Solution using a glass-Teflon or Polytron homogenizer.[2]
-
For liquid samples, pellet the cells or virus particles and resuspend in 1 mL of Lysis Solution.
-
-
Phase Separation:
-
Transfer the homogenate to a polypropylene tube.
-
Sequentially add:
-
0.1 mL of 2 M sodium acetate, pH 4.0
-
1 mL of phenol (water-saturated)
-
0.2 mL of chloroform-isoamyl alcohol (24:1)
-
-
Vortex vigorously for 10-15 seconds after each addition.
-
Incubate the mixture on ice for 15 minutes.[7]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase containing the RNA to a fresh tube. Avoid disturbing the interphase.
-
Add an equal volume of isopropanol to the aqueous phase.
-
Mix gently and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
-
RNA Pellet Wash and Solubilization:
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash. It is crucial to remove residual salts.[6]
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease solubility.[10]
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water or 0.5% SDS.[10]
-
Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[8][10]
-
Protocol 2: this compound with Cesium Chloride (CsCl) Cushion Ultracentrifugation
This method yields high-purity RNA and is suitable for constructing cDNA libraries or other sensitive applications.
Materials:
-
Lysis Buffer: 4 M this compound, 25 mM Sodium citrate (pH 7.0), 0.5% Sarcosyl, 0.1 M 2-mercaptoethanol.[11]
-
5.7 M Cesium Chloride in 25 mM Sodium Acetate (pH 5.0).[8]
Procedure:
-
Homogenization: Homogenize the sample in the Lysis Buffer as described in Protocol 1.
-
Ultracentrifugation:
-
RNA Recovery:
-
Precipitation and Wash:
Data Presentation
The quality and quantity of the isolated viral RNA should be assessed before downstream applications. Spectrophotometry is a common method for this purpose.
| Parameter | Recommended Value | Interpretation |
| A260/A280 Ratio | 1.8 - 2.1 | A ratio lower than 1.8 may indicate protein or phenol contamination.[10][12] |
| A260/A230 Ratio | > 1.8 | A lower ratio can indicate contamination with this compound or other organic compounds.[12] |
| RNA Yield (µg) | Variable | Dependent on sample type, viral load, and extraction efficiency. |
| RNA Integrity Number (RIN) | > 7 | Assessed by capillary electrophoresis (e.g., Agilent Bioanalyzer). A higher RIN indicates less RNA degradation. |
Table 1: Key parameters for assessing the quality and quantity of isolated viral RNA.
Mandatory Visualization
Experimental Workflow for Viral RNA Isolation
References
- 1. selleckchem.com [selleckchem.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. agscientific.com [agscientific.com]
- 4. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Extraction by the this compound Procedure | Springer Nature Experiments [experiments.springernature.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Isolation of RNAs from Cell Cultures and Tissues [nestgrp.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. New method for the extraction of viral RNA and DNA from cerebrospinal fluid for use in the polymerase chain reaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. qiagen.com [qiagen.com]
Preparing a 4M Guanidine Thiocyanate Lysis Buffer for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of a 4M Guanidine Thiocyanate (GTC) lysis buffer for cell culture applications. This buffer is a powerful tool for researchers requiring rapid cell and viral particle lysis while simultaneously inactivating nucleases to preserve the integrity of RNA and DNA.
Application Notes
A 4M this compound lysis buffer is a highly effective and widely used solution in molecular biology for the extraction of nucleic acids from various biological sources, including cell cultures. This compound is a potent chaotropic agent that disrupts the hydrogen bond network in aqueous solutions.[1][2] This property leads to the destabilization and denaturation of macromolecules such as proteins, including the robust RNase and DNase enzymes that would otherwise degrade the target nucleic acids.[3][4] The ability to rapidly lyse cells and inactivate nucleases makes this buffer particularly valuable for RNA-based downstream applications like RT-PCR, northern blotting, and RNA sequencing.
The inclusion of other reagents in the lysis buffer formulation enhances its efficacy and applicability. A common formulation includes a buffering agent like Tris-HCl to maintain a stable pH, a chelating agent such as EDTA to sequester divalent cations that are cofactors for many nucleases, and a detergent like Triton X-100 to aid in the disruption of cell membranes and viral envelopes.[5][6]
Mechanism of Action:
The primary component, this compound, functions by denaturing proteins through the disruption of their secondary and tertiary structures.[3][7] This denaturation is crucial for inactivating the highly stable RNase and DNase enzymes, thereby protecting the nucleic acids from degradation upon cell lysis.[4][8] The chaotropic nature of GTC also contributes to the lysis of cells and viral particles by disrupting the lipid bilayer of membranes.[7]
Key Components and Their Functions:
-
This compound (GTC): A powerful chaotropic agent that denatures proteins, including nucleases, and disrupts cellular structures.[3][7]
-
Tris-HCl: A buffering agent that maintains a stable pH, which is critical for the integrity of nucleic acids and the effectiveness of the lysis process.[9][10]
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations like Mg2+ and Ca2+, which are essential cofactors for many DNases and RNases, thus inhibiting their activity.[11]
-
Triton X-100: A non-ionic detergent that aids in the solubilization of cellular membranes and viral envelopes, facilitating complete lysis.[5]
-
β-Mercaptoethanol (optional but recommended for RNA work): A reducing agent that irreversibly denatures RNases by reducing their disulfide bonds.
Experimental Protocols
Protocol 1: Preparation of 1 L of 4M this compound Lysis Buffer
This protocol outlines the preparation of a standard 4M GTC lysis buffer. For RNA extraction, it is highly recommended to prepare all solutions using RNase-free water and to wear gloves throughout the procedure.
Materials and Reagents:
| Reagent | For 1 L | Final Concentration |
| This compound | 472.72 g | 4 M |
| Tris-HCl, pH 7.5 | 50 mL of 1 M stock | 50 mM |
| EDTA, pH 8.0 | 50 mL of 0.5 M stock | 25 mM |
| Triton X-100 | 10 mL | 1% (v/v) |
| RNase-free water | to 1 L | - |
| β-Mercaptoethanol (optional) | 7.2 mL | 0.1 M (add fresh before use) |
Procedure:
-
In a chemical fume hood, carefully weigh 472.72 g of this compound and transfer it to a sterile, RNase-free 2 L beaker.
-
Add approximately 400 mL of RNase-free water.
-
Add 50 mL of 1 M Tris-HCl (pH 7.5) and 50 mL of 0.5 M EDTA (pH 8.0).
-
Place the beaker on a magnetic stir plate and stir until the this compound is completely dissolved. This process may be slow and can be gently heated to 60-65°C to facilitate dissolution. Do not boil.
-
Once dissolved, add 10 mL of Triton X-100 and continue to stir until the solution is homogeneous.
-
Transfer the solution to a graduated cylinder and adjust the final volume to 1 L with RNase-free water.
-
Filter-sterilize the buffer using a 0.22 µm filter unit.
-
Store the buffer in a dark, airtight container at room temperature. The buffer is stable for several months.
-
Important: If using, add β-mercaptoethanol to the required volume of lysis buffer immediately before use.
Safety Precautions:
This compound is a hazardous chemical. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe irritation to the eyes and skin. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid contact with acids, as this can release toxic hydrogen cyanide gas.
Protocol 2: Cell Lysis using 4M this compound Buffer
This protocol provides a general procedure for lysing both adherent and suspension cells. The optimal volume of lysis buffer will depend on the cell number. A general guideline is to use 1 mL of lysis buffer for 1-10 million cells.
For Adherent Cells:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add the appropriate volume of 4M GTC lysis buffer (with freshly added β-mercaptoethanol if required) directly to the dish.
-
Tilt the dish to ensure the entire surface is covered with the lysis buffer.
-
Incubate for 5-10 minutes at room temperature to ensure complete lysis.
-
Scrape the viscous lysate to one side of the dish using a cell scraper.
-
Transfer the lysate to a sterile microcentrifuge tube.
-
The lysate can now be used for downstream applications such as nucleic acid extraction.
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant carefully.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and aspirate the supernatant.
-
Add the appropriate volume of 4M GTC lysis buffer (with freshly added β-mercaptoethanol if required) to the cell pellet.
-
Vortex briefly to resuspend the pellet and ensure complete lysis.
-
Incubate for 5-10 minutes at room temperature.
-
The lysate can now be used for downstream applications.
Visualizations
Caption: Workflow for preparing 4M this compound Lysis Buffer.
References
- 1. fishersci.es [fishersci.es]
- 2. Page not available | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. selleckchem.com [selleckchem.com]
- 9. Tris hcl plays a significant role in cell lysis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. The role of Tris-HCl buffer in DNA extraction - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
The Role of Guanidine Thiocyanate in Phenol-Chloroform RNA Extraction: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of molecular biology, the isolation of high-quality RNA is a critical first step for a multitude of downstream applications, from gene expression analysis to the development of novel therapeutics. The guanidine thiocyanate-phenol-chloroform extraction method remains a robust and widely used technique for obtaining pure, intact RNA. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the principles and procedures of this fundamental technique.
Introduction: The Power of a Chaotrope
This compound is a powerful chaotropic agent, meaning it disrupts the structure of macromolecules like proteins and nucleic acids by interfering with hydrogen bonds and hydrophobic interactions.[1][2] Its primary role in RNA extraction is to rapidly and effectively denature proteins, most critically, the ubiquitous and highly stable RNase enzymes that can quickly degrade RNA transcripts.[1][2][3][4] By inactivating these enzymes, this compound preserves the integrity of the RNA sample.[2] Furthermore, it facilitates the separation of ribosomal RNA (rRNA) from ribosomal proteins.[5][6]
The combination of this compound with an acidic phenol-chloroform mixture allows for a highly efficient partitioning of cellular components.[7][8][9] During centrifugation, this mixture separates into three distinct phases: a lower organic phase containing denatured proteins and lipids, an interphase with precipitated DNA, and an upper aqueous phase where the RNA is selectively retained.[2][5] The acidic nature of the solution is crucial for this differential partitioning, as at a pH of 4-6, DNA is driven into the organic phase while RNA remains in the aqueous phase.[5]
Experimental Workflow
The overall workflow for RNA extraction using this compound and phenol-chloroform is a multi-step process that involves cell lysis, phase separation, and RNA precipitation. Each step is critical for the final yield and purity of the isolated RNA.
Caption: Workflow of RNA extraction using this compound-phenol-chloroform.
Reagent Preparation
Proper preparation of solutions is paramount for successful RNA extraction. All aqueous solutions should be prepared with DEPC-treated, autoclaved water to eliminate any RNase contamination.
| Reagent | Stock Solution Recipe | Working Solution Preparation | Storage |
| Denaturing Solution (Solution D) | Dissolve 250 g of this compound in 293 ml of water at 65°C. Add 17.6 ml of 0.75 M sodium citrate (pH 7.0) and 26.4 ml of 10% (w/v) N-lauroylsarcosine (Sarkosyl).[7] | Add 0.36 ml of 98% 2-mercaptoethanol to 50 ml of the stock solution just before use.[7] | Stock solution: up to 3 months at room temperature. Working solution: up to 1 month at room temperature.[7] |
| 2 M Sodium Acetate, pH 4.0 | Dissolve 16.42 g of anhydrous sodium acetate in 40 ml of water. Add 35 ml of glacial acetic acid and adjust the volume to 100 ml.[7] | Use as is. | Up to 1 year at room temperature.[10] |
| Water-Saturated Phenol | Melt nucleic acid grade phenol crystals at 65°C and add an equal volume of DEPC-treated water. Mix and allow phases to separate. Aspirate and discard the upper aqueous phase.[7] | Use the lower phenol phase. | Up to 1 month at 4°C.[7] |
| Chloroform:Isoamyl Alcohol (49:1) | Mix 49 ml of chloroform with 1 ml of isoamyl alcohol.[7] | Prepare fresh before use.[7] | N/A |
| 75% Ethanol | Mix 75 ml of absolute ethanol with 25 ml of DEPC-treated water. | Use as is. | Room temperature. |
Detailed Experimental Protocol
This protocol is adapted for the isolation of total RNA from cultured cells or tissues.[10]
Materials:
-
Denaturing solution (working solution)
-
2 M sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% ethanol
-
RNase-free water or buffer for resuspension
Procedure:
-
Homogenization:
-
Phase Separation:
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.
-
Add an equal volume (approximately 0.5 ml per 1 ml of initial lysis solution) of isopropanol to the aqueous phase.[11]
-
Mix by inverting the tube 10-20 times and incubate at room temperature for 10 minutes.[11]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA. The RNA pellet will appear as a white precipitate at the bottom of the tube.[11]
-
-
RNA Wash:
-
Carefully decant the supernatant.
-
Add 1 ml of 75% ethanol to wash the RNA pellet.[11]
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.[11]
-
Carefully remove the supernatant. Repeat the wash step.
-
After the final wash, briefly spin the tube and remove any residual ethanol with a micropipette.
-
Air-dry the pellet for 3-5 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to dissolve.
-
-
Resuspension:
Quantitative Data Summary
| Step | Parameter | Typical Value | Purpose |
| Homogenization | Sample to Lysis Buffer Ratio | 100 mg tissue or 10⁷ cells per 1 ml | Ensures complete cell lysis and RNase inactivation. |
| Phase Separation Centrifugation | Speed | 10,000 - 12,000 x g | To achieve clear separation of aqueous, interphase, and organic phases. |
| Time | 15 - 20 minutes | Allows for complete phase separation. | |
| Temperature | 4°C | Maintains the integrity of the RNA. | |
| RNA Precipitation Centrifugation | Speed | ≤ 12,000 x g | To efficiently pellet the precipitated RNA. |
| Time | 10 minutes | Sufficient time for RNA pelleting. | |
| Temperature | 4°C | Ensures stability of the RNA pellet. | |
| RNA Wash Centrifugation | Speed | 7,500 x g | To wash the pellet without dislodging it. |
| Time | 5 minutes | Adequate time for pelleting during the wash step. | |
| Temperature | 4°C | Maintains RNA stability. | |
| RNA Quality Control | A260/A280 Ratio | ~2.0 | Indicates high purity of RNA, free from protein contamination.[2] |
| A260/A230 Ratio | >1.8 | Indicates freedom from contaminants like phenol and guanidine salts. |
Conclusion
The this compound-phenol-chloroform RNA extraction method, while requiring careful handling of hazardous chemicals, remains a highly effective and reliable technique for obtaining high yields of pure, intact RNA.[8] The principles of protein denaturation by this compound and differential phase separation are fundamental to its success. By following the detailed protocols and understanding the critical parameters outlined in these application notes, researchers can consistently isolate high-quality RNA suitable for the most demanding downstream applications in both basic research and drug development.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Extraction by the this compound Procedure | Springer Nature Experiments [experiments.springernature.com]
- 5. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. bu.edu [bu.edu]
- 8. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. epigentek.com [epigentek.com]
Guanidine Thiocyanate Method for DNA Extraction from Complex Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality deoxyribonucleic acid (DNA) from complex biological samples is a critical prerequisite for a multitude of molecular biology applications, including polymerase chain reaction (PCR), sequencing, and genomic analysis. Complex samples, such as soil, tissues, blood, and semen, often contain a variety of substances like proteins, lipids, polysaccharides, and other contaminants that can interfere with DNA extraction and downstream enzymatic reactions. The guanidine thiocyanate (GITC) method is a robust and widely adopted technique that effectively lyses cells, denatures proteins, and inactivates nucleases, thereby enabling the purification of high-quality DNA. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data associated with this method.
Principle of the Method
This compound is a powerful chaotropic agent that disrupts the hydrogen bond network in aqueous solutions.[1][2] This property allows it to effectively denature macromolecules, including proteins and nucleases (DNases and RNases), which would otherwise degrade the DNA.[2][3][4] The GITC lysis buffer solubilizes cellular components, releasing the nucleic acids into the solution while protecting them from enzymatic degradation. Subsequent steps typically involve the binding of DNA to a silica matrix in the presence of high salt concentrations, washing to remove impurities, and finally, elution of the purified DNA in a low-salt buffer.
Applications
The this compound method is versatile and has been successfully applied to a wide range of complex samples, including:
-
Clinical Samples: Blood, serum, urine, and tissue biopsies for diagnostic and research purposes.[5][6]
-
Environmental Samples: Soil and water for microbial community analysis and metagenomics.[7][8]
-
Forensic Samples: Semen, hair, and other biological materials for genomic analysis.[9]
-
Virological Samples: Lysis of viral particles for RNA and DNA extraction, including for viruses like poliovirus.[4][10]
Quantitative Data Summary
The efficiency of DNA extraction using the this compound method can be evaluated based on DNA yield and purity. The following table summarizes representative quantitative data from studies utilizing this method on various complex samples.
| Sample Type | Method Comparison | DNA Yield (ng/µl) | A260/A280 Purity | A260/A230 Purity | Reference |
| Frozen Bovine Semen | Modified this compound | 156.99 ± 7.29 | 1.84 ± 0.09 | 1.8 - 2.2 | [9] |
| Frozen Bovine Semen | Original this compound | Lower than modified | Good quality | - | [9] |
| Frozen Bovine Semen | Phenol-Chloroform | - | > 1.8 (with RNA contamination) | - | [9] |
| Diverse Soils (pH 4.5-8.5) | This compound with heat & lysozyme | Not specified | Pure enough for PCR | - | [7] |
| Human Urine | 3M this compound + 33% Isopropanol | Lower Ct value (better recovery) | - | - | [6] |
| Human Urine | 3M Guanidine Hydrochloride + 33% Isopropanol | Higher Ct value | - | - | [6] |
Note: A lower Ct value in qPCR corresponds to a higher initial amount of target nucleic acid, indicating better extraction efficiency.
Experimental Protocols
This section provides a generalized protocol for DNA extraction from complex samples using the this compound method. Specific modifications may be required depending on the sample type.
I. Lysis Buffer Preparation
GITC Lysis Buffer (4 M Guanidinium Thiocyanate) [1]
| Component | Final Concentration | Amount for 1 L |
| Guanidinium Thiocyanate | 4 M | 472.76 g |
| Tris-HCl, pH 7.6 | 55 mM | 550 ml of 0.1 M stock |
| EDTA | 25 mM | 50 ml of 0.5 M stock |
| Triton X-100 | 3% (v/v) | 30 ml |
| Optional: β-mercaptoethanol | 0.3 M | Add fresh before use |
Preparation Steps:
-
Dissolve the guanidinium thiocyanate in 400 ml of 0.1 M Tris-HCl (pH 7.6). This may require heating in a 65°C water bath with agitation.[1]
-
Once dissolved, adjust the volume to 750 ml with 0.1 M Tris-HCl (pH 7.6).[1]
-
Add 50 ml of 0.5 M EDTA and mix well.
-
Add 30 ml of Triton X-100 and mix.
-
Bring the final volume to 1 L with DEPC-treated water.
-
Store the buffer at room temperature in the dark.
II. DNA Extraction Protocol for a General Complex Sample (e.g., Tissue)
Materials:
-
GITC Lysis Buffer
-
Proteinase K (20 mg/ml)
-
RNase A (10 mg/ml) - Optional
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:
-
Sample Preparation: Homogenize up to 25 mg of tissue in a microcentrifuge tube. For liquid samples like semen, pellet the cells by centrifugation and discard the supernatant.[9]
-
Lysis: Add 1 ml of GITC Lysis Buffer and 20 µl of Proteinase K to the homogenized sample. Vortex to mix and incubate at 55-60°C for 2-4 hours, or until the tissue is completely lysed.[9][11]
-
(Optional) RNase Treatment: If RNA-free genomic DNA is required, add 10 µl of RNase A and incubate at 37°C for 30 minutes.[9]
-
Organic Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 15 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before.
-
Transfer the upper aqueous phase to a new tube.[9]
-
-
DNA Precipitation:
-
Add 0.7-1 volume of isopropanol to the aqueous phase.
-
Mix gently by inverting the tube until a white DNA precipitate is visible.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 ml of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Elution: Resuspend the DNA pellet in 50-100 µl of TE buffer or nuclease-free water. Incubate at 65°C for 10 minutes to aid dissolution.
-
Storage: Store the purified DNA at -20°C.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key steps in the this compound DNA extraction method.
Caption: Workflow of DNA extraction using the this compound method.
Caption: Mechanism of action of this compound in DNA extraction.
Conclusion
The this compound method is a powerful and versatile technique for extracting high-quality DNA from a wide array of complex samples. Its ability to effectively lyse cells while simultaneously inactivating degradative enzymes makes it an invaluable tool for researchers, scientists, and professionals in drug development. The provided protocols and data serve as a comprehensive guide for the successful implementation of this method in the laboratory.
References
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. This compound solution facilitates sample collection for plant rhizosphere microbiome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of a guanidinium thiocyanate to extract DNA from semen for genomic analysis in mammals [scielo.org.mx]
- 10. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. download.rbcbioscience.com [download.rbcbioscience.com]
Application Notes and Protocols: Guanidine Thiocyanate for Nucleic Acid Preservation in Field Samples
Introduction
The collection of biological samples in field settings presents significant challenges for the preservation of high-quality nucleic acids. Factors such as remote locations, lack of immediate access to laboratory equipment, and fluctuating environmental conditions can lead to the rapid degradation of DNA and RNA by endogenous and exogenous nucleases. Guanidine thiocyanate (GTC), a potent chaotropic agent, is widely utilized in lysis and preservation buffers to overcome these challenges. It effectively denatures proteins, including DNases and RNases, thereby inactivating them and preserving the integrity of nucleic acids for subsequent molecular analyses.[1] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound-based solutions for the preservation of nucleic acids in various field-collected samples.
Mechanism of Action
This compound is a strong protein denaturant that disrupts the hydrogen bond network in aqueous solutions.[2][3] This chaotropic activity unfolds and inactivates nuclease enzymes (RNases and DNases), which would otherwise degrade RNA and DNA.[1] By immediately lysing cells and inactivating these enzymes upon sample collection, GTC-based solutions ensure the preservation of nucleic acid integrity, even at ambient temperatures for extended periods.[4]
Caption: Mechanism of this compound (GTC).
Quantitative Data Summary
The effectiveness of this compound-based buffers in preserving nucleic acids has been demonstrated across various sample types and storage conditions. The following table summarizes quantitative data from several studies.
| Sample Type | Preservation Method | Storage Conditions | Key Findings | Reference(s) |
| Whole Blood | 4 M GTC Lysate | 3 days at Room Temp. | High-molecular-mass RNA and DNA remain intact. | [4][5] |
| 4 M GTC Lysate | ≥ 2 weeks at 4°C | High-molecular-mass RNA and DNA remain intact. | [4][5] | |
| 4 M GTC Lysate + Isopropanol | ≥ 2 weeks at Room Temp. | Precipitation with isopropanol extends preservation at room temperature. | [4] | |
| Urine | 3 M GTC Lysis Buffer | 1 week at 28°C | Showed the greatest overall protection compared to EDTA, sodium azide, or refrigeration (4°C). Ct values were similar to or better than controls stored at -20°C or -80°C. | [6] |
| Plant Rhizosphere | GTC Solution | 24 hours at Room Temp. then 30 days at -20°C | No significant differences in OTU number, Chao, and Shannon indices compared to samples immediately stored at -70°C. | [7][8] |
| Virus-spiked Stool | 4 M GTC + 30% Ethanol | 30 minutes at Room Temp. | Complete inactivation of high-titer Wild Poliovirus Type 1 (WPV1). | [9][10] |
| Mammalian Tissues | Nucleic Acid Preservation (NAP) Buffer | Simulated Field Conditions | For DNA, NAP buffer was slightly better than cryopreservation or 95% ethanol. For RNA, it preserved as well as RNAlater. | [11] |
Experimental Protocols
1. Preparation of this compound (GTC) Lysis/Preservation Buffer
This protocol describes the preparation of a 4 M GTC lysis buffer, a common formulation for nucleic acid preservation.[2][3][5]
Materials:
-
Guanidinium thiocyanate (GITC)
-
Tris-HCl
-
EDTA
-
Triton X-100 (or other detergent like Sarcosyl)
-
2-Mercaptoethanol (use in a fume hood)
-
Nuclease-free water
-
pH meter
-
Stir plate and stir bar
-
Heating water bath (optional, for dissolving GTC)
Buffer Composition (for 1 Liter):
-
4 M Guanidinium thiocyanate: 472.75 g
-
55 mM Tris-HCl, pH 7.6: 55 ml of 1 M stock
-
25 mM EDTA, pH 8.0: 50 ml of 0.5 M stock
-
3% (v/v) Triton X-100: 30 ml
-
1-2% (v/v) 2-Mercaptoethanol: 10-20 ml (add just before use)
Procedure:
-
In a chemical fume hood, carefully weigh 472.75 g of guanidinium thiocyanate.
-
In a beaker, add the GTC to approximately 400 ml of nuclease-free water or 0.1 M Tris-HCl (pH 7.6).
-
Place the beaker on a stir plate and stir. Gentle heating in a water bath up to 65°C can aid in dissolving the GTC.[2][3][12]
-
Once the GTC is fully dissolved, allow the solution to cool to room temperature.
-
Add 50 ml of 0.5 M EDTA and 55 ml of 1 M Tris-HCl.
-
Add 30 ml of Triton X-100 and mix thoroughly.
-
Adjust the final volume to 1 liter with nuclease-free water.
-
Store the solution in a dark, airtight container at room temperature. It is stable for several weeks.[12]
-
Crucially, add 2-mercaptoethanol to the required aliquot of buffer just before use, as it is volatile and oxidizes over time.
Safety Note: this compound is harmful if swallowed, inhaled, or in contact with skin.[13][14][15] It can release toxic hydrogen cyanide gas if mixed with acids or bleach.[14] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated area or chemical fume hood.[16][17]
2. Field Sample Collection and Preservation
This protocol outlines the general steps for collecting and preserving biological samples in the field using the prepared GTC buffer.
Materials:
-
GTC Lysis/Preservation Buffer (prepared as above)
-
Sterile collection tubes (e.g., 2 ml microcentrifuge tubes) pre-filled with GTC buffer
-
Sample collection tools (e.g., sterile swabs, scalpels, blood collection needles)
-
Cooler with ice packs (optional, but recommended for slowing degradation before lysis)
-
Parafilm or screw-cap tubes with O-rings to prevent leakage
Procedure:
-
Preparation: Pre-aliquot the GTC buffer into sterile, leak-proof collection tubes. A common ratio is 2-4 parts buffer to 1 part sample (e.g., 600 µl of buffer for 150-300 µl of blood).[5]
-
Sample Collection: Collect the biological sample (e.g., blood, tissue biopsy, saliva, microbial swab) using appropriate sterile techniques.
-
Immediate Lysis: Immediately submerge the collected sample into the GTC buffer-filled tube.
-
For liquid samples (blood, saliva, urine), add the sample directly to the buffer.
-
For tissue samples, mince the tissue into small pieces before placing it in the buffer to ensure rapid and complete penetration of the GTC solution.
-
-
Mixing: Immediately after adding the sample, cap the tube securely and vortex or invert vigorously for 10-15 seconds to ensure thorough mixing and complete lysis.
-
Storage and Transport: The samples are now preserved. They can be stored at ambient temperature for several days or at 4°C for several weeks.[4] For long-term storage (months to years), freezing at -20°C or -80°C is recommended.[4] Ensure tubes are properly sealed to prevent leakage during transport.
3. General Protocol for Nucleic Acid Extraction from GTC-Preserved Samples
This protocol provides a general workflow for extracting total nucleic acids from samples preserved in GTC buffer, typically using a silica-column-based method.
Caption: Workflow from field sample to purified nucleic acids.
Procedure:
-
Binding: To the GTC lysate, add ethanol or isopropanol to facilitate the binding of nucleic acids to the silica membrane. The exact volume and concentration will depend on the specific kit protocol being followed. Mix well by inverting.
-
Loading: Transfer the mixture to a silica-membrane spin column and centrifuge. The nucleic acids will bind to the membrane, and the flow-through, containing contaminants, is discarded.
-
Washing: Wash the column with wash buffers (often containing ethanol) to remove residual proteins, salts (including GTC), and other impurities. This step is typically performed two or more times.
-
Drying: Centrifuge the empty column to remove any residual ethanol from the wash buffer, which can inhibit downstream enzymatic reactions.
-
Elution: Place the column in a clean collection tube. Add a small volume of nuclease-free water or a low-salt elution buffer (like TE buffer) directly to the center of the membrane.[12] Incubate for a few minutes at room temperature, then centrifuge to elute the purified nucleic acids.
-
Storage: The purified nucleic acids can be used immediately or stored at -20°C or -80°C for long-term preservation.
This compound-based preservation solutions are an invaluable tool for field research, enabling the collection and storage of high-quality nucleic acids from a wide range of biological samples without the need for an immediate cold chain. By effectively inactivating nucleases and lysing cells, these buffers ensure the integrity of DNA and RNA, making them suitable for sensitive downstream applications such as PCR, qPCR, and next-generation sequencing. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this preservation method in their fieldwork.
References
- 1. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. fishersci.es [fishersci.es]
- 4. researchgate.net [researchgate.net]
- 5. RU2322058C2 - Method for preserving biological sample providing safety of nucleic acids - Google Patents [patents.google.com]
- 6. An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound solution facilitates sample collection for plant rhizosphere microbiome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. biospectra.us [biospectra.us]
- 16. lobachemie.com [lobachemie.com]
- 17. sdfine.com [sdfine.com]
Application Notes and Protocols for RNA Purification using Guanidine Thiocyanate and Silica Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, intact total RNA is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), RNA sequencing (RNA-seq), microarray analysis, and northern blotting. The guanidine thiocyanate (GITC) and silica column-based method is a widely adopted, robust, and efficient technique for RNA purification. This method relies on the potent chaotropic and protein-denaturing properties of GITC to lyse cells, inactivate potent ribonucleases (RNases), and facilitate the selective binding of RNA to a silica membrane in the presence of alcohol. Subsequent washing steps remove contaminants, and the purified RNA is eluted in a low-salt buffer.[1][2][3][4][5]
These application notes provide a detailed protocol for the purification of total RNA from cultured cells and tissues using a GITC-based lysis buffer and silica spin columns.
Principle of the Method
The protocol integrates the strong denaturing capabilities of this compound with the selective nucleic acid binding properties of silica particles.
-
Lysis with this compound: this compound is a powerful chaotropic agent that disrupts cellular structures by breaking down hydrogen bonds and denaturing proteins, including ubiquitous and resilient RNases that would otherwise degrade RNA.[1][2][3][6] This ensures the preservation of RNA integrity throughout the purification process. The lysis buffer typically contains a high concentration of GITC (around 4 M), a buffering agent, a chelating agent like EDTA, and a reducing agent such as 2-mercaptoethanol to further inhibit RNases by breaking their disulfide bonds.[7][8][9]
-
Selective Binding to Silica: In the presence of high concentrations of chaotropic salts and ethanol, nucleic acids selectively bind to the silica membrane of the spin column.[4][10][11][12] The chaotropic salts disrupt the hydration shell around the nucleic acids, exposing the phosphate backbone to interact with the silica surface. Ethanol enhances this binding by creating a more hydrophobic environment.
-
Washing and Elution: Once the RNA is bound to the silica membrane, a series of wash steps are performed to remove proteins, salts, and other cellular contaminants. These wash buffers typically contain a lower concentration of chaotropic salts and a high percentage of ethanol to maintain the binding of RNA to the column while washing away impurities.[13][14] Finally, the purified RNA is eluted from the column using a low-salt buffer or nuclease-free water.[4][10] The low ionic strength rehydrates the RNA and the silica, disrupting the binding and releasing the RNA from the membrane.
Experimental Workflow
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 4. neb.com [neb.com]
- 5. Simplifying Nucleic Acid Extraction and Cutting Down Waste | The Scientist [the-scientist.com]
- 6. Page not available | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. biorxiv.org [biorxiv.org]
- 9. bu.edu [bu.edu]
- 10. High-Purity- Column-Based RNA Purification| TIANGEN [en.tiangen.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA separation by silica adsorption - Wikipedia [en.wikipedia.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. DIY RNA Spin Column Buffers – Purification of RNA with humble DNA silica spin columns – Pipette Jockey [pipettejockey.com]
How to prepare and store guanidine thiocyanate stock solutions for laboratory use
Application Notes and Protocols: Guanidine Thiocyanate Stock Solutions
Introduction
This compound (GTC) is a powerful chaotropic agent and protein denaturant widely employed in molecular biology. Its primary function is to disrupt cellular structures and rapidly inactivate nucleases, such as RNases and DNases, making it an essential component in lysis buffers for the purification of intact RNA and DNA from biological samples.[1] By effectively denaturing proteins, GTC ensures the integrity of nucleic acids during the extraction process, which is critical for downstream applications like RT-PCR, northern blotting, and next-generation sequencing. This document provides detailed protocols for the preparation and storage of GTC stock solutions to ensure their stability and efficacy in the laboratory.
Safety and Handling
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment, preferably within a fume hood.[2]
-
Hazards: GTC is harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin burns and eye damage. A significant danger is its reactivity with acids, which liberates highly toxic hydrogen cyanide gas.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (minimum 0.11mm thickness), and chemical safety goggles or a face shield.[4][8] If dust or aerosols are generated, respiratory protection is required.[4]
-
Handling: Avoid creating dust and aerosols.[8] Ensure adequate ventilation.[6] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[8]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8] If swallowed, rinse the mouth with water and call a physician immediately; do not induce vomiting.[4][8] If inhaled, move to fresh air and seek immediate medical help.[4]
-
Disposal: Dispose of GTC waste and contaminated materials as hazardous chemical waste according to local, state, and federal regulations.[7]
Common Stock Solution Formulations
This compound solutions are prepared in various formulations depending on the specific application. The most common is a 4 M stock solution used in RNA extraction protocols. Below is a summary of common formulations.
| Solution Component | Denaturing Solution (4 M GTC) [9] | Lysis Buffer (5 M GTC) [10] | Buffer QG (5.5 M GTC) [11] | Lysis Buffer (6 M GTC) [12] |
| This compound | 4 M | ~5 M | 5.5 M | 6 M |
| Sodium Citrate | 25 mM, pH 7.0 | - | - | - |
| Tris-HCl | - | 0.1 M | 20 mM, pH 6.6 | 0.1 M, pH 7.5 |
| EDTA | - | 22 mM, pH 8.0 | - | - |
| N-Lauroylsarcosine (Sarkosyl) | 0.5% (w/v) | - | - | - |
| Triton X-100 | - | 1.3% (v/v) | - | - |
| 2-Mercaptoethanol (β-ME) | 0.1 M (Added before use) | - | - | - |
Experimental Protocols
Protocol 1: Preparation of 4 M this compound Stock Solution (Denaturing Solution)
This protocol is adapted from the widely used single-step method for RNA isolation.[9] This stock solution can be stored for several months at room temperature.[9][13]
Materials:
-
This compound (MW: 118.16 g/mol )[8]
-
N-Lauroylsarcosine (Sarkosyl)
-
Sodium citrate
-
Nuclease-free water
-
Stir plate and magnetic stir bar
-
Sterile, dark glass or polypropylene bottles
Procedure:
-
To prepare approximately 500 mL of stock solution, add 293 mL of nuclease-free water to a sterile beaker with a stir bar.
-
Add 17.6 mL of 0.75 M sodium citrate, pH 7.0.
-
Add 26.4 mL of 10% (w/v) Sarkosyl.[9]
-
Place the beaker on a stir plate within a fume hood.
-
Slowly add 250 g of solid this compound to the solution while stirring.[9]
-
Gently heat the solution to 60-65°C on a stir plate to aid in dissolving the GTC.[9][13] Avoid boiling.
-
Once the GTC is completely dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a sterile, light-protecting bottle. This stock solution is stable for up to 3 months when stored at room temperature.[9][13]
Protocol 2: Preparation of Working Solution with 2-Mercaptoethanol
2-Mercaptoethanol (β-ME) is a reducing agent that further helps in denaturing RNases by breaking disulfide bonds. It is added to the stock solution immediately before use.
Materials:
-
4 M this compound Stock Solution (from Protocol 4.1)
-
2-Mercaptoethanol (β-ME)
Procedure:
-
In a fume hood, measure the required volume of the 4 M GTC stock solution.
-
Add 2-mercaptoethanol to a final concentration of 0.1 M. For example, add 0.35-0.36 mL of pure β-ME to 50 mL of the GTC stock solution.[9][13]
-
Mix gently by inversion.
-
This working solution is now ready for use in cell or tissue lysis.
-
The working solution containing β-ME is stable for up to 1 month at room temperature.[9][13]
Storage and Stability
Proper storage is critical to prevent the degradation of this compound solutions.
| Parameter | Solid GTC | GTC Stock Solution (e.g., 4 M) | GTC Working Solution (with β-ME) |
| Storage Temperature | 15-25°C (Room Temperature)[5] | Room Temperature[9][13] | Room Temperature[9][13] |
| Container | Tightly closed, original container[8] | Tightly sealed, dark glass or polypropylene bottle[10] | Tightly sealed, dark glass or polypropylene bottle |
| Conditions to Avoid | Light, moisture (hygroscopic), acids, strong oxidizing agents[8][7] | Light, high temperatures, contact with acids[14] | Light, high temperatures, contact with acids |
| Shelf Life | Stable under recommended conditions[8] | Up to 3 months[9][13] | Up to 1 month[9] |
| Signs of Degradation | - | Intense yellow coloration, formation of elemental sulfur precipitate[14] | Intense yellow coloration |
This compound solutions, particularly in a weakly acidic to neutral pH range (4.5 to 7.0), are sensitive to light and temperature, which can cause decomposition and an intense yellow color, rendering the solution unusable.[14] The solid form is hygroscopic and light-sensitive and should be stored in a dry, dark place under an inert gas if possible.[4][8]
Visualized Workflows and Relationships
GTC Solution Preparation Workflow
Caption: Workflow for preparing 4M GTC stock and working solutions.
Factors Affecting GTC Solution Stability
Caption: Factors influencing the stability of GTC solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. crick.ac.uk [crick.ac.uk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. biospectra.us [biospectra.us]
- 9. bu.edu [bu.edu]
- 10. crick.ac.uk [crick.ac.uk]
- 11. coleman-lab.org [coleman-lab.org]
- 12. itwreagents.com [itwreagents.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. WO2001023348A1 - Stabilized this compound and the use thereof - Google Patents [patents.google.com]
Single-Step RNA Isolation: A Detailed Guide Using Acid Guanidinium Thiocyanate-Phenol-Chloroform
Application Note & Protocol
For researchers, scientists, and drug development professionals, the isolation of high-quality, intact RNA is a critical first step for a multitude of downstream applications, including quantitative real-time PCR (qPCR), next-generation sequencing (NGS), microarray analysis, and in vitro translation. The single-step RNA isolation method using an acid guanidinium thiocyanate-phenol-chloroform mixture, originally described by Chomczynski and Sacchi, remains a robust and widely used technique for obtaining pure, undegraded total RNA from a variety of biological samples.[1][2][3] This document provides a comprehensive overview of the principles, detailed protocols, and expected outcomes of this method.
Principle of the Method
The acid guanidinium thiocyanate-phenol-chloroform RNA isolation method relies on the differential partitioning of macromolecules between aqueous and organic phases under acidic conditions.[3][4][5] The key components of the lysis reagent (often commercially available as TRIzol® or TRI Reagent®) are:
-
Guanidinium Thiocyanate: A potent chaotropic agent that denatures proteins, including ribonucleases (RNases), thereby protecting the RNA from degradation.[4][6] It also aids in the disruption of cellular structures.
-
Phenol: An organic solvent that, when mixed with chloroform, facilitates the separation of lipids and proteins from the aqueous phase.[6]
-
Acidic Buffer (pH ~4): This is crucial for the selective partitioning of RNA and DNA. At an acidic pH, DNA is denatured and partitions into the organic phase and the interphase, while RNA remains in the upper, colorless aqueous phase.[4][7][8][9]
Following lysis and homogenization, the addition of chloroform and subsequent centrifugation separates the mixture into three distinct phases: a lower red organic phase (containing proteins and lipids), a thin white interphase (containing denatured DNA and some proteins), and an upper clear aqueous phase (containing the RNA). The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol to remove salts, and finally resuspended in an RNase-free solution.
Quantitative Data Summary
The yield and quality of isolated RNA can vary depending on the sample type, its metabolic state, and the handling procedure. The following tables provide a summary of expected RNA yields from various tissues and cultured cells, along with typical quality control metrics.
Table 1: Expected RNA Yield from Various Tissues
| Tissue Type | Expected RNA Yield (µg per mg of tissue) |
| Liver, Spleen | 6 - 10 |
| Kidney | 3 - 4 |
| Placenta | 1 - 4 |
| Skeletal Muscle, Brain | 1 - 1.5 |
Source: TRI Reagent® Protocol, Sigma-Aldrich
Table 2: Expected RNA Yield from Cultured Cells
| Cell Type | Expected RNA Yield (µg per 10⁶ cells) |
| Epithelial Cells | 8 - 15 |
| Fibroblasts | 5 - 7 |
Source: TRI Reagent® Protocol, Sigma-Aldrich
Table 3: Quality Control Metrics for Isolated RNA
| Metric | Acceptable Range | Interpretation of Deviations |
| A260/A280 Ratio | 1.8 - 2.2 | A ratio < 1.8 may indicate protein or phenol contamination.[10] |
| A260/A230 Ratio | > 1.8 | A ratio < 1.8 may indicate contamination with guanidinium thiocyanate, phenol, or carbohydrates.[1][11][12] |
Experimental Protocols
This section provides a detailed protocol for single-step RNA isolation from both tissues and cultured cells. It is imperative to work in an RNase-free environment to prevent RNA degradation. Use certified RNase-free reagents, pipette tips, and tubes, and wear gloves at all times.
Protocol 1: RNA Isolation from Tissues
Materials:
-
Acid guanidinium thiocyanate-phenol-chloroform reagent (e.g., TRIzol®)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water or 0.5% SDS solution
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Procedure:
-
Homogenization:
-
Add 1 mL of the acid guanidinium thiocyanate-phenol-chloroform reagent per 50-100 mg of tissue.
-
Homogenize the sample using a suitable homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of reagent used.
-
Securely cap the tube and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of reagent used.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol per 1 mL of reagent used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove all of the ethanol wash.
-
-
RNA Solubilization:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water or 0.5% SDS solution by pipetting up and down.
-
To facilitate dissolution, incubate at 55-60°C for 10-15 minutes.[13][14]
-
Protocol 2: RNA Isolation from Cultured Cells
Materials:
-
Same as for tissues.
Procedure:
-
Cell Lysis:
-
For adherent cells: Remove the culture medium and lyse the cells directly in the culture dish by adding 1 mL of the acid guanidinium thiocyanate-phenol-chloroform reagent per 10 cm² of culture area. Pipette the lysate up and down several times to ensure complete lysis.
-
For suspension cells: Pellet the cells by centrifugation and discard the supernatant. Add 1 mL of the reagent per 5-10 x 10⁶ cells and lyse by repetitive pipetting.
-
-
Proceed to Phase Separation, RNA Precipitation, RNA Wash, and RNA Solubilization as described in steps 2-5 of the tissue protocol.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of macromolecular separation during the single-step RNA isolation process.
Caption: Experimental workflow for single-step RNA isolation.
Caption: Principle of phase separation in RNA isolation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 5. bu.edu [bu.edu]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. molecular biology - RNA isolation- role of pH - Biology Stack Exchange [biology.stackexchange.com]
- 9. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. biostate.ai [biostate.ai]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low RNA Yield with Guanidine Thiocyanate Extraction
Welcome to the technical support center for guanidine thiocyanate-based RNA extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their RNA isolation protocols, ensuring high yield and purity for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during RNA extraction using this compound-phenol-chloroform methods.
Q1: My RNA yield is consistently low. What are the most common causes?
Low RNA yield can stem from several factors throughout the extraction process. The most common culprits include:
-
Incomplete Sample Lysis and Homogenization: Insufficient disruption of cells or tissues is a primary reason for poor RNA recovery.[1][2] For tough or fibrous tissues, mechanical homogenization is critical.[3][4][5]
-
Incorrect Amount of Starting Material: Using too much or too little tissue or cells can negatively impact the efficiency of the lysis and extraction reagents.[6][7]
-
RNA Degradation: RNases, ubiquitous enzymes that degrade RNA, can be a major issue. They can be introduced from the sample itself, from the environment, or from contaminated reagents and equipment.[8][9]
-
Improper Phase Separation: Contamination of the aqueous phase with the interphase or organic phase can lead to lower quality and yield.
-
Inefficient RNA Precipitation: Suboptimal conditions during the isopropanol precipitation step can result in the loss of RNA.[6]
Q2: How can I improve my sample homogenization for better RNA yield?
Effective homogenization is crucial for releasing all the cellular RNA. Here are some tips:
-
Choose the Right Method for Your Sample:
-
Cultured Cells: Vortexing is often sufficient for lysing cultured cells.[10]
-
Soft Tissues (e.g., brain, liver): A rotor-stator homogenizer is very effective.[10]
-
Fibrous Tissues (e.g., heart, skeletal muscle): These are difficult to homogenize.[5] Cryogenic grinding using a mortar and pestle with liquid nitrogen is recommended to pulverize the tissue into a fine powder before adding the lysis buffer.[4][5][10]
-
-
Optimize Homogenization Conditions:
-
Use an Adequate Volume of Lysis Reagent: Ensure the sample is completely immersed in the this compound lysis buffer to inactivate RNases immediately.[1]
Q3: I suspect RNA degradation is occurring. How can I prevent it?
Protecting your RNA from RNases is critical for obtaining high-quality, high-yield samples.
-
Work Quickly and Keep Samples Cold: Process fresh tissues immediately after harvesting. If immediate processing is not possible, snap-freeze the tissue in liquid nitrogen and store it at -80°C.[8] Do not allow frozen tissue to thaw before it is in the lysis buffer.[8]
-
Use RNase Inhibitors: The this compound in the lysis buffer is a potent RNase inhibitor.[6] For particularly RNase-rich tissues like the pancreas, ensure rapid and thorough homogenization in the lysis buffer.[5][11] Adding β-mercaptoethanol to the lysis buffer also helps in denaturing RNases.[8]
-
Maintain an RNase-Free Environment:
-
Use certified RNase-free tubes, pipette tips, and reagents.
-
Wear gloves at all times and change them frequently.
-
Use designated equipment for RNA work.
-
Q4: My aqueous phase is cloudy or discolored after chloroform addition and centrifugation. What does this mean?
An unusual appearance of the aqueous phase can indicate a problem with the phase separation:
-
Pinkish Aqueous Phase: This may be due to overdilution of the sample in the TRIzol reagent (ratio > 1:10), or high salt or protein content in the sample.[12] This can lead to premature phase separation and DNA contamination. Adding more TRIzol can sometimes remedy this.[12]
-
Cloudy or Yellow-Brown Aqueous Phase: This can be caused by contamination with lipids or polysaccharides. For lipid-rich samples like brain or adipose tissue, a centrifugation step to remove the lipid layer after homogenization and before chloroform addition can be beneficial.[6][13]
Q5: I don't see a visible RNA pellet after isopropanol precipitation. What should I do?
Not seeing a pellet can be alarming, but the RNA may still be there, especially with low-yield samples.
-
Low RNA Content: If you anticipate a low yield, precipitate at a lower temperature (-20°C or even -80°C) for a longer duration (e.g., overnight) to maximize recovery.[6][14]
-
Use a Coprecipitant: Adding an inert carrier like glycogen or linear polyacrylamide can help visualize the pellet and improve recovery of small amounts of RNA.[6][14]
-
Careful Supernatant Removal: Instead of decanting, carefully pipette off the supernatant to avoid disturbing an invisible pellet.[6]
Q6: My A260/A280 and A260/A230 ratios are low. What does this indicate and how can I fix it?
These ratios are crucial indicators of RNA purity.
-
Low A260/A280 Ratio (<1.8): This typically indicates protein or phenol contamination.[15]
-
Low A260/A230 Ratio (<1.8): This often points to contamination with this compound salts, carbohydrates, or phenol.[15][17]
Data Presentation: Expected RNA Yields
The yield of total RNA can vary significantly depending on the cell or tissue type. The following tables provide a general guide to expected yields.
Table 1: Expected RNA Yield from Cultured Cells
| Cell Type | Expected RNA Yield per 10⁶ cells |
| Human and Animal Cells (general) | 15 - 25 µg[20] |
| Sperm Cells (with TCEP enhancement) | ~30 ng[21][22] |
Table 2: Expected RNA Yield from Tissues
| Tissue Type | Expected RNA Yield per mg of tissue | Notes |
| Human Placental Tissue | 1 - 1.1 µg[20] | |
| Mouse Cerebral Cortex (TRIzol method) | ~1.67 µg[23] | |
| Mouse Cerebral Cortex (GITC-T method) | ~1.96 µg[23] | GITC-T is a modified TRIzol method. |
| Solid Tumor Tissue | >0.5 µg (from 50-70 mg)[24] | Yield is highly variable. |
| Adipose Tissue | Lower yield due to high lipid content.[13] | Optimization of the protocol is often required. |
| Fibrous Tissues (Heart, Skeletal Muscle) | Low yield due to low cell density.[5] | Thorough homogenization is critical. |
| Nuclease-Rich Tissues (Spleen, Pancreas) | Variable | Rapid and efficient homogenization is key to prevent degradation.[5] |
Experimental Protocols
Protocol 1: Standard this compound-Phenol-Chloroform RNA Extraction
This protocol is a standard method for total RNA isolation.
-
Homogenization:
-
For tissues: Homogenize 50-100 mg of tissue in 1 mL of a this compound-based lysis reagent (e.g., TRIzol).[25] For tough tissues, grind to a powder in liquid nitrogen first.
-
For cells: Lyse 5-10 x 10⁶ cells in 1 mL of lysis reagent by repetitive pipetting.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.[25]
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent.[25]
-
Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[23] The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing RNA.[25]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of lysis reagent used.[25]
-
Incubate at room temperature for 10 minutes or at -20°C for at least 1 hour for higher yields.[14][25]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of lysis reagent.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Repeat the wash step for improved purity.[18]
-
-
RNA Solubilization:
-
Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water. Heat at 55-60°C for 10-15 minutes to aid dissolution.[12]
-
Mandatory Visualizations
Caption: Workflow for this compound-Based RNA Extraction.
Caption: Troubleshooting Decision Tree for Low RNA Yield.
References
- 1. mpbio.com [mpbio.com]
- 2. neb.com [neb.com]
- 3. Disruption and Homogenization of Tissue for the Extraction of RNA | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. Isolation of Total RNA from Difficult Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. zymoresearch.com [zymoresearch.com]
- 10. Cell lysis techniques and homogenization for RNA extraction | QIAGEN [qiagen.com]
- 11. Optimization of RNA Extraction from Rat Pancreatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. reddit.com [reddit.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. qiagen.com [qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Simple method for extracting RNA from cultured cells and tissue with guanidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | High Efficiency RNA Extraction From Sperm Cells Using Guanidinium Thiocyanate Supplemented With Tris(2-Carboxyethyl)Phosphine [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cancer.gov [cancer.gov]
- 25. www2.nau.edu [www2.nau.edu]
Technical Support Center: Managing Guanidine Thiocyanate Contamination in RNA Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove guanidine thiocyanate contamination from their RNA samples. This compound is a strong chaotropic salt widely used in RNA extraction protocols to denature proteins and inactivate RNases[1][2][3]. However, its carryover into the final RNA sample can inhibit downstream enzymatic reactions and interfere with accurate quantification[1][4].
Troubleshooting Guide: Low A260/A230 Ratio
A common indicator of this compound contamination is a low A260/A230 ratio, which should ideally be between 2.0 and 2.2 for pure RNA[5][6]. If you encounter a low A260/A230 ratio, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for this compound Contamination
References
Technical Support Center: Preventing and Troubleshooting PCR Inhibition by Guanidine Thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating PCR inhibition caused by residual guanidine thiocyanate (GTC). This compound is a chaotropic salt widely used in nucleic acid extraction for its potent protein-denaturing and RNase-inhibiting properties. However, carryover of GTC into the final eluate can significantly inhibit downstream enzymatic reactions like PCR and reverse transcription.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nucleic acid extraction?
This compound is a chemical compound that acts as a strong protein denaturant and a chaotropic agent.[1] In molecular biology, it is a key component of lysis buffers for extracting RNA and DNA.[1] Its primary functions are to disrupt cell membranes and inactivate nucleases (RNases and DNases) by denaturing them, thereby protecting the integrity of the nucleic acids during the extraction process.
Q2: How does residual this compound inhibit PCR?
Residual this compound in the purified nucleic acid sample can inhibit PCR by denaturing the DNA polymerase, the enzyme responsible for amplifying the DNA template.[2] As a chaotropic agent, GTC disrupts the hydrogen bond network essential for the proper folding and function of proteins, including thermostable polymerases like Taq.[1] This inhibition leads to reduced or complete failure of PCR amplification, resulting in higher Ct values in quantitative PCR (qPCR) or the absence of a product in conventional PCR.[2]
Q3: How can I detect this compound contamination in my samples?
A common indicator of this compound contamination is a low A260/A230 ratio in the spectrophotometric analysis of your nucleic acid sample.[3][4][5] this compound exhibits strong absorbance at around 230 nm.[3] Therefore, a ratio significantly below the ideal range of 1.8-2.2 for pure nucleic acids often suggests the presence of residual GTC or other chaotropic salts.[3][4]
Q4: At what concentration does this compound become inhibitory to PCR?
The inhibitory concentration of this compound can vary depending on the specific PCR assay, polymerase used, and overall reaction conditions. However, studies have shown that concentrations of up to 100 mM in an RNA sample may not significantly compromise the reliability of real-time RT-PCR.[3] It is important to note that even sub-millimolar concentrations of GTC can lead to a significant reduction in the A260/A230 ratio.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving PCR inhibition suspected to be caused by this compound contamination.
Caption: Troubleshooting workflow for PCR inhibition.
Step 1: Assess Sample Purity
-
Action: Measure the A260/A280 and A260/A230 ratios of your DNA/RNA sample using a spectrophotometer.
-
Interpretation:
-
An A260/A230 ratio below 1.8 is a strong indication of this compound contamination.
-
An ideal A260/A230 ratio is typically between 1.8 and 2.2.
-
Step 2: Sample Clean-up and Re-purification
If GTC contamination is suspected, re-purifying the nucleic acid sample is the most effective solution. Below are two common methods.
-
Method 1: Ethanol Precipitation: This method is effective for concentrating and desalting nucleic acid samples.
-
Method 2: Silica-Based Spin Column Purification: Commercial kits can be used to re-purify the sample, effectively removing salts and other inhibitors.
Step 3: Perform a Control Experiment
To confirm that GTC was the inhibitor, you can perform a spiking experiment.
-
Experimental Setup:
-
Prepare a PCR reaction with a clean DNA template that is known to amplify well.
-
Prepare a parallel reaction and "spike" it with a small amount of the original, unpurified sample suspected of containing GTC.
-
Run a third reaction with the re-purified sample.
-
-
Interpretation:
-
If the clean template amplifies but the spiked reaction fails or shows significant inhibition (higher Ct), it confirms the presence of an inhibitor in the original sample.
-
Successful amplification of the re-purified sample further indicates that the clean-up procedure effectively removed the inhibitor.
-
Quantitative Data Summary
The following table summarizes the impact of this compound on qPCR results. As demonstrated in a study by Thermo Fisher Scientific, increasing concentrations of GTC lead to a progressive increase in the cycle threshold (Ct) value, indicating greater inhibition of the PCR reaction.[2]
| This compound Concentration | Effect on qPCR Ct Value | Implication for PCR |
| Low (e.g., < 10 mM) | Minimal to no increase in Ct | Likely no significant inhibition |
| Moderate | Noticeable increase in Ct | Partial inhibition, reduced efficiency |
| High (e.g., > 100 mM) | Significant increase in Ct or no amplification | Strong to complete inhibition |
Note: The exact inhibitory concentrations can be assay-dependent. A study by QIAGEN found that GTC concentrations up to 100 mM in an RNA sample did not compromise real-time RT-PCR results.[3]
Experimental Protocols
Protocol 1: Ethanol Precipitation for this compound Removal
This protocol is designed to remove residual salts, including GTC, from a purified nucleic acid sample.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Microcentrifuge
Procedure:
-
To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 1 hour (or overnight for very dilute samples).
-
Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C.
-
Carefully discard the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in an appropriate volume of nuclease-free water.
Caption: Ethanol precipitation for sample clean-up.
Protocol 2: SYBR Green qPCR Assay to Test for PCR Inhibition
This protocol describes a general SYBR Green qPCR experiment to assess the level of inhibition in a sample.
Materials:
-
SYBR Green qPCR Master Mix (2X)
-
Forward and reverse primers (10 µM stock)
-
Nuclease-free water
-
Template DNA (Control and Test samples)
-
qPCR instrument
Procedure:
-
Reaction Setup: Prepare a master mix for the number of reactions. For a single 20 µL reaction:
-
10 µL 2X SYBR Green qPCR Master Mix
-
0.8 µL Forward Primer (10 µM)
-
0.8 µL Reverse Primer (10 µM)
-
Variable Nuclease-free water
-
Variable Template DNA
-
-
Prepare Reactions in qPCR Plate/Tubes:
-
No Template Control (NTC): Add 4 µL of nuclease-free water.
-
Positive Control: Add 2 µL of a known clean, quantifiable DNA template and 2 µL of nuclease-free water.
-
Test Sample: Add 2 µL of the sample suspected of inhibition and 2 µL of nuclease-free water.
-
Spiked Control: Add 2 µL of the positive control DNA and 2 µL of the test sample.
-
-
qPCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
Data Analysis:
-
Compare the Ct values between the positive control, test sample, and spiked control.
-
A significant increase in the Ct value of the test sample and/or spiked control compared to the positive control indicates the presence of PCR inhibitors.
Caption: How GTC inhibits PCR.
References
Optimizing guanidine thiocyanate concentration for lysis of difficult-to-lyse cells
Welcome to the technical support center for optimizing guanidine thiocyanate (GTC)-based lysis of difficult-to-lyse cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient cell lysis and high-quality nucleic acid extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (GTC) in a lysis buffer?
A1: this compound is a powerful chaotropic agent that serves two main functions in a lysis buffer. Firstly, it disrupts cellular membranes and denatures proteins, including potent enzymes like RNases and DNases that can rapidly degrade nucleic acids.[1][2][3] This inactivation is crucial for preserving the integrity of RNA and DNA during extraction.[1] Secondly, by disrupting hydrogen bonds, it aids in the overall lysis of cells and the solubilization of cellular components.
Q2: Why is a 4 M concentration of GTC so commonly used in lysis buffer formulations?
A2: A 4 M concentration of this compound is widely used because it has been empirically shown to be highly effective at denaturing proteins, including resilient enzymes like RNases, thereby protecting nucleic acids from degradation.[1][4][5][6] This concentration provides a robust lysis environment for a wide range of cell types. While lower concentrations can be effective in some cases, 4 M GTC offers a reliable starting point for most applications, including the extraction of viral RNA.[5][6]
Q3: Can I use GTC-based lysis buffers for both DNA and RNA extraction?
A3: Yes, GTC-based lysis buffers are suitable for both DNA and RNA extraction.[7] The strong denaturing properties of GTC protect both types of nucleic acids from degradation by nucleases. However, downstream processing steps will differ depending on whether you are isolating DNA or RNA.
Q4: My A260/A230 ratio is low after RNA extraction with a GTC-based buffer. What does this indicate and how can I fix it?
A4: A low A260/A230 ratio (typically below 1.8) often indicates contamination with this compound, as GTC absorbs light strongly at 230 nm. To resolve this, ensure that the wash steps in your purification protocol are performed correctly and thoroughly to remove all traces of the lysis buffer. An additional wash step or a clean-up procedure after elution may be necessary.
Q5: Is chemical lysis with GTC sufficient for all cell types?
A5: While GTC is a potent chemical lysing agent, it is often insufficient on its own for cells with resilient cell walls, such as Gram-positive bacteria, yeast, and spores. For these difficult-to-lyse cells, a combination of chemical lysis with GTC and mechanical disruption (e.g., bead beating, sonication, or high-pressure homogenization) is typically required for efficient lysis and optimal nucleic acid yield.
Troubleshooting Guides
Issue 1: Low Nucleic Acid Yield from Gram-Positive Bacteria (e.g., Staphylococcus aureus)
| Possible Cause | Recommended Solution |
| Incomplete Lysis | Gram-positive bacteria have a thick peptidoglycan layer that resists chemical lysis alone. Augment your GTC-based lysis buffer with a pre-treatment step using lysozyme to degrade the cell wall. For particularly tough strains, combine lysozyme treatment with mechanical disruption, such as bead beating. |
| Suboptimal GTC Concentration | While 4 M GTC is a standard starting point, for some Gram-positive species, a higher concentration may be beneficial. However, it is often more effective to combine 4 M GTC with mechanical lysis rather than simply increasing the GTC concentration, which can make subsequent purification more challenging. |
| Sample Overload | Using too much starting material can lead to inefficient lysis and column clogging during purification. Reduce the amount of bacterial pellet used for extraction. |
Issue 2: Poor RNA Quality or Low Yield from Yeast (e.g., Candida albicans)
| Possible Cause | Recommended Solution |
| Insufficient Cell Wall Disruption | The chitin-rich cell wall of yeast is highly resistant to chemical lysis. Pre-treatment with lytic enzymes such as zymolyase or lyticase is recommended. This should be followed by mechanical disruption, with bead beating being a highly effective method for yeast.[8] |
| RNase Contamination | Ensure that all solutions and equipment are RNase-free. The addition of a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to the GTC lysis buffer is crucial for irreversibly denaturing RNases. |
| Inadequate Lysis Buffer Volume | Ensure a sufficient volume of lysis buffer is used to completely suspend the yeast pellet. A common ratio is 5-10 mL of lysis buffer per gram of wet cell paste. |
Issue 3: Difficulty Lysing Bacterial Spores
| Possible Cause | Recommended Solution |
| Resistant Spore Coat | Bacterial spores are notoriously difficult to lyse. A multi-step approach is necessary. Start with a chemical treatment to permeabilize the spore coat, followed by aggressive mechanical disruption like bead beating with zirconium or silica beads. A GTC-based buffer can then be used to lyse the germinated cell and protect the released nucleic acids. |
| Ineffective Mechanical Disruption | Optimize bead beating parameters, including bead size, material, and beating time and speed. A combination of different bead sizes can sometimes improve lysis efficiency. |
Experimental Protocols & Data
Optimized Lysis Buffer Formulations
The following table summarizes common GTC-based lysis buffer formulations. The standard concentration of GTC is 4 M, which can be adjusted based on the specific application and cell type.
| Component | Concentration | Purpose |
| This compound (GTC) | 3 M - 6 M (4 M is most common) | Chaotropic agent, denatures proteins (RNases/DNases) |
| Tris-HCl | 25-55 mM | Buffering agent to maintain pH |
| EDTA | 25 mM | Chelates divalent cations, inhibits nucleases |
| Triton X-100 or Sarkosyl | 0.5% - 3% (v/v) | Detergent to aid in membrane disruption |
| β-mercaptoethanol or DTT | 1% (v/v) or 1 mM | Reducing agent to irreversibly denature RNases |
Note: The final working concentration of GTC is often lower after mixing with the sample. For example, a 1:1 ratio of sample to a 4 M GTC lysis buffer results in a 2 M working concentration during lysis.[6]
Protocol: Lysis of Gram-Positive Bacteria (Staphylococcus aureus)
This protocol combines enzymatic digestion, chemical lysis with GTC, and mechanical disruption for efficient DNA/RNA extraction.
-
Cell Harvesting: Pellet bacterial cells from an overnight culture by centrifugation.
-
Enzymatic Pre-treatment: Resuspend the cell pellet in a buffer containing lysozyme (e.g., 20 mg/mL in TE buffer) and incubate at 37°C for 30-60 minutes.
-
Lysis: Add 4 M GTC lysis buffer (containing a detergent and a reducing agent) to the lysozyme-treated cells.
-
Mechanical Disruption: Transfer the suspension to a tube containing sterile glass or zirconia beads. Disrupt the cells using a bead beater for 2-5 minutes.
-
Downstream Processing: Centrifuge to pellet cell debris and beads. Transfer the supernatant containing the nucleic acids for purification.
Protocol: Lysis of Yeast (Candida albicans)
This protocol is optimized for the challenging cell wall of yeast.
-
Cell Harvesting: Pellet yeast cells from culture by centrifugation.
-
Spheroplasting (Optional but Recommended): Resuspend the cell pellet in a buffer containing a lytic enzyme such as zymolyase or lyticase and incubate at 30-37°C for 30-60 minutes to generate spheroplasts.
-
Lysis: Add 4 M GTC lysis buffer to the spheroplasts or intact yeast cells.
-
Mechanical Disruption: Perform bead beating with zirconia/silica beads for 3-5 minutes to ensure complete cell disruption.[8]
-
Downstream Processing: Proceed with nucleic acid purification from the cleared lysate.
Visualizing Experimental Workflows
Diagram 1: General Workflow for GTC-Based Lysis
Caption: General workflow for nucleic acid extraction using GTC-based lysis.
Diagram 2: Troubleshooting Logic for Low Nucleic Acid Yield
Caption: Troubleshooting flowchart for low nucleic acid yield in GTC-based extractions.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.valpo.edu [scholar.valpo.edu]
- 4. Direct isolation of poly(A)+ RNA from 4 M this compound-lysed cell extracts using locked nucleic acid-oligo(T) capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Candida albicans Culture, Cell Harvesting, and Total RNA Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guanidine Thiocyanate Carryover and its Effect on A260/A230 Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with guanidine thiocyanate carryover during nucleic acid extraction and its subsequent impact on A260/A230 purity ratios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nucleic acid extraction?
This compound is a powerful chaotropic agent and protein denaturant.[1][2][3] In nucleic acid extraction, it serves two primary purposes:
-
Cell and Virus Lysis: It effectively disrupts cellular and viral structures by denaturing proteins and dissolving cellular components, releasing the nucleic acids.[1][3]
-
Nuclease Inactivation: As a potent protein denaturant, it rapidly inactivates nucleases (RNases and DNases) that would otherwise degrade the isolated RNA and DNA.[1][3][4]
Q2: How does this compound carryover affect A260/A230 ratios?
This compound exhibits strong absorbance in the 220-230 nm range of the UV spectrum.[5][6][7][8][9] When it is not completely removed during the purification process, its presence in the final nucleic acid eluate will lead to an artificially high absorbance reading at 230 nm. This results in a decreased A260/A230 ratio, which is a key indicator of nucleic acid purity.[5][6]
Q3: What is considered a "good" A260/A230 ratio?
For pure nucleic acid samples, the generally accepted A260/A230 ratio is in the range of 2.0-2.2.[10][11] Ratios below this range often indicate the presence of contaminants that absorb at 230 nm, with this compound being a common culprit.[10] However, the acceptable lower limit can depend on the downstream application.[5][12]
Q4: Can I still use my nucleic acid sample for downstream applications if the A260/A230 ratio is low due to this compound contamination?
The impact of this compound contamination on downstream applications can vary. While high concentrations can be inhibitory to enzymes like polymerases and ligases, some applications may be more tolerant.[5][12][13] For instance, some studies have shown that concentrations of this compound up to 100 mM in an RNA sample may not significantly compromise the reliability of real-time RT-PCR.[5][12] However, for sensitive applications like sequencing, it is crucial to have high-purity samples.[14] It is always recommended to empirically test the performance of a sample with a low A260/A230 ratio in a small-scale pilot experiment before proceeding with large-scale or critical experiments.
Troubleshooting Guide
Issue: Low A260/A230 Ratio (<1.8)
A low A260/A230 ratio is a common issue that primarily points to the carryover of this compound or other organic contaminants from the lysis and wash buffers.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete removal of wash buffer | Ensure all wash buffer containing guanidine salts is completely removed before elution. After the final wash step, perform an additional centrifugation step of the empty column to remove any residual ethanol.[15] |
| Insufficient wash steps | Increase the number of wash steps with the ethanol-based wash buffer.[6][15][16] Some protocols suggest letting the wash buffer incubate on the column for a minute before centrifugation to improve salt removal.[17] |
| Sample overload | Using too much starting material can overwhelm the binding capacity of the silica membrane, leading to inefficient washing.[16] Refer to the kit manufacturer's recommendations for the optimal amount of starting material. |
| Precipitation issues | If performing an ethanol precipitation, ensure the pellet is washed thoroughly with 70-80% ethanol to remove residual salts.[6][18] |
Experimental Protocols for this compound Removal
If you have an already purified sample with a low A260/A230 ratio, the following methods can be employed to further purify the nucleic acid and remove the contaminating this compound.
1. Re-precipitation of Nucleic Acids
This method is effective for concentrating the nucleic acid sample while washing away residual salts.
Methodology:
-
To your nucleic acid sample, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a suitable volume of nuclease-free water or buffer.
2. Column-based Clean-up
Commercially available DNA/RNA clean-up kits can be used to re-purify the sample and remove contaminants.
Methodology:
-
Follow the manufacturer's protocol for the specific clean-up kit.
-
Typically, this involves adding a binding buffer to your sample, passing it through a silica spin column, washing the column to remove contaminants, and eluting the purified nucleic acid.
-
Ensure to perform the recommended wash steps thoroughly.
Visualizing the Problem and Solution
Workflow for Nucleic Acid Extraction and Troubleshooting Low A260/A230 Ratio
Caption: Troubleshooting workflow for low A260/A230 ratios.
Logical Relationship of this compound Carryover and A260/A230 Ratio
References
- 1. This compound [biospectra.us]
- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 3. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. qiagen.com [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. magen-tec.com [magen-tec.com]
- 8. researchgate.net [researchgate.net]
- 9. magen-tec.com [magen-tec.com]
- 10. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 11. news-medical.net [news-medical.net]
- 12. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 13. Knowledge - Contaminants [community.nanoporetech.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RNA Purity in Guanidine Thiocyanate-Based Extractions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of RNA extracted using guanidine thiocyanate-based methods.
Frequently Asked Questions (FAQs)
Issue 1: Low A260/A280 Ratio
Q1: My A260/A280 ratio is below 1.8. What is the likely cause and how can I fix it?
A low A260/A280 ratio typically indicates contamination with proteins, phenol, or other organic compounds that absorb light at or near 280 nm.[1][2] An ideal A260/A280 ratio for pure RNA is approximately 2.0.[1]
Troubleshooting Steps:
-
Insufficient Phase Separation: During the phenol-chloroform extraction, be careful to aspirate only the upper aqueous phase, avoiding the interphase where proteins and DNA collect.[3] Using phase-lock tubes can help minimize contamination from the interphase and organic phase.
-
Incomplete Protein Denaturation: Ensure the sample is thoroughly homogenized in the this compound lysis buffer to completely denature cellular proteins.[4] For difficult-to-lyse samples, consider incorporating a mechanical lysis step (e.g., bead beating) or an enzymatic digestion (e.g., Proteinase K).[4]
-
Excessive Starting Material: Using too much starting tissue or cells can overwhelm the lysis buffer's capacity to denature all proteins, leading to carryover.[2] Try reducing the amount of starting material.
-
Phenol Contamination: Residual phenol from the organic phase can also lower the A260/A280 ratio. Ensure all of the organic phase is removed before proceeding to RNA precipitation. An additional chloroform extraction step can help remove lingering phenol.
Issue 2: Low A260/A230 Ratio
Q2: My A260/A230 ratio is below 2.0. What does this indicate and what are the solutions?
A low A260/A230 ratio is a common issue and often points to contamination with this compound salts from the lysis buffer.[2][5][6] Other potential contaminants that absorb at 230 nm include carbohydrates, peptides, and phenol.[6][7] While a low A260/A230 ratio may not always inhibit downstream applications like RT-PCR, it can interfere with accurate RNA quantification.[6][7]
Troubleshooting Steps:
-
Guanidine Salt Carryover: This is the most frequent cause.[2][5] To remove residual salts, ensure the RNA pellet is washed effectively with 75-80% ethanol.[2][5] Increasing the number of ethanol washes or performing an additional wash can significantly improve the A260/A230 ratio.[5][8]
-
Improper Pellet Washing: When washing the RNA pellet with ethanol, gently vortex or flick the tube to ensure the ethanol washes the entire pellet and the walls of the tube.[9]
-
Ethanol Precipitation: If your final RNA sample has a low A260/A230 ratio, you can re-precipitate the RNA to wash away the contaminating salts. See the detailed protocol below.
Issue 3: Genomic DNA (gDNA) Contamination
Q3: I suspect my RNA sample is contaminated with genomic DNA. How can I confirm this and remove it?
Genomic DNA contamination can lead to inaccurate quantification and false positives in sensitive downstream applications like RT-PCR.[4][10]
Confirmation of gDNA Contamination:
-
Agarose Gel Electrophoresis: Run your RNA sample on an agarose gel. The presence of a high molecular weight band or smearing above the ribosomal RNA bands (28S and 18S) is indicative of gDNA contamination.[11]
-
No-RT Control PCR: Perform a PCR on your RNA sample without the reverse transcriptase enzyme. Amplification of a product in this control reaction confirms the presence of contaminating gDNA.[11]
Methods for gDNA Removal:
-
DNase Treatment: The most effective way to remove gDNA is to treat the RNA sample with RNase-free DNase.[2][12] This can be done either "on-column" during many commercial kit-based purifications or as a separate step in solution.
-
Acidic Phenol-Chloroform Extraction: The original this compound-phenol-chloroform method utilizes an acidic pH, which causes DNA to partition into the organic phase, thereby separating it from the RNA in the aqueous phase.[3] Ensure your phenol solution is acidic for effective DNA removal.
Quantitative Data Summary
The purity of an RNA sample is commonly assessed by measuring its absorbance at 260 nm, 280 nm, and 230 nm using a spectrophotometer. The ratios of these absorbance values provide an indication of sample purity.
| Purity Ratio | Ideal Range | Indication of Contamination (if outside ideal range) |
| A260/A280 | 1.8 - 2.2 | < 1.8: Protein, phenol, or other organic contaminants[1][2] |
| A260/A230 | 2.0 - 2.2 | < 2.0: this compound, carbohydrates, peptides, or phenol[1][6][7] |
Experimental Protocols
Protocol 1: Ethanol Precipitation for Removal of Guanidine Salts
This protocol is useful for cleaning up an RNA sample with a low A260/A230 ratio.[5]
Materials:
-
RNA sample
-
3 M Sodium Acetate (pH 5.2), RNase-free
-
100% Ethanol, ice-cold
-
75% Ethanol, ice-cold (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge
-
Pipettes and RNase-free tips
Procedure:
-
To your RNA sample, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting the tube several times.
-
Incubate at -20°C for at least 1 hour or at -80°C for 20-30 minutes to precipitate the RNA.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Add 500 µL of ice-cold 75% ethanol to wash the pellet.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to resuspend.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Protocol 2: In-Solution DNase Treatment
This protocol describes the removal of contaminating gDNA from a purified RNA sample.
Materials:
-
RNA sample
-
RNase-free DNase I
-
DNase I reaction buffer (provided with the enzyme)
-
EDTA (e.g., 50 mM)
-
RNase-free water
-
Heating block or water bath
Procedure:
-
In an RNase-free tube, combine your RNA sample with RNase-free DNase I and the corresponding reaction buffer. Follow the manufacturer's recommendations for the amount of enzyme and buffer to use.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
To inactivate the DNase, add EDTA to a final concentration of 5 mM and heat the sample at 75°C for 10 minutes. Note that heat inactivation may not be suitable for all downstream applications and can cause some RNA degradation. Alternatively, use a DNase removal resin or perform a phenol-chloroform extraction followed by ethanol precipitation.
-
The DNase-treated RNA is now ready for downstream applications or can be stored at -80°C.
Visual Guides
Caption: Workflow for this compound-Based RNA Extraction.
Caption: Troubleshooting Decision Tree for RNA Purity Issues.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bu.edu [bu.edu]
- 4. zymoresearch.com [zymoresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. qiagen.com [qiagen.com]
- 7. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mpbio.com [mpbio.com]
Modifying guanidine thiocyanate protocols for tissues rich in RNases
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the modification of guanidine thiocyanate-based protocols for tissues with high endogenous RNase levels, such as the pancreas, spleen, and thymus.
Troubleshooting Guide
Low RNA yield, poor purity, and degradation are common challenges when working with RNase-rich tissues. This guide provides solutions to specific problems you may encounter during your RNA extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Incomplete tissue homogenization. | - Ensure complete and rapid homogenization immediately after sample collection. For tough tissues, grinding in liquid nitrogen to a fine powder is highly effective.[1][2] - Homogenize in short bursts (30-45 seconds) with rest intervals on ice to prevent overheating and RNA degradation.[2][3] |
| Insufficient lysis buffer. | - Use a higher ratio of lysis reagent to tissue. For pancreas, a key modification is to increase this ratio to effectively inactivate the high concentration of RNases.[4] | |
| Incomplete elution from the silica column. | - After adding nuclease-free water to the column, incubate for 5-10 minutes at room temperature before centrifugation to maximize RNA recovery.[2] | |
| RNA Degradation (smeared bands on a gel, low RIN value) | Delayed processing after tissue collection. | - Immediately process fresh tissue or snap-freeze in liquid nitrogen and store at -80°C.[3][5] Thawing of samples before homogenization should be avoided.[3] |
| Inadequate RNase inhibition. | - Add β-mercaptoethanol (BME) to the this compound lysis buffer to a final concentration of 0.1 M to irreversibly denature RNases.[3][6][7] - For particularly difficult tissues, consider adding a ribonuclease inhibitor to the final RNA solution.[4] | |
| RNase contamination of workspace or reagents. | - Designate an "RNA only" workspace and decontaminate all surfaces, pipettes, and equipment with an RNase-inactivating reagent. Use certified RNase-free reagents and consumables. | |
| Low A260/230 Ratio (<1.8) | This compound salt carryover. | - This is a common issue with guanidine-based protocols.[3][8][9] Ensure at least two washes with 70-80% ethanol to remove residual salts.[3][5][8] |
| Contamination with other organic compounds (e.g., polysaccharides). | - If the issue persists after additional washes, consider re-purifying the RNA sample using a cleanup kit.[10] | |
| DNA Contamination | Incomplete separation of aqueous and organic phases. | - After adding chloroform and centrifuging, carefully transfer the upper aqueous phase without disturbing the interphase where DNA and proteins are located.[6] |
| High gDNA content in the starting material (e.g., spleen). | - Perform an on-column DNase digestion step, which is a feature of many commercial kits.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are tissues like the pancreas and spleen so difficult for RNA extraction?
A1: The pancreas and spleen are rich in endogenous ribonucleases (RNases), which are enzymes that rapidly degrade RNA.[3][4] The primary function of the pancreas in digestion means it can contain very high concentrations of RNases.[4] These enzymes are released upon cell lysis and can quickly compromise the integrity of the RNA if not immediately and effectively inactivated.
Q2: What is the role of this compound in the lysis buffer?
A2: this compound is a potent chaotropic agent that disrupts cellular structures and denatures proteins, including the powerful RNases.[4][11] By inactivating these enzymes, it preserves the integrity of the RNA during the extraction process.
Q3: How does β-mercaptoethanol (BME) improve RNA quality?
A3: β-mercaptoethanol is a reducing agent that breaks the disulfide bonds in proteins. This action aids in the denaturation of RNases, making them inactive and further protecting the RNA from degradation.[7] It is a common additive to this compound lysis buffers, especially for RNase-rich tissues.[3][6]
Q4: What is a good RNA Integrity Number (RIN) for downstream applications like RNA-Seq?
A4: For sensitive downstream applications such as RNA sequencing, a RIN value of 8 or higher is generally recommended. However, some studies have successfully used RNA with RIN values greater than 7.[4] For routine analyses like qRT-PCR, a slightly lower RIN may be acceptable, but it's always best to aim for the highest possible quality.
Q5: Can I use a commercial kit for RNase-rich tissues?
A5: Yes, many commercial kits are based on the this compound-phenol-chloroform method and can be adapted for RNase-rich tissues. Often, these kits can be optimized by incorporating some of the modifications described in this guide, such as ensuring rapid and thorough homogenization and adding reducing agents to the lysis buffer. Some studies have shown that including a QIAzol step with a kit like the RNeasy Mini Kit can significantly improve RIN values for pancreatic RNA.[12]
Q6: My A260/230 ratio is low, but my A260/280 ratio is good. What should I do?
A6: A low A260/230 ratio with a good A260/280 ratio is a classic sign of guanidine salt contamination.[3][8] While some downstream applications may not be significantly affected by low levels of these salts, it is best to re-wash the RNA pellet with 70-80% ethanol or use a cleanup kit to improve the purity.[3][8][10]
Quantitative Data Summary
The following table summarizes the impact of different protocol modifications on RNA quality, with a focus on the RNA Integrity Number (RIN).
| Tissue | Extraction Method/Modification | Average RIN Value | Reference |
| Rat Pancreas | TriPure reagent with RNAlater immersion for 24h at -80°C | Comparable to commercial kits | [13][14][15] |
| Rat Pancreas | RNeasy Mini Kit (Standard Protocol) | ~3.7 | [12] |
| Rat Pancreas | RNeasy Mini Kit with pre- and post-excision modifications | >7.4 (doubled RIN) | [12] |
| Mouse Pancreas | Modified this compound-phenol protocol | >7.0 (often >8.0) | [4] |
| Mouse Pancreas | Guanidium thiocyanate-phenol extraction with RNAlater injection | 8.9 ± 0.38 | [12][16] |
Experimental Protocols
Modified this compound Protocol for RNase-Rich Tissues
This protocol incorporates modifications to the standard single-step acid guanidinium thiocyanate-phenol-chloroform extraction method to enhance RNA yield and quality from tissues with high RNase content.
Materials:
-
Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), and 0.1 M 2-mercaptoethanol (add fresh).[6]
-
2 M Sodium Acetate, pH 4.0
-
Water-saturated Phenol
-
Chloroform:Isoamyl Alcohol (49:1)
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water or 0.5% SDS
Procedure:
-
Sample Preparation:
-
Homogenization:
-
Phase Separation:
-
Transfer the homogenate to a polypropylene tube.
-
Sequentially add the following to each 1 mL of homogenate, mixing by inversion after each addition:
-
0.1 mL of 2 M sodium acetate, pH 4.0
-
1 mL of water-saturated phenol
-
0.2 mL of chloroform:isoamyl alcohol (49:1)
-
-
Shake vigorously for 10-15 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.[6]
-
-
RNA Precipitation:
-
Washing:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Repeat the 75% ethanol wash to ensure complete removal of guanidine salts.
-
-
RNA Solubilization:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA pellet in an appropriate volume of RNase-free water or 0.5% SDS by incubating for 10-15 minutes at 60°C.[6]
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.
-
Visualizations
Caption: Workflow for RNA extraction from RNase-rich tissues.
Caption: Troubleshooting decision tree for RNA extraction.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. mpbio.com [mpbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. RNA Isolation from Mouse Pancreas: A Ribonuclease-rich Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. RNAgents® Denaturing Solution [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 10. biostate.ai [biostate.ai]
- 11. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing and Optimizing RNA Extraction from the Pancreas of Diabetic and Healthy Rats for Gene Expression Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of RNA Extraction from Rat Pancreatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of RNA extraction from rat pancreatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Handling Viscous Lysates in Guanidine Thiocyanate-Based Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscous lysates during RNA extraction using guanidine thiocyanate-based protocols.
Troubleshooting Guide & FAQs
Q1: Why is my cell lysate so viscous after adding the this compound lysis buffer?
A viscous lysate is most commonly the result of high molecular weight genomic DNA (gDNA) being released from the cells upon lysis.[1] this compound is a strong chaotropic agent that effectively lyses cells and denatures proteins, including DNases, which would otherwise degrade the DNA.[2][3][4] This leaves long strands of intact gDNA in the solution, leading to high viscosity. Other substances like polysaccharides can also contribute to viscosity in certain sample types.[5]
Q2: What are the consequences of a viscous lysate for my RNA isolation?
A highly viscous lysate can lead to several problems during RNA isolation, including:
-
Pipetting difficulties and inaccurate volume handling: This can affect the efficiency of subsequent steps.
-
Inefficient mixing with extraction reagents: Poor mixing with reagents like chloroform can lead to incomplete phase separation and contamination of the aqueous phase with DNA and proteins.[1]
-
Clogging of silica-based columns or filters: This is a common issue in kit-based RNA purification methods and can significantly reduce RNA yield.[5]
-
Reduced RNA yield and purity: Inefficient extraction and purification due to high viscosity can result in lower RNA yields and contamination with gDNA and other cellular components.[1][6]
Q3: How can I reduce the viscosity of my lysate?
There are two primary approaches to reduce lysate viscosity:
-
Mechanical Shearing: This involves physically breaking the long DNA strands into smaller fragments.
-
Enzymatic Digestion: This uses nucleases to digest the DNA into smaller oligonucleotides.
The choice of method depends on the sample type, the downstream application, and the available equipment.
Q4: Which mechanical shearing method should I use?
Common mechanical shearing methods include:
-
Syringe and Needle Shearing: Passing the lysate through a narrow-gauge needle several times is a simple and effective method.[7][8]
-
Bead Milling/Bead Beating: Agitating the sample with beads of appropriate size and material can effectively homogenize the tissue and shear DNA.[8][9] This method is particularly useful for tough tissues.
-
Rotor-Stator Homogenizers: These instruments use a high-speed rotating blade to disrupt tissue and homogenize the lysate, which also shears DNA.
Q5: What are the best practices for syringe and needle shearing?
-
Pass the lysate through the needle 5-10 times, or until a noticeable decrease in viscosity is observed.[7][8]
-
To avoid creating aerosols, perform this step in a biological safety cabinet and expel the lysate against the wall of the tube.
Q6: When should I consider enzymatic digestion?
Enzymatic digestion is a good option when mechanical shearing is not sufficient or if you want to avoid the potential for sample cross-contamination with reusable homogenizers. DNase I is commonly used for this purpose.[1] Benzonase, a genetically engineered endonuclease, is another highly effective alternative that degrades both DNA and RNA.[10]
Q7: How do I perform a DNase I treatment on my viscous lysate?
Typically, DNase I is added to the lysate along with its required cofactor, MgCl₂. The mixture is then incubated at 37°C for a specific period to allow for DNA digestion. It is crucial to use RNase-free DNase I to prevent RNA degradation.[7][11]
Q8: Will DNase treatment affect my RNA?
If you use high-quality, RNase-free DNase I, it should not degrade your RNA.[11] However, it is important to follow the manufacturer's instructions for inactivating the DNase after treatment, as residual DNase activity can interfere with downstream applications like reverse transcription.
Quantitative Data Summary
The choice of method to reduce lysate viscosity can impact the final RNA yield and purity. The following table provides a general comparison of expected outcomes with different methods. Actual results may vary depending on the sample type, starting material amount, and specific protocol used.
| Method | Typical RNA Yield | Typical A260/A280 Ratio | Advantages | Disadvantages |
| No Treatment (High Viscosity) | Low to Moderate | 1.6 - 1.8 | No extra steps or reagents | Prone to column clogging, gDNA contamination, and handling errors. |
| Syringe & Needle Shearing | Moderate to High | 1.8 - 2.0 | Simple, inexpensive, and effective for many sample types.[7][8] | Can be laborious for many samples, risk of aerosols. |
| Bead Milling | High | 1.9 - 2.1 | Highly effective for tough tissues, rapid.[9][12][13] | Requires specialized equipment, can generate heat that may affect RNA integrity if not properly controlled. |
| DNase I Digestion | High | 1.9 - 2.1 | Very effective at removing DNA, can be automated.[7][11] | Adds extra steps and cost, requires subsequent DNase inactivation. |
| Benzonase Digestion | High | 1.9 - 2.1 | Highly active and works under a wide range of conditions.[10] | More expensive than DNase I. |
Experimental Protocols
Protocol 1: Mechanical Shearing with a Syringe and Needle
Objective: To reduce lysate viscosity by mechanically shearing high molecular weight DNA.
Materials:
-
Viscous cell lysate in this compound buffer
-
Sterile 1 mL or 2 mL syringe
-
Sterile 21-gauge needle
-
Microcentrifuge tubes
Procedure:
-
Draw the viscous lysate into the sterile syringe fitted with the 21-gauge needle.
-
Expel the lysate back into the original tube, directing the flow against the side of the tube to minimize aerosol formation.
-
Repeat this process 5-10 times, or until the lysate's viscosity is visibly reduced and it can be easily pipetted.[7][8]
-
Proceed with your RNA isolation protocol (e.g., chloroform addition and phase separation).
Protocol 2: Enzymatic Digestion with DNase I
Objective: To reduce lysate viscosity by enzymatically digesting high molecular weight DNA.
Materials:
-
Viscous cell lysate in this compound buffer
-
RNase-free DNase I (1 U/µL)
-
1 M MgCl₂ solution
-
Water bath or heat block at 37°C
Procedure:
-
To your viscous lysate, add MgCl₂ to a final concentration of 10 mM.
-
Add 1 unit of RNase-free DNase I for every 100 µL of lysate.
-
Mix gently by inverting the tube. Do not vortex.
-
After incubation, proceed with your RNA isolation protocol. The this compound in the lysis buffer will inactivate the DNase I during the subsequent steps.
Visualizations
Caption: Troubleshooting workflow for handling viscous lysates.
Caption: Experimental workflows for viscosity reduction.
References
- 1. Maximize Your RNA Yield | Thermo Fisher Scientific - US [thermofisher.com]
- 2. DNase I treatment in solution (after RNA extraction) [protocols.io]
- 3. A simple approach for effective shearing and reliable concentration measurement of ultra-high-molecular-weight DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. neb.com [neb.com]
- 6. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell lysis techniques and homogenization for RNA extraction | QIAGEN [qiagen.com]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neb.com [neb.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Guanidine Thiocyanate vs. Guanidine Hydrochloride for Optimal RNA Isolation
For researchers, scientists, and drug development professionals, the isolation of high-quality RNA is the cornerstone of numerous molecular biology applications. The choice of chaotropic agent in the lysis buffer is a critical determinant of RNA yield, purity, and integrity. This guide provides an in-depth comparison of two commonly used guanidinium salts: guanidine thiocyanate (GTC) and guanidine hydrochloride (GuHCl), supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
This compound is a more potent and widely utilized chaotropic agent for RNA isolation compared to guanidine hydrochloride.[1] Its superior protein denaturation and RNase inactivation capabilities generally lead to higher quality RNA. While both salts are effective in disrupting cellular structures and inactivating nucleases, this compound's stronger action makes it the preferred choice for most applications, especially when working with tissues rich in RNases.[2] Guanidine hydrochloride, while a weaker denaturant, is also used in nucleic acid purification, often in column-based methods.[3]
Performance Comparison: Quantitative Data
Experimental data comparing the efficacy of this compound and guanidine hydrochloride in nucleic acid purification from human urine demonstrates the superior performance of GTC. In a study assessing nucleic acid recovery via quantitative reverse transcription PCR (qRT-PCR), lysis buffers containing 3M this compound consistently resulted in lower cycle threshold (Ct) values for the human actin gene compared to buffers with 3M guanidine hydrochloride.[4] Lower Ct values indicate a higher initial amount of target nucleic acid, suggesting more efficient purification with this compound.[4]
| Parameter | This compound (3M GuSCN + 33% Isopropanol) | Guanidine Hydrochloride (3M GHCl + 33% Isopropanol) | Interpretation |
| Average Ct Value (Human Actin Gene) | 30.0 (± 0.1)[4] | 32.4 (± 0.4)[4] | Lower Ct value with GuSCN indicates higher nucleic acid yield. |
Impact on RNA Purity Assessment
Both guanidinium salts can impact the spectrophotometric assessment of RNA purity, particularly the A260/A230 ratio, which is a key indicator of contamination with salts and other organic compounds.
-
This compound: This salt exhibits strong absorbance around 260 nm, which can potentially interfere with accurate RNA quantification at high concentrations.[5] More significantly, residual this compound is a major cause of low A260/A230 ratios, as it absorbs strongly at 230 nm.[6][7] However, studies have shown that low concentrations of this compound may not significantly inhibit downstream applications like RT-PCR.[7]
-
Guanidine Hydrochloride: Guanidine hydrochloride also absorbs at approximately 230 nm and can lead to a decreased A260/A230 ratio if not adequately removed during purification.[5]
An acceptable A260/A280 ratio for pure RNA is ~2.0.[8] For the A260/A230 ratio, a value between 2.0 and 2.2 is generally considered indicative of pure nucleic acid.[5]
Mechanism of Action
Guanidinium salts are potent chaotropic agents that disrupt the structure of water, thereby weakening hydrophobic interactions and denaturing proteins, including resilient RNase enzymes.[2] This rapid inactivation of RNases is crucial for preserving the integrity of RNA during the isolation procedure. The general mechanism involves the disruption of cellular membranes and the unfolding of proteins, releasing RNA into the lysate while protecting it from degradation.
Experimental Protocols
Protocol 1: Single-Step RNA Isolation using this compound (Acid Phenol-Chloroform Extraction)
This method is a widely used and robust protocol for isolating total RNA from a variety of cell and tissue samples.[9][10]
Materials:
-
Denaturing solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), and 0.1 M 2-mercaptoethanol (add just before use).[10]
-
2 M sodium acetate (pH 4.0)
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% ethanol (in DEPC-treated water)
-
DEPC-treated water or formamide
Procedure:
-
Homogenization: Homogenize tissue samples (100 mg) or cells (10^7) in 1 mL of denaturing solution.
-
Phase Separation: Sequentially add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol, and 0.2 mL of chloroform:isoamyl alcohol mixture. Vortex thoroughly after each addition.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube and add an equal volume of isopropanol.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of DEPC-treated water or formamide.
Protocol 2: Column-Based RNA Isolation using Guanidine Hydrochloride
This protocol is representative of many commercial kits that utilize silica-membrane spin columns for RNA purification.
Materials:
-
Lysis Buffer: Containing guanidine hydrochloride.
-
Wash Buffer 1: Often contains a lower concentration of guanidine hydrochloride.
-
Wash Buffer 2: Typically contains ethanol to remove salts.
-
RNase-free DNase I
-
RNase-free water
Procedure:
-
Lysis: Lyse cells or homogenized tissue in the provided lysis buffer containing guanidine hydrochloride.
-
Binding: Apply the lysate to a silica-membrane spin column and centrifuge. The RNA binds to the silica membrane.
-
DNase Treatment (Optional but Recommended): Treat the bound RNA with DNase I directly on the column to remove contaminating DNA.
-
Washing: Wash the membrane with Wash Buffer 1 and then with Wash Buffer 2 to remove proteins, salts, and other impurities. Centrifugation steps are performed after each wash.
-
Drying: Centrifuge the empty column to remove any residual ethanol.
-
Elution: Elute the purified RNA from the membrane with RNase-free water.
Conclusion
For routine and demanding RNA isolation, this compound remains the superior choice due to its potent denaturing properties, which ensure effective RNase inactivation and high-quality RNA recovery. While guanidine hydrochloride is a capable chaotropic agent, it is generally considered less effective than its thiocyanate counterpart for RNA purification from complex biological samples. The choice between these two reagents will ultimately depend on the specific application, the sample type, and the downstream analysis to be performed. For tissues with high RNase content, the use of a this compound-based lysis solution is strongly recommended to ensure the isolation of intact, high-quality RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dna.uga.edu [dna.uga.edu]
- 6. med.unc.edu [med.unc.edu]
- 7. qiagen.com [qiagen.com]
- 8. biostate.ai [biostate.ai]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. bu.edu [bu.edu]
Guanidine Thiocyanate vs. Commercial RNA Extraction Kits: A Comparative Analysis
In the realm of molecular biology, the isolation of high-quality RNA is a critical prerequisite for a multitude of downstream applications, from gene expression analysis to next-generation sequencing. The choice of RNA extraction method can significantly impact the yield, purity, and integrity of the isolated RNA, thereby influencing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the traditional guanidine thiocyanate (GITC)-based RNA extraction method and the increasingly popular commercial RNA extraction kits, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their methodological choices.
The core of many RNA extraction techniques, both traditional and commercial, lies in the potent chaotropic properties of this compound.[1][2] This salt effectively disrupts cellular structures, denatures proteins, and most importantly, inactivates ribonucleases (RNases), the ubiquitous enzymes that rapidly degrade RNA.[2][3] While the foundational principle is similar, the practical execution and performance outcomes can vary substantially between the manual GITC-based protocols and the streamlined commercial kits.
Performance Comparison: Yield, Purity, and Integrity
The efficacy of an RNA extraction method is primarily evaluated based on three key metrics: RNA yield, purity (assessed by A260/A280 and A260/A230 ratios), and integrity (commonly measured as the RNA Integrity Number or RIN). The following table summarizes a comparative analysis of these parameters between the this compound method and a representative commercial spin-column-based kit.
| Performance Metric | This compound Method (e.g., Single-Step Phenol-Chloroform) | Commercial RNA Extraction Kit (e.g., Spin-Column Based) |
| RNA Yield | Generally high, flexible with sample input size. | Consistent and reproducible yields, though may be lower for certain sample types compared to manual methods. |
| RNA Purity (A260/A280 ratio) | Typically between 1.8-2.0, but can be prone to phenol contamination which can affect this ratio. | Consistently high, typically around 2.0, indicating minimal protein contamination. |
| RNA Purity (A260/A230 ratio) | Can be lower (often < 2.0) due to potential carryover of this compound, which absorbs at 230 nm.[4] | Generally higher and more consistent, typically > 1.8, indicating less salt contamination. |
| RNA Integrity (RIN) | Can yield high RIN values (>8.0) with careful execution, but susceptible to degradation during the manual process. | Consistently high RIN values, as the rapid and standardized protocol minimizes RNA degradation.[5][6] |
| Processing Time | More time-consuming and labor-intensive, often taking several hours.[7] | Significantly faster, with many protocols completed in under an hour. |
| User-Friendliness | Requires more technical expertise and is prone to user-to-user variability.[7] | Simple and straightforward protocols, leading to higher reproducibility.[8] |
| Hazardous Materials | Involves the use of toxic organic solvents like phenol and chloroform.[9] | Often use phenol-free lysis buffers, reducing exposure to hazardous chemicals.[10] |
| Cost | Generally more cost-effective, especially for large numbers of samples, as reagents can be prepared in-house.[11] | Higher cost per sample due to the proprietary nature of the kit components. |
| Scalability | Can be scaled up for larger sample volumes.[8] | May have limitations on the starting sample amount per column. |
| Small RNA Recovery | Can be optimized to retain small RNA species.[11] | Specialized kits are often required for efficient recovery of small RNAs like miRNA.[9][12] |
Experimental Protocols
To provide a practical understanding of the methodologies, detailed protocols for both the this compound-based single-step method and a standard commercial spin-column kit are outlined below.
This compound-Based RNA Extraction (Single-Step Method)
This protocol is based on the widely used acid guanidinium thiocyanate-phenol-chloroform extraction method.[13][14]
Materials:
-
Denaturing solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol)[13]
-
2 M sodium acetate, pH 4.0[14]
-
Water-saturated phenol[14]
-
Chloroform:isoamyl alcohol (49:1)[15]
-
Isopropanol
-
75% ethanol
-
RNase-free water
Procedure:
-
Homogenization: Homogenize tissue samples (100 mg) in 1 ml of denaturing solution. For cultured cells, lyse up to 107 cells in 1 ml of denaturing solution.[14]
-
Phase Separation: Sequentially add 0.1 ml of 2 M sodium acetate (pH 4.0), 1 ml of water-saturated phenol, and 0.2 ml of chloroform:isoamyl alcohol (49:1), vortexing briefly after each addition.[16]
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. This separates the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).[9]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and incubate at -20°C for at least 1 hour to precipitate the RNA.[15]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
Commercial RNA Extraction Kit (Spin-Column Protocol)
This protocol represents a generalized workflow for a typical spin-column-based RNA extraction kit.[17]
Materials:
-
Lysis Buffer (typically containing this compound and detergents)
-
Wash Buffers (containing ethanol)
-
DNase I solution
-
RNase-free water
-
Spin columns and collection tubes
Procedure:
-
Lysis: Lyse the cell pellet or homogenized tissue in the provided Lysis Buffer. The high concentration of chaotropic salts inactivates RNases and facilitates RNA binding to the silica membrane.[8]
-
Homogenization (Optional): For tissue samples, further homogenize the lysate using a syringe and needle or a specialized shredder column.
-
Ethanol Addition: Add ethanol to the lysate to promote the binding of RNA to the silica membrane in the spin column.
-
Binding: Transfer the lysate to a spin column placed in a collection tube and centrifuge. The RNA binds to the silica membrane while contaminants pass through.[8]
-
DNase Treatment (On-column): To remove contaminating genomic DNA, wash the membrane with a wash buffer and then add DNase I solution directly onto the membrane. Incubate at room temperature.
-
Washing: Perform a series of washes with the provided Wash Buffers to remove proteins, salts, and other impurities. These steps are typically followed by a final centrifugation step to remove any residual ethanol.
-
Elution: Place the spin column in a clean collection tube and add RNase-free water directly to the center of the membrane. Centrifuge to elute the purified RNA.
Visualizing the Workflow and Mechanism
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for the comparative analysis and the mechanism of action of this compound.
Caption: Comparative experimental workflow for RNA extraction methods.
Caption: Mechanism of this compound in RNA extraction.
Conclusion
The choice between a this compound-based manual method and a commercial RNA extraction kit is a multifaceted decision that depends on the specific requirements of the research.
This compound-based methods are highly effective, cost-efficient, and scalable, making them a viable option for laboratories with extensive experience in RNA work and those processing large sample volumes.[8] However, they are more time-consuming, technically demanding, and involve hazardous organic solvents.[7]
Commercial RNA extraction kits offer a rapid, user-friendly, and highly reproducible solution that consistently delivers high-quality RNA with minimal risk of degradation or contamination.[7][8] While the cost per sample is higher, the convenience, safety, and reliability make them an attractive choice for many researchers, particularly in high-throughput settings or when working with precious or limited samples.
Ultimately, the optimal method will align with the researcher's priorities, balancing the need for high yield and purity with considerations of time, cost, safety, and the specific demands of the downstream application.
References
- 1. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. qiagen.com [qiagen.com]
- 5. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. lifescience.roche.com [lifescience.roche.com]
- 9. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 10. RNA Extraction Kits | RNA Isolation and Purification | QIAGEN [qiagen.com]
- 11. Low-cost RNA extraction method for highly scalable transcriptome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Extraction by RNA Type | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bu.edu [bu.edu]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. neb.com [neb.com]
Navigating RNA Integrity for Successful RNA-Seq: A Comparative Guide to Extraction Methods
For researchers, scientists, and drug development professionals embarking on RNA sequencing (RNA-Seq), the integrity of the initial RNA sample is paramount. The quality of the extracted RNA directly impacts the reliability and reproducibility of downstream sequencing data. A common and robust method for RNA extraction involves the use of guanidine thiocyanate, a powerful chaotropic agent that effectively inactivates RNases and denatures proteins. This guide provides a comprehensive comparison of RNA integrity validation for RNA extracted using this compound-based methods versus common alternatives, supported by experimental data and detailed protocols.
The Critical Role of RNA Integrity in RNA-Seq
RNA is an inherently unstable molecule, susceptible to degradation by ubiquitous ribonucleases (RNases). Degraded RNA can lead to significant biases in RNA-Seq results, including:
-
3' Bias: Poly(A) selection methods, commonly used in library preparation, will preferentially capture the 3' ends of fragmented transcripts, leading to an overrepresentation of these regions.
-
Loss of Library Complexity: Degraded RNA results in a less diverse pool of molecules for sequencing, reducing the ability to detect lowly expressed genes and splice variants.[1]
-
Inaccurate Quantification: The loss of intact transcripts leads to inaccurate gene expression measurements, potentially masking true biological differences or creating artificial ones.
To mitigate these issues, rigorous quality control of extracted RNA is a critical checkpoint before proceeding with expensive and time-consuming sequencing experiments.
Key Metrics for Assessing RNA Integrity
Several metrics are used to quantify the integrity of an RNA sample. The most widely accepted are the RNA Integrity Number (RIN), the RNA Quality Number (RQN), and the more recently developed Transcript Integrity Number (TIN).
-
RNA Integrity Number (RIN): Generated by the Agilent 2100 Bioanalyzer, the RIN algorithm analyzes the entire electrophoretic trace of an RNA sample.[2] It provides a score from 1 (highly degraded) to 10 (intact).[2][3] The RIN score is heavily influenced by the ratio and integrity of the 18S and 28S ribosomal RNA (rRNA) peaks.[4] For most RNA-Seq applications, a RIN score of 7 or higher is recommended.[3]
-
RNA Quality Number (RQN): An equivalent metric to the RIN, the RQN is provided by the Agilent Fragment Analyzer systems.[5][6] Both RIN and RQN are based on the entire electrophoretic trace and are generally considered interchangeable for assessing total RNA quality.[6]
-
Transcript Integrity Number (TIN): Unlike RIN and RQN, which are based on rRNA integrity, the TIN is calculated directly from the RNA-Seq data itself.[4][7] It provides a measure of RNA integrity at the individual transcript level.[4][8] A TIN score ranges from 0 to 100, with higher scores indicating less degradation.[4] This metric is particularly useful for evaluating the quality of RNA from archived or degraded samples where rRNA may not be a reliable indicator of mRNA integrity.[7]
Comparison of RNA Extraction Methods
The choice of RNA extraction method can significantly influence the yield, purity, and integrity of the resulting RNA. Here, we compare the performance of this compound-based methods with a common alternative, silica column-based kits.
Data Presentation: Quantitative Comparison of RNA Extraction Methods
| Metric | This compound-Phenol-Chloroform (e.g., TRIzol) | Silica Column-Based Kits (e.g., Qiagen RNeasy) | Key Considerations |
| RNA Yield | Generally higher, especially with an experienced user.[9][10] | Can be lower, particularly with smaller sample inputs.[11] | The higher yield of TRIzol can be advantageous for downstream applications requiring larger amounts of RNA. |
| A260/280 Ratio | ~1.8 - 2.0 | Consistently ~2.0 - 2.1 | A ratio of ~2.0 is generally accepted as indicating pure RNA. Lower ratios may indicate protein contamination. |
| A260/230 Ratio | Can be lower and more variable, indicating potential contamination with phenol or other organic solvents.[12] | Generally higher and more consistent (>2.0), indicating less chemical contamination.[12] | Low A260/230 ratios can inhibit downstream enzymatic reactions. |
| RNA Integrity (RIN/RQN) | Can yield high RIN scores (≥9.0) with careful technique.[9] | Reliably produces high RIN scores (≥9.0).[9][11] | Silica column kits are often more user-friendly and may provide more consistent results for less experienced users. |
| Hands-on Time | Longer and more technically demanding.[9] | Faster and simpler protocol. | The speed and simplicity of kits are a major advantage in high-throughput settings. |
| Safety | Requires handling of hazardous chemicals like phenol and chloroform.[9] | Uses less hazardous reagents. | Safety is a significant consideration, and kits offer a safer alternative. |
Impact on RNA-Seq Quality Metrics
| RNA-Seq Metric | This compound-Phenol-Chloroform | Silica Column-Based Kits |
| Mapping Rate | Can be high with pure, intact RNA. | Consistently high mapping rates. |
| Library Complexity | Good complexity with high-quality RNA. | Reliably good complexity. |
| Gene Body Coverage | Uniform coverage with intact RNA. | Uniform coverage with intact RNA. |
| 3'/5' Bias | Low bias with intact RNA. | Low bias with intact RNA. |
Experimental Protocols
Detailed methodologies for the key RNA extraction methods are provided below. It is crucial to maintain an RNase-free environment throughout the procedures.
Protocol 1: this compound-Phenol-Chloroform (GTC) Extraction (TRIzol-based)
This method relies on the strong denaturing properties of this compound and the phase separation capabilities of phenol and chloroform to isolate RNA.
Materials:
-
TRIzol® Reagent (or a similar GTC-phenol solution)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free centrifuge tubes and pipette tips
Procedure:
-
Homogenization: Homogenize tissue samples (50-100 mg) or cell pellets in 1 mL of TRIzol® Reagent per 5-10 x 10^6 cells.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase. Add 0.5 mL of isopropanol per 1 mL of TRIzol® used. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol® used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
Protocol 2: Silica Column-Based RNA Extraction (General Protocol for Kits like Qiagen RNeasy)
This method utilizes the ability of RNA to bind to a silica membrane in the presence of high salt concentrations.
Materials:
-
Commercial silica column-based RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
Lysis Buffer (containing this compound) provided in the kit
-
Wash Buffers provided in the kit
-
RNase-free water
-
Ethanol (as required by the kit protocol)
-
RNase-free centrifuge tubes and pipette tips
Procedure:
-
Homogenization and Lysis: Homogenize tissue samples or cell pellets in the provided Lysis Buffer. This buffer typically contains this compound to inactivate RNases.
-
Ethanol Addition: Add ethanol to the lysate to promote RNA binding to the silica membrane.
-
Binding: Transfer the lysate to the provided spin column and centrifuge. The RNA will bind to the silica membrane, while contaminants pass through.
-
Washing: Perform a series of washes with the provided Wash Buffers to remove proteins, salts, and other impurities. These steps often include an on-column DNase digestion to eliminate genomic DNA contamination.
-
Elution: Place the spin column in a clean collection tube and add RNase-free water directly to the center of the membrane. Centrifuge to elute the purified RNA.
Visualization of Workflows and Concepts
Conclusion
The this compound-based RNA extraction method, particularly when combined with phenol-chloroform, is a robust and high-yielding technique that can produce RNA of excellent quality for RNA-Seq. However, it is more technically demanding and involves hazardous reagents. Silica column-based kits, which also utilize this compound in their lysis buffers, offer a safer, faster, and more user-friendly alternative that consistently yields high-quality RNA, albeit sometimes at a lower concentration.
Ultimately, the choice of method may depend on the specific requirements of the experiment, the available resources, and the technical expertise of the user. Regardless of the extraction method chosen, a thorough validation of RNA integrity using metrics such as RIN, RQN, and, where applicable, TIN, is a non-negotiable step to ensure the generation of meaningful and reliable RNA-Seq data.
References
- 1. RNA-seq: impact of RNA degradation on transcript quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA integrity number - Wikipedia [en.wikipedia.org]
- 3. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 4. Galaxy | [toolshed.g2.bx.psu.edu]
- 5. [PDF] Comparison of RIN and RQN for the Agilent 2100 Bioanalyzer and the 5200 Fragment Analyzer Systems | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Measure transcript integrity using RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. Comparison of commercial manual extraction kits for RNA isolation from canine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
TRIzol vs. guanidine thiocyanate method: which is better for my sample type?
For researchers, scientists, and drug development professionals, the choice of RNA extraction method is a critical first step that can significantly impact the reliability and reproducibility of downstream molecular analyses. Two of the most established and widely used methods are those based on guanidine thiocyanate and the commercially available TRIzol reagent. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to help you select the optimal technique for your specific sample type and research needs.
Fundamental Principles
Both methods rely on the potent chaotropic salt, this compound, to effectively lyse cells and inactivate endogenous ribonucleases (RNases), which are notoriously resilient enzymes that can rapidly degrade RNA.[1][2][3]
This compound (GTC) Method: This classic method utilizes a lysis solution where this compound is the primary active component.[2] As a strong chaotropic agent, GTC disrupts the hydrogen bonds in water, which in turn destabilizes and denatures proteins, including the powerful RNases that would otherwise destroy the RNA sample.[1][3] The protocol typically involves cell lysis in the GTC solution, followed by a series of precipitation and wash steps to separate the RNA from other cellular components like DNA and proteins.[4]
TRIzol Method: TRIzol, and similar reagents like TRI Reagent, are pre-mixed, monophasic solutions that have streamlined the RNA extraction process.[5][6] TRIzol's key components are guanidine isothiocyanate and phenol.[5][7] This combination allows for the simultaneous solubilization of the biological sample and the denaturation of proteins.[5][8] The critical step in the TRIzol protocol is the addition of chloroform, which induces a phase separation.[6][9] This results in a distinct upper, colorless aqueous phase containing the RNA, an interphase with DNA, and a lower, red organic phase containing proteins and lipids.[10][11] This physical separation is the cornerstone of the TRIzol method's ability to yield high-purity RNA.[12]
Performance Comparison: Yield, Purity, and Integrity
The efficacy of an RNA extraction method is typically assessed by three key metrics:
-
Yield: The total amount of RNA recovered from a given amount of starting material.
-
Purity: Measured by spectrophotometry, with the A260/A280 ratio indicating protein contamination (ideal ~2.0) and the A260/A230 ratio indicating contamination from residual phenol, guanidine, or other organic compounds (ideal ~2.0-2.2).[13]
-
Integrity: A measure of the intactness of the RNA, often evaluated by the RNA Integrity Number (RIN), with values >7 generally considered suitable for sensitive downstream applications like RNA-Seq.[14]
Below is a summary of comparative data from various studies.
| Parameter | TRIzol Method | This compound (Non-commercial) Method | Sample Type/Context | Reference |
| RNA Yield | Generally higher yield. | Yield can be variable and often lower than TRIzol. | Sputum, Oral Cytology, Mouse Liver | [8][13][15] |
| RNA Purity (A260/A280) | Consistently high purity, ratios often ≥ 2.0. | Purity is generally good but can be more variable. | Sputum, Gastric Tissues, P. hysterophorus leaf | [15][16][17] |
| RNA Purity (A260/A230) | Ratios are typically high (≥ 2.0), indicating low solvent contamination. | Can be prone to lower ratios due to guanidinium carryover. | Mouse Liver, P. hysterophorus leaf | [13][17] |
| RNA Integrity (RIN) | Generally yields high RIN values (>9.0). | Can yield high-integrity RNA, but may be more user-dependent. | Yeast | [18] |
| Contamination | Can have issues with genomic DNA contamination if the interphase is disturbed. | Residual guanidine salts can inhibit downstream enzymatic reactions. | General | [19][20] |
Experimental Workflows
The following diagrams illustrate the typical workflows for both the this compound and TRIzol RNA extraction methods.
Detailed Experimental Protocols
This compound Method (General Protocol)
This protocol is a generalized version and may require optimization for specific sample types.
-
Homogenization: Homogenize 50-100 mg of tissue or 1x107 cells in 1 mL of denaturing solution (e.g., 4 M guanidinium thiocyanate, 25 mM sodium citrate pH 7.0, 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol).[12] For tissues, a glass-Teflon homogenizer is effective.[12]
-
Sequential Extraction: To the homogenate, sequentially add:
-
Phase Separation: Incubate the mixture on ice for 15 minutes.[21] Centrifuge at 10,000 x g for 20 minutes at 4°C.[21]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add an equal volume of cold isopropanol and mix.[21] Precipitate at -20°C for at least 1 hour.[21]
-
Pelleting: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.[21]
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of cold 75% ethanol.[4]
-
Final Steps: Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.[12] Resuspend the RNA in an appropriate volume of RNase-free water.[21]
TRIzol Method (Manufacturer's Protocol Summary)
This protocol is a summary; always refer to the specific manufacturer's instructions.
-
Homogenization: Lyse cells or tissues in 1 mL of TRIzol Reagent per 50-100 mg of tissue or 5-10x106 cells.[10] For tissues, use a power homogenizer. For cells, repetitive pipetting is sufficient.[22]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature.[10] Add 0.2 mL of chloroform per 1 mL of TRIzol used.[10] Cap the tube securely and shake vigorously by hand for 15 seconds.[10] Incubate at room temperature for 2-3 minutes.[10] Centrifuge at up to 12,000 x g for 15 minutes at 2-8°C.[10]
-
RNA Precipitation: Following centrifugation, transfer the upper, colorless aqueous phase to a new tube.[7] Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.[10] Mix and incubate at room temperature for 10 minutes.[10] Centrifuge at up to 12,000 x g for 10 minutes at 2-8°C. The RNA will form a gel-like pellet.[10]
-
RNA Wash: Remove the supernatant. Wash the pellet with at least 1 mL of 75% ethanol (per 1 mL of TRIzol).[10] Vortex briefly and centrifuge at up to 7,500 x g for 5 minutes at 2-8°C.[10]
-
Resuspension: Remove the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. It is crucial not to let the pellet dry completely, as this will decrease its solubility.[10] Dissolve the RNA in 20-50 µL of RNase-free water.[7]
Which Method is Better for Your Sample Type?
The choice between TRIzol and a standard this compound method depends on the specific requirements of your experiment and the nature of your samples.
| Factor | TRIzol Method | This compound Method |
| Best For | Tissues with high RNase content, precious or small samples, applications requiring very high purity RNA.[5] | Large-scale RNA extractions, routine screening of cultured cells where cost is a factor. |
| Advantages | - High yield and purity of RNA.[15] - Reliable performance across a wide range of sample types.[19] - Single reagent simplifies the initial lysis and denaturation steps.[23] - Can simultaneously isolate DNA and protein from the same sample.[5] | - Cost-effective, as reagents can be prepared in-house. - Avoids the use of phenol in some protocol variations. |
| Disadvantages | - More expensive than preparing solutions in-house.[23] - Involves hazardous chemicals (phenol, chloroform).[23] - Risk of genomic DNA contamination if the aqueous phase is not carefully collected.[19] - Can be difficult to automate for high-throughput applications.[24] | - Can be more time-consuming and requires careful preparation of multiple solutions.[6] - May result in lower yields compared to TRIzol.[15] - Potential for guanidine salt carryover, which can inhibit downstream enzymes.[20] |
| Sample Types | Effective for a broad range of tissues and cells, including those difficult to lyse or rich in RNases like the pancreas.[5][19] | Widely used for cultured cells and tissues, but may require optimization for challenging samples like those with high lignin or fat content.[19] |
Conclusion and Recommendations
Both the TRIzol and this compound methods are robust and effective for RNA isolation.
Choose the TRIzol method when:
-
Your primary goal is to obtain the highest possible yield and purity of RNA.
-
You are working with samples known to have high levels of RNase activity.
-
You are processing small or precious samples where maximizing recovery is critical.
-
You want the option to subsequently isolate DNA and proteins from the same lysate.
Choose the this compound method when:
-
Cost is a significant consideration, and you have the resources to prepare and validate your own reagents.
-
You are performing large-scale extractions where the cost of commercial kits would be prohibitive.
-
You are working with standard cell lines or tissues that do not pose significant lysis challenges.
Ultimately, the "better" method is the one that consistently provides RNA of the quality and quantity required for your specific downstream applications, be it qRT-PCR, RNA sequencing, or microarray analysis. For new or challenging sample types, a pilot experiment comparing two or more methods is often a worthwhile investment.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound‐high EDTA method for total microbial RNA extraction from severely heavy metal‐contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Purification of RNA using TRIzol (TRI reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theory.labster.com [theory.labster.com]
- 7. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 8. Comparison of RNA Extraction Methods for Molecular Analysis of Oral Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. health.uconn.edu [health.uconn.edu]
- 11. youtube.com [youtube.com]
- 12. bu.edu [bu.edu]
- 13. promega.com [promega.com]
- 14. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Comparison of different methods of total RNA extraction for viral detection in sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of total RNA extraction methods from long-term frozen and fresh gastric carcinoma tissues [cjter.com]
- 17. Comparative assessment of four RNA extraction methods and modification to obtain high-quality RNA from Parthenium hysterophorus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Balancing the Scale: Advantages and Limitations of Trizol for RNA Extraction from Plant Tissue [greenskybio.com]
- 20. researchgate.net [researchgate.net]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 23. Exploring the Versatility of TRIzol: A Comprehensive Guide to Plant RNA Extraction [plantextractwholesale.com]
- 24. biocompare.com [biocompare.com]
A Comparative Analysis of Guanidine Thiocyanate and Urea in Protein Denaturation
For researchers, scientists, and drug development professionals, understanding the nuances of protein denaturation is critical for a wide range of applications, from protein purification and refolding to drug formulation and stability testing. Guanidine thiocyanate (GdnSCN) and urea are two of the most widely used chaotropic agents for inducing protein unfolding. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic visualizations.
At a Glance: this compound vs. Urea
| Feature | This compound (GdnSCN) | Urea |
| Denaturing Potency | High | Moderate |
| Typical Concentration | 0.5 - 4 M | 2 - 8 M |
| Mechanism of Action | Primarily disrupts hydrophobic interactions through direct binding and disruption of water structure. The thiocyanate ion is a strong chaotrope. | Primarily disrupts hydrogen bonds by forming H-bonds with the peptide backbone. |
| Ionic Nature | Ionic Salt | Non-ionic |
| Advantages | More effective at lower concentrations, useful for highly stable proteins. | Non-ionic nature can be advantageous in certain downstream applications like ion-exchange chromatography. |
| Disadvantages | Ionic nature can interfere with electrostatic interactions and some analytical techniques. | Less potent, requiring higher concentrations; can cause carbamylation of proteins, especially at elevated temperatures or on prolonged incubation. |
Quantitative Comparison of Denaturing Potency
The concentration of a denaturant required to unfold 50% of a protein population, known as the midpoint of the transition (Cm), is a key measure of its denaturing potency. The following table summarizes the Cm values for the denaturation of Human Placental Cystatin (HPC) by guanidine hydrochloride (a close relative of GdnSCN) and urea.
| Protein | Denaturant | Midpoint of Transition (Cm) | Reference |
| Human Placental Cystatin (HPC) | Guanidine Hydrochloride (GdnHCl) | 1.5 M | [1] |
| Human Placental Cystatin (HPC) | Urea | 3.0 M | [1] |
As the data indicates, a significantly lower concentration of the guanidinium salt is required to achieve the same level of denaturation as urea, highlighting its greater potency.
Mechanisms of Denaturation: A Visualized Comparison
The distinct mechanisms by which this compound and urea denature proteins are a critical consideration for experimental design.
This compound: A Multi-pronged Attack
This compound is a salt composed of the guanidinium cation (Gdn+) and the thiocyanate anion (SCN-). Both ions contribute to its powerful denaturing effect. The guanidinium ion can interact with the planar side chains of aromatic amino acids, while the highly chaotropic thiocyanate ion disrupts the structure of water, thereby weakening hydrophobic interactions that are crucial for maintaining the protein's folded state.[2][3]
Caption: Mechanism of protein denaturation by this compound.
Urea: The Hydrogen Bond Breaker
Urea, a non-ionic chaotrope, primarily denatures proteins by disrupting the intricate network of intramolecular hydrogen bonds that stabilize the secondary and tertiary structures.[4] It achieves this by forming hydrogen bonds directly with the peptide backbone, effectively competing with and replacing the protein's self-interactions.[4]
References
- 1. Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
Safeguarding the Laboratory: A Comparative Guide to Guanidine Thiocyanate and Other Virus Inactivation Methods
For researchers, scientists, and drug development professionals, ensuring the safe handling of potentially infectious samples is paramount. This guide provides an objective comparison of the efficiency of guanidine thiocyanate (GTC) in virus inactivation against other common methods, supported by experimental data. Detailed protocols and visual workflows are included to aid in the selection of the most appropriate inactivation strategy for your laboratory's needs.
The handling of live viruses poses a significant risk to laboratory personnel. Effective inactivation of these pathogens is a critical step in mitigating this risk, allowing for safer downstream applications such as nucleic acid extraction, serological assays, and vaccine development. This compound, a potent chaotropic agent, is widely used for its ability to disrupt viral structures and denature proteins, thereby rendering viruses non-infectious.[1][2] This guide evaluates the performance of GTC in comparison to other established inactivation techniques, including heat, formaldehyde, and detergents.
Comparative Efficiency of Virus Inactivation Methods
The following table summarizes quantitative data from various studies, showcasing the effectiveness of different inactivation methods against a range of viruses. The data is presented as log reduction in viral titer, a standard measure of inactivation efficiency.
| Inactivation Method | Virus | Concentration / Temperature | Incubation Time | Log Reduction in Titer | Reference |
| This compound | Poliovirus | 4 M | 30 min | >4 | [3][4] |
| Poliovirus | 4 M with 20% Ethanol | 30 min | Below detection limit | [3][4] | |
| SARS-CoV-2 | Guanidinium-based buffer | 5 min | Complete Inactivation | [5] | |
| Enveloped Viruses (e.g., Ebola, Marburg) | Guanidine-based lysis buffers | Not specified | Effective | [1][2][4] | |
| Heat Inactivation | SARS-CoV-2 | 56°C | 30 min | Complete Inactivation | [1][6] |
| SARS-CoV-2 | 65°C | 15 min | Complete Inactivation | [1][6] | |
| SARS-CoV-2 | 70°C (in closed vials) | ~1 min (half-life) | - | [7][8] | |
| Flaviviruses | 56°C | 30 min | Complete Inactivation | [1] | |
| Flaviviruses | 60°C | 3 min | Complete Inactivation | [1] | |
| Influenza Viruses | 60°C | ~30 min | >4 | [9] | |
| Formaldehyde | Enveloped and Non-enveloped viruses | 3.7% | 30 min | Effective | [10] |
| Vaccinia, Adenovirus, Norovirus | 2% | 60 min (with temp. shift) | Complete Inactivation | [11][12][13] | |
| SARS-CoV-2 | 2% | 15 min | >5 | [14] | |
| Detergents | Enveloped Viruses (e.g., HIV, HCV) | Solvent/Detergent (S/D) Treatment | Not specified | Highly efficient | [15][16][17] |
| Bovine Viral Diarrhea Virus (BVDV) | Triton X-100 | 60 min | Significant reduction | [15] |
Mechanism of Action: this compound
This compound is a powerful chaotropic salt that disrupts the hydrogen bond network in aqueous solutions. This property leads to the destabilization and denaturation of macromolecules, including the proteins and lipid envelopes of viruses.[1] The thiocyanate ion enhances the chaotropic effect of the guanidinium ion, making GTC a highly effective inactivating agent. Its primary mechanism involves the destruction of the viral capsid and envelope, leading to the release and degradation of the viral nucleic acids.
Experimental Protocols
Below are detailed methodologies for key virus inactivation experiments. It is crucial to perform a risk assessment and adhere to all institutional and national safety guidelines when handling infectious materials.[18][19][20][21]
This compound Inactivation Protocol
This protocol is adapted from studies on poliovirus inactivation.[3][4]
-
Preparation:
-
Prepare a 4 M solution of this compound in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
-
For enhanced inactivation, prepare a solution of 4 M GTC with a final concentration of 20-30% ethanol.
-
A high-titer viral stock is required for the experiment.
-
-
Inactivation:
-
In a biosafety cabinet, mix 4 volumes of the GTC or GTC/ethanol solution with 1 volume of the viral suspension.
-
Incubate the mixture at room temperature (24-26°C) for a minimum of 30 minutes.
-
-
Verification of Inactivation:
-
Remove the GTC solution, for example, by ultrafiltration, to prevent cytotoxicity in the subsequent cell culture.
-
Perform a viral titer assay (e.g., TCID50 or plaque assay) on a susceptible cell line to determine the presence of any residual infectious virus.
-
Include a positive control (untreated virus) and a negative control (uninfected cells) in the assay.
-
Heat Inactivation Protocol
This protocol is based on studies of SARS-CoV-2 inactivation.[1][6]
-
Preparation:
-
Inactivation:
-
Place the samples in a pre-heated water bath or heat block set to the desired temperature (e.g., 56°C, 65°C, or 95°C).
-
Incubate for the specified duration (e.g., 30 minutes at 56°C, 15 minutes at 65°C).
-
-
Verification of Inactivation:
-
After incubation, immediately cool the samples on ice.
-
Determine the viral titer using a standard infectivity assay.
-
Formaldehyde Inactivation Protocol
This protocol is derived from studies on various enveloped and non-enveloped viruses.[10][12][14]
-
Preparation:
-
Prepare a buffered formaldehyde solution to the desired final concentration (e.g., 2-4%).
-
-
Inactivation:
-
Verification of Inactivation:
-
Neutralize or remove the formaldehyde to prevent toxicity to the cell culture used for titration.
-
Assess the viral infectivity using a suitable titration method.
-
Experimental Workflow for Evaluating Inactivation Efficiency
The following diagram illustrates a typical workflow for assessing the effectiveness of a chosen virus inactivation method.
Conclusion
This compound is a highly effective and rapid method for inactivating a broad range of viruses, particularly when used in lysis buffers for nucleic acid extraction.[1][22] Its potent denaturing properties ensure the thorough disruption of viral integrity. While heat and formaldehyde are also effective inactivation methods, they may require longer incubation times or specific temperature controls, and formaldehyde can interfere with downstream molecular assays.[14] Detergent-based methods are particularly well-suited for enveloped viruses.[15][16][17]
The choice of inactivation method should be based on a thorough risk assessment and consideration of the specific virus, the sample matrix, and the requirements of downstream applications. For applications where the preservation of nucleic acid integrity is paramount, GTC-based lysis buffers offer the dual benefit of efficient virus inactivation and sample preparation for molecular analysis.
References
- 1. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Use of this compound-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat inactivation of the severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Heat Inactivation of Influenza Viruses—Analysis of Published Data and Estimations for Required Decimal Reduction Times for Different Temperatures and Media [mdpi.com]
- 10. Virus Inactivation by Formaldehyde and Common Lysis Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Evaluation of Virus Inactivation by Formaldehyde to Enhance Biosafety of Diagnostic Electron Microscopy | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of Virus Inactivation by Formaldehyde to Enhance Biosafety of Diagnostic Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Virus Inactivation by Formaldehyde to Enhance Biosafety of Diagnostic Electron Microscopy [edoc.rki.de]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Detergent-Mediated Virus Inactivation in Biotechnological Matrices: More than Just CMC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety First: Methods of virus inactivation for increased safety of advanced therapies - Akron Biotech [akronbiotech.com]
- 17. Viral Inactivation [sigmaaldrich.com]
- 18. urgent.supply [urgent.supply]
- 19. health.gov.au [health.gov.au]
- 20. COVID 19 – Specimen Management and Laboratory Safety [nuhospitals.com]
- 21. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of Gene Expression Results: A Guide to Guanidine Thiocyanate-Extracted RNA
For researchers, scientists, and drug development professionals, the reliability of gene expression analysis hinges on the quality of the initial RNA extraction. The guanidine thiocyanate (GTC)-based method, a long-standing and robust technique, offers rapid denaturation of proteins and inactivation of RNases, preserving RNA integrity. This guide provides a comprehensive comparison of GTC-based RNA extraction with other common methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and result validation.
The single-step RNA isolation method using acid this compound-phenol-chloroform (AGPC) has been a cornerstone of molecular biology for decades.[1][2] Its principle lies in the potent chaotropic nature of GTC, which disrupts cellular structures and inactivates enzymes that degrade RNA.[3][4] This method, and its commercial variations like TRIzol, are often compared to silica-gel column (SGC)-based kits for their efficiency in yielding high-quality RNA suitable for sensitive downstream applications such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq).[5][6]
Comparative Analysis of RNA Extraction Methods
The choice of RNA extraction method can significantly impact the yield, purity, and integrity of the isolated RNA, which in turn affects the accuracy of gene expression analysis.[7] Below is a summary of quantitative data comparing GTC-based methods with other techniques.
| Parameter | This compound-Based Method (e.g., TRIzol) | Silica-Gel Column-Based Method (e.g., RNeasy) | Notes |
| Total RNA Yield | Generally higher, especially from small amounts of tissue or cells.[5][6] One study on lung tissue reported significantly higher mean RNA concentration with the GTC technique compared to the SGC technique in both frozen (2.6x higher) and fresh (1.9x higher) tissues.[5] Another study reported that TRIzol produced the highest RNA amount (1668 ng ± 135) compared to a combination of TRIzol/RNeasy (1424 ng ± 120) and a kit for FFPE tissue (3.7 ng ± 1.0).[8][9] | Yield can be lower, particularly with limited starting material.[6] | Yield is highly dependent on sample type and starting material quantity. |
| RNA Purity (A260/A280 ratio) | Typically between 1.8 and 2.0, indicating low protein contamination.[5] | Consistently high purity, often around 2.0. | An A260/A280 ratio of 1.8–2.1 is widely accepted for pure RNA.[10] |
| RNA Purity (A260/A230 ratio) | Can be lower due to potential contamination with this compound salts, which absorb at ~230 nm.[10] | Generally higher and more consistent. | Low A260/A230 ratios can indicate contamination with salts or phenol, but may not always inhibit downstream applications like RT-qPCR.[10] |
| RNA Integrity (RIN) | Can yield high RIN values, but is more user-dependent. The SGC-based technique was found to be superior in conserving intact ribosomal RNA and longer RNA fragments in one study.[5] | Often provides higher and more consistent RIN values due to the standardized nature of the kits. | RIN is a critical factor for downstream applications like RNA-seq. |
| Downstream Performance (RT-qPCR) | Lower and less variable cycle threshold (Ct) values have been reported, suggesting a greater ability to detect low-abundance transcripts.[6] Contamination with this compound at concentrations up to 100 mM was found not to compromise the reliability of real-time RT-PCR.[10] | Reliable performance, but may be less sensitive for very low input amounts due to lower yields. | The choice of method may influence the detection of specific transcripts. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and cross-validation of results. Below are generalized protocols for GTC-based and silica-gel column-based RNA extraction.
This compound-Phenol-Chloroform (GTC) Extraction Protocol
This protocol is based on the single-step method developed by Chomczynski and Sacchi.[1][11]
-
Homogenization: Homogenize tissue or cell samples in a GTC-based solution (e.g., TRIzol, RNA-Bee) containing 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol.[3][11]
-
Phase Separation: Add chloroform to the homogenate, mix vigorously, and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).[1][12]
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.[3][11]
-
RNA Wash: Pellet the RNA by centrifugation and wash the pellet with 75% ethanol to remove residual salts and impurities.[6]
-
RNA Solubilization: Air-dry the RNA pellet and dissolve it in RNase-free water.[11]
Silica-Gel Column (SGC) Extraction Protocol (General)
This protocol represents a typical workflow for commercially available column-based kits.
-
Lysis: Homogenize the sample in a lysis buffer, often containing a chaotropic salt like this compound, to disrupt cells and inactivate RNases.
-
Binding: Add ethanol to the lysate and apply the mixture to a silica-gel membrane in a spin column. RNA binds to the silica membrane.
-
Washing: Wash the membrane with provided wash buffers to remove contaminants such as proteins, DNA, and salts. This is typically done through a series of centrifugation steps.
-
Elution: Elute the purified RNA from the membrane using RNase-free water or a low-salt elution buffer.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and their biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow of RNA extraction using the this compound method.
References
- 1. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. RNA Extraction by the this compound Procedure | Springer Nature Experiments [experiments.springernature.com]
- 5. Systematic comparison of RNA extraction techniques from frozen and fresh lung tissues: checkpoint towards gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gene-quantification.de [gene-quantification.de]
- 8. Validation of RNA Extraction Methods and Suitable Reference Genes for Gene Expression Studies in Developing Fetal Human Inner Ear Tissue [mdpi.com]
- 9. Validation of RNA Extraction Methods and Suitable Reference Genes for Gene Expression Studies in Developing Fetal Human Inner Ear Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qiagen.com [qiagen.com]
- 11. bu.edu [bu.edu]
- 12. lifescience.roche.com [lifescience.roche.com]
A Head-to-Head Battle for Purity and Yield: Guanidine Thiocyanate vs. Silica Column RNA Extraction
For researchers and drug development professionals, the isolation of high-quality RNA is a critical first step for a multitude of downstream applications, from RT-qPCR to next-generation sequencing. The choice of extraction method can significantly impact the yield, purity, and integrity of the isolated RNA, thereby influencing the reliability of experimental results. This guide provides an objective comparison of two of the most common RNA extraction methodologies: the guanidine thiocyanate (GTC)-based organic extraction and the silica column-based solid-phase extraction.
The GTC-based method, often associated with reagents like TRIzol, is a well-established "gold standard" known for its ability to process a wide range of sample types and deliver high yields.[1] This method relies on the potent chaotropic salt, this compound, to lyse cells and denature proteins, including the ubiquitous and resilient RNases that can rapidly degrade RNA.[2][3] Following lysis, a phenol-chloroform extraction separates RNA from DNA and proteins into distinct aqueous and organic phases.[1][4]
On the other hand, silica column-based methods, popularized by kits such as Qiagen's RNeasy series, offer a more rapid and streamlined workflow.[5] This technique also employs a guanidinium-based lysis buffer but utilizes a silica membrane in a spin column to selectively bind RNA in the presence of high salt concentrations.[6][7] Subsequent washing steps remove contaminants, and the purified RNA is then eluted in a low-salt buffer or RNase-free water.[7][8]
Performance Metrics: A Quantitative Comparison
The choice between these two methods often comes down to a trade-off between yield, purity, workflow efficiency, and safety. The following table summarizes key performance indicators based on comparative studies.
| Performance Metric | This compound (e.g., TRIzol) | Silica Column-Based (e.g., RNeasy) | Key Observations |
| RNA Yield | Generally higher.[9][10] | Can be lower, but often sufficient for most applications.[9] | Organic extraction methods are often favored when maximizing yield from small or precious samples is critical. |
| RNA Purity (A260/A280) | Ratios are typically around 2.0, indicating low protein contamination.[11] | Ratios are consistently high, often ≥ 2.0.[9] | Both methods can yield RNA with acceptable A260/A280 ratios, signifying purity from proteins. |
| RNA Purity (A260/A230) | Can be lower due to potential phenol or guanidine salt carryover.[10][12] | Generally higher and more consistent, indicating less contamination from salts and other reagents.[9][10] | Silica columns are often more effective at removing contaminants that absorb at 230 nm. |
| RNA Integrity (RIN) | Can yield high RIN values (>8.0), but is more user-dependent.[9][12] | Consistently produces high RIN values, indicating intact RNA.[9][13] | The column-based workflow may offer better protection against RNA degradation for less experienced users.[5] |
| Genomic DNA Contamination | Higher potential for gDNA contamination without a separate DNase treatment step.[9][12] | Many kits include an on-column DNase digestion step, effectively minimizing gDNA contamination.[11][13] | For applications sensitive to gDNA, silica column kits with integrated DNase treatment are advantageous. |
| Workflow Time | Longer and more complex, with multiple precipitation and centrifugation steps.[14] | Faster and simpler, with fewer steps and less hands-on time.[14][15] | Silica column methods are well-suited for high-throughput applications.[15] |
| Safety | Involves the use of hazardous organic solvents like phenol and chloroform.[5] | Avoids the use of phenol and chloroform, making it a safer alternative.[14][15] | The reduced use of hazardous chemicals is a significant advantage of silica-based methods. |
Experimental Workflows Visualized
The following diagrams illustrate the typical workflows for both RNA extraction methods.
Caption: Workflow for this compound-Based RNA Extraction.
Caption: Workflow for Silica Column-Based RNA Extraction.
Detailed Experimental Protocols
Below are representative protocols for both RNA extraction methods. Note that specific volumes and incubation times may need to be optimized based on the sample type and starting material amount.
Protocol 1: this compound-Phenol-Chloroform RNA Extraction
This protocol is based on the single-step RNA isolation method.[4]
Materials:
-
This compound-based lysis reagent (e.g., TRIzol)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenization: Homogenize tissue samples (50-100 mg) or cells (5-10 x 10^6) in 1 mL of GTC-based lysis reagent.[16] For cells grown in a monolayer, lyse them directly in the culture dish.[16]
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent.[17] Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[18] The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase which contains the RNA.[4]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of lysis reagent used in the initial step.[17]
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry as this will decrease its solubility.
-
Resuspend the RNA in RNase-free water.
-
Protocol 2: Silica Column-Based RNA Extraction
This protocol is a generalized procedure for commercially available spin-column kits.
Materials:
-
Silica spin-column kit (e.g., RNeasy Mini Kit) containing lysis buffer (with GTC), wash buffers, RNase-free DNase set, and RNase-free water.
-
Ethanol (96-100%)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Lysis and Homogenization:
-
Homogenize tissue or cells in the provided lysis buffer containing this compound.[6] This step disrupts the cells and inactivates RNases.
-
For most samples, pass the lysate at least 5 times through a 20-gauge needle fitted to a syringe to homogenize.
-
-
Binding:
-
Washing (and DNase Treatment):
-
(Optional but recommended) Perform on-column DNase digestion according to the manufacturer's protocol to remove any contaminating genomic DNA.
-
Add the first wash buffer to the spin column and centrifuge for 15 seconds at ≥ 8,000 x g. Discard the flow-through.
-
Add the second wash buffer (containing ethanol) to the spin column and centrifuge for 2 minutes at ≥ 8,000 x g to dry the silica membrane.
-
-
Elution:
-
Place the spin column in a new 1.5 mL collection tube.
-
Add RNase-free water directly to the center of the silica membrane.[8]
-
Incubate for 1 minute at room temperature.
-
Centrifuge for 1 minute at ≥ 8,000 x g to elute the RNA.
-
Conclusion
Both this compound-based organic extraction and silica column-based methods are effective for RNA isolation. The traditional GTC-phenol-chloroform method is cost-effective and can deliver a high yield of RNA, making it a strong choice for experienced researchers working with challenging or limited samples.[5][20] However, it involves hazardous chemicals and a more laborious, technique-sensitive protocol.
Silica column-based kits provide a safer, faster, and more user-friendly alternative that consistently yields high-purity RNA suitable for sensitive downstream applications.[5][14] While the yield may be slightly lower and the cost per sample higher, the convenience, reliability, and effective removal of contaminants and genomic DNA make silica columns a preferred method in many modern molecular biology laboratories. The final choice will depend on the specific requirements of the experiment, available resources, and the desired balance between RNA yield, purity, and workflow efficiency.
References
- 1. lifescience.roche.com [lifescience.roche.com]
- 2. RNA extraction by the this compound procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epigentek.com [epigentek.com]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. journal2.unusa.ac.id [journal2.unusa.ac.id]
- 7. High-Purity- Column-Based RNA Purification| TIANGEN [en.tiangen.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. promega.com [promega.com]
- 10. Comparison of RNA Extraction Methods for Molecular Analysis of Oral Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. Comparison of commercial manual extraction kits for RNA isolation from canine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A cost-effective RNA extraction technique from animal cells and tissue using silica columns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol: high throughput silica-based purification of RNA from Arabidopsis seedlings in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. geneticeducation.co.in [geneticeducation.co.in]
How does guanidine thiocyanate extraction affect the performance of downstream applications like qPCR?
For researchers in molecular biology, the choice of nucleic acid extraction method is a critical first step that can significantly influence the outcome of downstream applications like quantitative real-time PCR (qPCR). Guanidine thiocyanate (GTC)-based methods, renowned for their potent cell lysis and RNase inhibition properties, are a cornerstone of many RNA extraction protocols. However, the very properties that make GTC an effective extraction agent can also pose a challenge to the sensitive enzymatic reactions of qPCR. This guide provides a comprehensive comparison of GTC-based extraction methods with common alternatives, supported by experimental data, to help you make an informed decision for your research.
The Double-Edged Sword: How this compound Works
This compound is a powerful chaotropic agent, meaning it disrupts the structure of macromolecules like proteins and nucleic acids by interfering with hydrogen bonds.[1][2] This property is highly advantageous for nucleic acid extraction for two main reasons:
-
Efficient Cell Lysis: GTC effectively breaks open cells and organelles, releasing the nucleic acid content.[1]
-
Potent RNase Inhibition: By denaturing proteins, GTC irreversibly inactivates ribonucleases (RNases), which are notoriously stable enzymes that rapidly degrade RNA.[1][2]
This dual action ensures a high yield of intact RNA. The most common GTC-based method is the acid guanidinium thiocyanate-phenol-chloroform (AGPC) extraction, famously commercialized as TRIzol.[3] This method involves phase separation where, under acidic conditions, RNA remains in the aqueous phase while DNA and proteins are partitioned into the organic phase and interphase.[3]
However, the potent denaturing capability of GTC is not specific to RNases. If carried over into the final RNA eluate, residual GTC can inhibit the enzymes central to qPCR: reverse transcriptase and DNA polymerase.[4] This inhibition can lead to inaccurate quantification, manifesting as delayed amplification (higher Ct values) or even complete failure of the qPCR reaction.
Performance Showdown: GTC-Based vs. Alternative Extraction Methods
The performance of an RNA extraction method for qPCR is primarily assessed by the yield and purity of the extracted RNA, and its subsequent performance in amplification. Here, we compare GTC-based methods (like TRIzol) with silica-based spin column methods, which are a common alternative.
Data Summary: A Tale of Yield vs. Purity
| Extraction Method | Sample Type | RNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio | Target Gene Ct Value | Reference |
| TRIzol Reagent | Equine Gastric Biopsy | 175.8 ± 65.7 | 1.63 ± 0.12 | Not Reported | Not Reported | [5] |
| GENEzol Reagent | Equine Gastric Biopsy | 148.4 ± 49.9 | 1.78 ± 0.10 | Not Reported | Not Reported | [5] |
| ZR RNA MiniPrep (Column) | Equine Gastric Biopsy | 76.5 ± 25.9 | 1.91 ± 0.07 | Not Reported | Not Reported | [5] |
| TRIzol Method | Mouse Cerebral Cortex | 1673.08 ± 86.39 ng/mg | 2.01 ± 0.04 | 2.11 ± 0.06 | GAPDH: ~21, PIRAT1: ~27 | [6] |
| GITC-T Method (Modified GTC) | Mouse Cerebral Cortex | 1959.06 ± 49.68 ng/mg | 2.03 ± 0.01 | 2.17 ± 0.03 | GAPDH: ~20, PIRAT1: ~26 | [6] |
| QIAamp Viral RNA Mini Kit (Column) | SARS-CoV-2 Samples | 83 ± 11 | 1.86 | Not Reported | Not Reported | [7] |
| TRIzol Reagent | SARS-CoV-2 Samples | 105 ± 20 | 1.77 | Not Reported | Not Reported | [7] |
Key Takeaways from the Data:
-
Yield: GTC-based methods, such as TRIzol and its variants, consistently tend to produce a higher yield of RNA compared to silica column-based kits.[5][6][7]
-
Purity (A260/A280): Column-based kits generally provide RNA with a higher A260/A280 ratio, indicating less protein contamination.[5] An ideal A260/A280 ratio is ~2.0.[1]
-
Purity (A260/A230): While not always reported, a low A260/A230 ratio (ideally >2.0) is a strong indicator of GTC carryover.[8] The modified GITC-T method demonstrated superior A260/A230 ratios compared to the standard TRIzol method.[6]
-
qPCR Performance: The modified GITC-T method, with its higher purity, resulted in lower Ct values for the target genes, indicating more efficient amplification.[6] This suggests that while standard GTC methods may yield more RNA, a significant portion may not be amplifiable due to inhibitors.
Mitigating GTC Inhibition in qPCR
The primary challenge with GTC-based extraction is preventing its carryover. Several strategies can be employed to minimize GTC contamination and its impact on qPCR:
-
Careful Pipetting: During phase separation in the AGPC method, it is crucial to avoid disturbing the interphase and organic phase when collecting the aqueous phase containing the RNA.
-
Ethanol Washes: Thoroughly washing the RNA pellet with 70-75% ethanol is critical to remove residual salts, including GTC.[9]
-
Column Cleanup: RNA extracted via GTC methods can be further purified using a silica column-based cleanup kit.
-
Sample Dilution: Diluting the final RNA sample can reduce the concentration of GTC to a level that is not inhibitory to the qPCR enzymes.[10]
Visualizing the Process and its Implications
To better understand the workflows and the impact of GTC, the following diagrams illustrate the key processes.
Experimental Protocols
1. Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction
This protocol is a generalized version based on the principles of the TRIzol method.
-
Homogenization: Homogenize tissue samples (50-100 mg) or cell pellets in 1 mL of a GTC-based lysis solution (e.g., TRIzol).
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 2-3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the ethanol wash.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
2. Silica-Based Spin Column Extraction (General Workflow)
This protocol outlines the general steps for a typical spin column-based RNA extraction kit.
-
Lysis: Homogenize the sample in the provided lysis buffer, which often contains a chaotropic salt like this compound.
-
Binding: Add ethanol to the lysate and transfer the mixture to a spin column. Centrifuge to bind the RNA to the silica membrane.
-
Washing:
-
Perform a series of washes with the provided wash buffers. This step is crucial for removing contaminants, including GTC.
-
Typically, one or two different wash buffers are used, and each wash is followed by a centrifugation step to pass the buffer through the membrane.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add RNase-free water directly to the center of the silica membrane.
-
Incubate for 1 minute at room temperature.
-
Centrifuge to elute the purified RNA.
-
Conclusion: Choosing the Right Method for Your Needs
The choice between a GTC-based extraction method and a silica column-based kit depends on the specific priorities of your experiment.
-
For maximizing RNA yield from small or precious samples, a GTC-based method like TRIzol may be preferable. However, meticulous technique is required to minimize GTC carryover.
-
For applications highly sensitive to inhibitors, such as qPCR, where purity and reproducibility are paramount, a silica column-based kit is often the more reliable choice, despite a potentially lower yield.
Ultimately, understanding the principles behind each method and the potential pitfalls allows researchers to optimize their extraction protocols and ensure the generation of high-quality data from their downstream applications. For critical qPCR experiments, it is advisable to perform pilot extractions and assess both the yield and purity of the RNA before processing a large number of samples.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. selleckchem.com [selleckchem.com]
- 3. bu.edu [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIzol-based RNA extraction for detection protocol for SARS-CoV-2 of coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple, safe and sensitive method for SARS‐CoV‐2 inactivation and RNA extraction for RT‐qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Guanidine Thiocyanate
Guanidine thiocyanate (GTC) is a powerful protein denaturant widely used in molecular biology, particularly for the extraction of DNA and RNA. However, its utility in the lab is matched by its significant hazards, necessitating strict adherence to proper disposal protocols. GTC is harmful if swallowed, inhaled, or in contact with skin; it can cause severe chemical burns and is detrimental to aquatic ecosystems with long-lasting effects.[1][2][3][4]
The most critical danger associated with this compound is its reaction with acids, which liberates highly toxic and flammable hydrogen cyanide gas.[2][5][6] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of GTC waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before handling this compound in any form (solid or liquid), it is imperative to use appropriate Personal Protective Equipment (PPE).
-
Primary Protection: Always wear chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[1] A face shield is recommended when handling larger quantities or when there is a risk of splashing.
-
Ventilation: All work with GTC should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[7]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical exposure.
Critical Chemical Incompatibilities
This compound waste must be segregated to prevent dangerous chemical reactions. Never mix GTC waste with the substances listed below.
| Incompatible Substance | Associated Hazard |
| Acids | Liberates highly toxic and flammable hydrogen cyanide gas.[2][5] |
| Strong Oxidizing Agents (e.g., peroxides, bleach) | Can cause fire or explosion.[2][5] |
| Cyanides | Potential for hazardous reactions.[2] |
Step-by-Step Disposal Protocol
This compound waste is classified as hazardous and must be disposed of in accordance with all local, regional, and national regulations.[5][8] Do not discharge GTC waste into drains or sewers.[1][5][8]
-
Waste Segregation:
-
Designate a specific, leak-proof container exclusively for GTC waste. This container should be made of a compatible material such as polyethylene.
-
Never pour other types of chemical waste, especially acidic solutions, into the GTC waste container.
-
-
Containerization and Labeling:
-
Managing Spills:
-
Solid GTC Spills: Avoid generating dust.[1][7] Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[1][6] Do not use water to clean the area, as this can spread contamination.[1][2][7]
-
Liquid GTC Spills: Absorb the spill using an inert, non-combustible material such as sand, diatomite, or a universal binder.[10] Scoop the absorbed material into the designated waste container.
-
-
Storage and Final Disposal:
-
Store the sealed GTC waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2][6]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6][7]
-
The standard method for final disposal is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[6][7]
-
Hazard Summary and Ecotoxicity
The following table summarizes the key quantitative hazard data for this compound.
| Parameter | Classification & Value | Reference |
| Acute Toxicity | Category 4 (Harmful if swallowed, inhaled, or in contact with skin) | [6] |
| Skin & Eye Hazard | Causes severe skin burns and eye damage | [1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects | [2][6] |
| Ecotoxicity Data | EC50 (Daphnia magna): 42.4 mg/L over 48 hours | [2] |
| Primary Incompatibility | Contact with acids liberates very toxic gas (Hydrogen Cyanide) | [2][5][6] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. biospectra.us [biospectra.us]
- 2. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. toku-e.com [toku-e.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. itwreagents.com [itwreagents.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
